molecular formula C8H7N2O2+ B089390 3-Phenylsydnone CAS No. 120-06-9

3-Phenylsydnone

Cat. No.: B089390
CAS No.: 120-06-9
M. Wt: 162.15 g/mol
InChI Key: KQEVEDHJIGSXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylsydnone is a prototypical mesoionic compound, a class of molecules that cannot be accurately represented by a single covalent structure but are instead hybrids of multiple polar resonance forms . This unique electronic structure classifies it as a pseudo-aromatic heterocycle with a delocalized sextet of π-electrons over its 1,2,3-oxadiazole ring, resulting in a significant dipole moment . The compound serves as a versatile building block in organic synthesis and chemical biology research. Its primary research value lies in its role as a key reactant in 1,3-dipolar cycloaddition reactions . In these processes, this compound acts as a dipole, reacting with various dipolarophiles such as alkenes and alkynes. A notable feature of these cycloadditions with alkynes is the subsequent extrusion of carbon dioxide, leading to the formation of pyrazole derivatives . These scaffolds are highly valuable in medicinal and agrochemical research. To overcome the sometimes harsh conditions required for thermal cycloadditions, modern methods like Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) have been developed, expanding its utility in synthetic chemistry . Additionally, the sydnone ring is sensitive to strong acids and heat, which can lead to its decomposition . This product is intended for research purposes only in a laboratory setting and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyloxadiazol-3-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVEDHJIGSXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152639
Record name 3-Phenylsydnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

120-06-9
Record name 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylsydnone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylsydnone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylsydnone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylsydnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyloxadiazol-3-ium-5-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYLSYDNONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8AKY6TN6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties and Characteristics of 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylsydnone is a mesoionic heterocyclic compound belonging to the sydnone class, first synthesized in 1935.[1] These compounds are characterized by a 1,2,3-oxadiazole ring with delocalized positive and negative charges, rendering them with unique electronic properties and reactivity. This compound, as the archetypal aryl-sydnone, has been the subject of extensive research, revealing a wide array of chemical and biological activities. This guide provides a comprehensive overview of its fundamental properties, including its synthesis, physicochemical characteristics, reactivity, and biological significance, with a focus on its potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its mesoionic nature results in a large dipole moment and unique solubility characteristics.

Physical Properties
PropertyValueReference
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2][3]
CAS Number 120-06-9[2][3]
Melting Point 136-137 °C[4]
Appearance Cream-colored needles[4]
Solubility Parameter 11.3 H[5]
Dipole Moment 6.48 D[6]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopy DataReference
¹H NMR (Solvent: H₂SO₄) δ 6.89 (s, 1H, H4), Phenyl protons also present[6][7]
¹³C NMR (Solvent: H₂SO₄) Specific shifts require consultation of referenced spectra[8][9]
Infrared (IR) Carbonyl (C=O) stretch near 1750 cm⁻¹, C-H stretch near 3190 cm⁻¹[6][10]
UV-Vis Absorption maximum (λmax) at 310 nm[11]
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ at m/z 163. Key fragments from the sydnone ring.[12]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via a two-step process starting from N-phenylglycine. The first step involves the nitrosation of N-phenylglycine to form N-nitroso-N-phenylglycine, which is then cyclized via dehydration using a dehydrating agent like acetic anhydride.[4]

Synthesis_of_3_Phenylsydnone N_Phenylglycine N-Phenylglycine N_Nitroso_N_phenylglycine N-Nitroso-N-phenylglycine N_Phenylglycine->N_Nitroso_N_phenylglycine Nitrosation Three_Phenylsydnone This compound N_Nitroso_N_phenylglycine->Three_Phenylsydnone Cyclodehydration reagent1 NaNO₂, HCl, 0 °C reagent2 Acetic Anhydride, Heat

Caption: Synthetic pathway for this compound.
Chemical Reactivity

The sydnone ring exhibits a dual nature in its reactivity. It can undergo electrophilic substitution at the C4 position and also participates in 1,3-dipolar cycloaddition reactions.

  • Electrophilic Substitution: this compound readily undergoes electrophilic substitution reactions such as halogenation, nitration, and acylation at the C4 position.[4]

  • 1,3-Dipolar Cycloaddition: As a 1,3-dipole, this compound reacts with various dipolarophiles, such as alkenes and alkynes, to form pyrazoline and pyrazole derivatives, respectively. This reaction is a cornerstone of its utility in synthetic chemistry.[4]

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antibacterial Activity

Derivatives of this compound have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria.

Anti-inflammatory Activity

Several this compound derivatives have exhibited significant anti-inflammatory properties in animal models. This activity is believed to be mediated, in part, through the inhibition of inflammatory mediators.

Nitric Oxide (NO) Donating Potential

While the direct NO-donating ability of this compound is not as extensively studied as that of sydnonimines, the sydnone ring is a potential source of nitric oxide. Sydnonimines, a closely related class of mesoionic compounds, are well-established prodrugs that release NO.[13] This release is initiated by hydrolysis to an open-ring intermediate, which then decomposes in the presence of oxygen to release NO.[13] This NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and other physiological effects.[14]

NO_Release_Pathway Sydnonimine Sydnonimine Prodrug Intermediate Open-ring Intermediate Sydnonimine->Intermediate Hydrolysis NO Nitric Oxide (NO) Intermediate->NO Oxygen-dependent decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP Vasodilation Vasodilation cGMP->Vasodilation Downstream Signaling

Caption: Proposed nitric oxide release pathway from sydnonimines.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[4]

Step 1: N-Nitrosation of N-Phenylglycine

  • Suspend N-phenylglycine (1.0 eq) in water in a beaker and cool to below 0 °C in an ice-salt bath with stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the N-phenylglycine suspension over 40 minutes, maintaining the temperature below 0 °C.

  • Filter the resulting solution quickly with suction.

  • Add activated carbon to the cold solution, stir for several minutes, and filter again with suction.

  • Add concentrated hydrochloric acid to the well-stirred solution to precipitate N-nitroso-N-phenylglycine.

  • Stir the suspension for 10 minutes, then filter with suction and wash the crystals with ice-cold water.

  • Dry the product on the suction funnel overnight.

Step 2: Cyclodehydration to this compound

  • Dissolve the dried N-nitroso-N-phenylglycine (1.0 eq) in acetic anhydride in an Erlenmeyer flask fitted with a reflux condenser.

  • Heat the solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Cool the solution to room temperature.

  • Pour the cooled solution slowly into cold water with vigorous stirring to precipitate this compound.

  • After 5 minutes of stirring, filter the solid with suction, wash with ice-cold water, and dry on the funnel overnight.

Synthesis_Workflow start Start: N-Phenylglycine nitrosation Nitrosation with NaNO₂/HCl at 0°C start->nitrosation filtration1 Filter to remove impurities nitrosation->filtration1 precipitation Precipitate N-nitroso-N-phenylglycine with conc. HCl filtration1->precipitation filtration2 Filter and wash with cold water precipitation->filtration2 drying1 Dry the intermediate filtration2->drying1 cyclodehydration Cyclodehydration in Acetic Anhydride with heating drying1->cyclodehydration precipitation2 Precipitate this compound in cold water cyclodehydration->precipitation2 filtration3 Filter and wash with cold water precipitation2->filtration3 drying2 Dry the final product filtration3->drying2 end End: Pure this compound drying2->end

Caption: Experimental workflow for the synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is a standard method for assessing antibacterial activity.[2][5][15][16]

  • Preparation of Antibiotic Plates: Prepare a series of two-fold dilutions of the test compound (e.g., a this compound derivative) in a suitable solvent. Add a defined volume of each dilution to molten Mueller-Hinton agar, mix well, and pour into sterile Petri dishes. Allow the agar to solidify. A control plate with no compound should also be prepared.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) of the test organism from a fresh culture.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates containing different concentrations of the test compound.

  • Incubation: Incubate the plates at 37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow start Start: Test Compound and Bacterial Strain prepare_plates Prepare Agar Plates with Serial Dilutions of Test Compound start->prepare_plates prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Spot-inoculate Bacterial Suspension onto Agar Plates prepare_plates->inoculate prepare_inoculum->inoculate incubate Incubate Plates at 37°C for 16-20 hours inoculate->incubate observe Observe for Bacterial Growth incubate->observe determine_mic Determine the Lowest Concentration with No Growth (MIC) observe->determine_mic end End: MIC Value determine_mic->end

Caption: Experimental workflow for MIC determination by agar dilution.
Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate acute anti-inflammatory activity.[6][17][18][19][20]

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a specified period before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Anti_inflammatory_Assay_Workflow start Start: Acclimated Animals grouping Group Animals and Administer Test Compound/Vehicle start->grouping induction Induce Paw Edema with Carrageenan Injection grouping->induction measurement Measure Paw Volume at Timed Intervals induction->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis end End: Anti-inflammatory Activity Assessment analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

This compound remains a molecule of significant interest due to its unique mesoionic structure, versatile reactivity, and diverse biological activities. Its potential as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases, is substantial. This guide has provided a comprehensive overview of its core properties and characteristics, offering a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration of its mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of novel and effective therapeutic agents based on the sydnone core.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and discovery of 3-Phenylsydnone, a seminal mesoionic compound. It details the historical context of its discovery, outlines various synthetic protocols with comparative data, and illustrates key chemical pathways and workflows.

Discovery and Significance

This compound was first synthesized and characterized in 1935 by J. C. Earl and A. W. Mackney at the University of Sydney, from which the "sydnone" name is derived.[1][2] Their pioneering work involved the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride.[1][3] Sydnones represent a unique class of mesoionic aromatic compounds, characterized by a delocalized positive and negative charge within the 1,2,3-oxadiazole ring system.[4][5] This distinct electronic structure imparts them with interesting chemical reactivity and significant potential in medicinal chemistry and materials science.[6][7] this compound, as the archetypal sydnone, has been extensively studied and serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly pyrazole derivatives through 1,3-dipolar cycloaddition reactions.[8][9][10]

Synthetic Methodologies

The classical synthesis of this compound is a two-step process commencing with the nitrosation of N-phenylglycine, followed by cyclodehydration of the resulting N-nitroso-N-phenylglycine.[5][11] While the fundamental approach has remained consistent, various modifications have been developed to improve yield, purity, and reaction conditions.

The initial step involves the reaction of N-phenylglycine with a nitrosating agent, typically sodium nitrite in an acidic medium.[11]

Experimental Protocol: N-Nitrosation of N-Phenylglycine [11]

  • Suspend N-phenylglycine (0.66 mole) in 1.2 L of water in a beaker and cool to below 0°C in an ice-salt bath with stirring.

  • Slowly add a solution of sodium nitrite (0.72 mole) in 300 ml of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Filter the resulting solution quickly with suction.

  • To the cold filtrate, add activated charcoal (e.g., Norit®), stir for several minutes, and filter again with suction. This step is crucial for improving the purity of the final sydnone.[11]

  • Add concentrated hydrochloric acid (100 ml) to the well-stirred filtrate. Fluffy, light crystals of N-nitroso-N-phenylglycine will precipitate.

  • Stir the suspension for 10 minutes, then filter with suction.

  • Wash the precipitate twice with ice-cold water and dry on the suction funnel.

Table 1: Quantitative Data for the Synthesis of N-Nitroso-N-phenylglycine

ParameterValueReference
Starting MaterialN-phenylglycine[11]
ReagentsSodium nitrite, Hydrochloric acid[11]
SolventWater[11]
Reaction Temperature< 0°C[11]
Yield80–83%[11]
Melting Point103–104°C[11]
AppearanceOff-white, fluffy crystals[11]

The second and final step is the cyclization of N-nitroso-N-phenylglycine to form the sydnone ring. This is an acid-catalyzed dehydration reaction. Acetic anhydride is the most commonly used dehydrating agent.[5][12]

Experimental Protocol: Synthesis of this compound [11]

  • Dissolve N-nitroso-N-phenylglycine (0.55 mole) in acetic anhydride (500 ml) in an Erlenmeyer flask equipped with a reflux condenser.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring. Alternatively, the reaction can proceed at room temperature over 24 hours, which may result in a cleaner product.[12]

  • Allow the solution to cool to room temperature.

  • Slowly pour the cooled solution into 3 L of cold water with vigorous stirring. White crystals of this compound will precipitate almost immediately.

  • After stirring for 5 minutes, filter the solid with suction.

  • Wash the product twice with ice-cold water and dry on the funnel with suction.

Table 2: Comparative Data for the Synthesis of this compound

ParameterAcetic Anhydride MethodOther Dehydrating Agents
Starting MaterialN-nitroso-N-phenylglycineN-nitroso-N-phenylglycine
Dehydrating AgentAcetic AnhydrideThionyl chloride, Trifluoroacetic anhydride (TFAA), Diisopropylcarbodiimide
Reaction Conditions1.5 hours at 100°C or 24 hours at room temp.Varies with reagent
Yield83–84%TFAA can yield up to 90%[5]
Overall Yield (2 steps)67–70%-
Melting Point136–137°C-
AppearanceCream-colored crystalsTan or brown product often requires recrystallization with older methods[11]
Reference[11][4][5][11]

Reaction Mechanisms and Workflows

The formation of the sydnone ring from N-nitroso-N-phenylglycine in the presence of acetic anhydride is believed to proceed through a mixed anhydride intermediate.[4][5]

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway NPG N-Phenylglycine NNPG N-Nitroso-N-phenylglycine NPG->NNPG NaNO2, HCl < 0°C MAI Mixed Anhydride Intermediate NNPG->MAI Acetic Anhydride Sydnone This compound MAI->Sydnone Cyclization (-H2O)

Caption: The two-step synthesis of this compound from N-Phenylglycine.

Diagram 2: Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start: N-Phenylglycine Nitrosation Nitrosation (NaNO2, HCl, <0°C) Start->Nitrosation Filtration1 Filtration & Charcoal Treatment Nitrosation->Filtration1 Precipitation1 Acidification (HCl) & Precipitation Filtration1->Precipitation1 Isolation1 Isolate N-Nitroso- N-phenylglycine Precipitation1->Isolation1 Dehydration Cyclodehydration (Acetic Anhydride, Heat) Isolation1->Dehydration Precipitation2 Precipitation in Cold Water Dehydration->Precipitation2 Isolation2 Isolate this compound Precipitation2->Isolation2 End End Product Isolation2->End

Caption: A step-by-step workflow for the laboratory synthesis of this compound.

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors characteristic of its mesoionic nature. It is stable under neutral conditions but undergoes hydrolysis in both acidic and basic environments.[11] Acidic hydrolysis yields phenylhydrazine, while basic hydrolysis regenerates N-nitroso-N-phenylglycine.[11]

The sydnone ring is susceptible to electrophilic substitution at the C-4 position, with a reactivity comparable to that of thiophene.[11] However, its most significant reactivity lies in its role as a 1,3-dipole in cycloaddition reactions.[8][13]

Diagram 3: Key Chemical Reactions of this compound

Sydnone_Reactivity Sydnone This compound Hydrolysis Hydrolysis Sydnone->Hydrolysis Cycloaddition 1,3-Dipolar Cycloaddition Sydnone->Cycloaddition Substitution Electrophilic Substitution (C4) Sydnone->Substitution Phenylhydrazine Phenylhydrazine Hydrolysis->Phenylhydrazine Acidic NNPG N-Nitroso-N- phenylglycine Hydrolysis->NNPG Basic Pyrazoles Pyrazoles Cycloaddition->Pyrazoles with Alkyne SubstitutedSydnone 4-Substituted This compound Substitution->SubstitutedSydnone E+

Caption: The primary reaction pathways for this compound.

Conclusion

The synthesis of this compound, established by Earl and Mackney, remains a cornerstone of mesoionic chemistry. The refined protocols presented here offer high yields and purity, making this versatile compound readily accessible for research and development. Its unique electronic structure and reactivity, particularly in 1,3-dipolar cycloadditions, continue to make it a valuable building block in the synthesis of novel heterocyclic compounds for applications in pharmaceuticals and beyond.[14] This guide provides the essential technical details for the successful synthesis and understanding of this important molecule.

References

Spectroscopic Analysis of 3-Phenylsydnone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Phenylsydnone is a mesoionic heterocyclic aromatic chemical compound. As the prototype of the sydnone class, its unique electronic structure and chemical properties have garnered significant interest. Sydnone derivatives are explored for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them valuable scaffolds in drug development.[1] A thorough spectroscopic analysis is fundamental for the unambiguous structure elucidation and purity assessment of this compound, ensuring reliable downstream applications in research and pharmaceutical development. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of this compound.

Synthesis and Characterization Workflow

The general pathway for the synthesis and subsequent spectroscopic analysis of this compound begins with N-phenylglycine, which undergoes nitrosation. The resulting N-nitroso-N-phenylglycine is then cyclized, typically using a dehydrating agent like acetic anhydride, to yield the final this compound product.[2][3] Each synthesized batch requires rigorous characterization using various spectroscopic techniques to confirm its identity and purity.

G General Workflow for Synthesis and Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis A N-Phenylglycine (Starting Material) B Nitrosation (e.g., with NaNO₂/HCl) A->B C N-Nitroso-N-phenylglycine (Intermediate) B->C D Cyclization/Dehydration (e.g., with Acetic Anhydride) C->D E Crude this compound D->E F Purification (e.g., Filtration, Washing) E->F G Pure this compound F->G H NMR Spectroscopy (¹H, ¹³C) G->H I IR Spectroscopy G->I J UV-Vis Spectroscopy G->J K Structure Confirmation & Purity Assessment H->K I->K J->K

Caption: Workflow for this compound synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the protons and carbons in the phenyl and sydnone rings.

Experimental Protocol (NMR)
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Sulfuric Acid, H₂SO₄) in a standard 5 mm NMR tube.[4][5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[6]

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[7][8]

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals from the phenyl group protons and a distinct signal for the proton on the sydnone ring.

Proton AssignmentChemical Shift (δ) ppmMultiplicitySolvent
H4 (Sydnone Ring)6.89Singlet (s)-
Phenyl Protons7.40 - 7.80Multiplet (m)-

(Note: Specific chemical shifts for phenyl protons can vary based on solvent and experimental conditions. The data for H4 is a characteristic feature.)[1]

¹³C NMR Data

The ¹³C NMR spectrum confirms the presence of the eight carbon atoms in this compound.

Carbon AssignmentChemical Shift (δ) ppmSolvent
C=O (Sydnone Ring)169.2H₂SO₄
C-ipso (Phenyl)134.1H₂SO₄
C-para (Phenyl)131.6H₂SO₄
C-ortho (Phenyl)129.8H₂SO₄
C-meta (Phenyl)122.5H₂SO₄
C4 (Sydnone Ring)96.5H₂SO₄

(Data sourced from SpectraBase, reference literature A.J. Buglass, J. Chem. Soc. Chem. Comm. 313 (1974)).[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol (IR)
  • Sample Preparation: For solid samples like this compound, the spectrum can be obtained as a neat solid or by preparing a Nujol mull or a potassium bromide (KBr) pellet.[9][10]

    • Nujol Mull: A small amount of the solid is ground into a fine powder and mixed with a few drops of Nujol (mineral oil) to create a paste, which is then pressed between two KBr or NaCl plates.[10][11]

    • KBr Pellet: The sample is ground with anhydrous KBr powder and compressed under high pressure to form a transparent disc.

  • Instrumentation: The sample is placed in the beam path of an FTIR (Fourier-Transform Infrared) spectrometer.

  • Data Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands for its key functional groups. The most distinctive feature is the high-frequency carbonyl stretch, indicative of the unique electronic nature of the sydnone ring.

Wavenumber (ν) cm⁻¹Vibration TypeFunctional Group
~3190C-H StretchAromatic C-H
1720 - 1790C=O StretchSydnone Carbonyl
1600 - 1400C=C StretchAromatic Ring

(General sydnone data indicates the C=O stretch is often near 1750 cm⁻¹.)[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption maxima.

Experimental Protocol (UV-Vis)
  • Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol, methanol, or cyclohexane.[12] The concentration is adjusted to ensure the absorbance reading is within the optimal range of the instrument (typically 0.1 to 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The spectrum is scanned over a range, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λ_max).[13]

UV-Vis Absorption Data

The presence of the phenyl group in conjugation with the sydnone ring results in a bathochromic (red) shift compared to alkyl-substituted sydnones.[14]

Wavelength (λ_max)SolventElectronic Transition
~310 nmEthanol/Methanolπ → π*

(This absorption maximum is considered evidence of the aromatic character of the sydnone ring.)[14] The NIST Chemistry WebBook also provides spectral data for this compound.[15]

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylsydnone, a prominent member of the mesoionic class of compounds, possesses a unique electronic structure that has intrigued chemists for decades. This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, drawing upon crystallographic, spectroscopic, and computational data. The delocalized nature of its π-electron system, which confers aromatic character to the 1,2,3-oxadiazole ring, is elucidated through an examination of its resonance structures and molecular orbital theory. This document summarizes key quantitative data, details experimental protocols for its characterization, and presents visual diagrams to facilitate a deeper understanding of its chemical nature. This information is critical for researchers in medicinal chemistry and materials science seeking to leverage the distinct properties of the sydnone scaffold.

Molecular Structure

This compound (C₈H₆N₂O₂) is a heterocyclic compound characterized by a five-membered 1,2,3-oxadiazole ring substituted with a phenyl group at the N3 position. The defining feature of sydnones is their mesoionic nature, meaning they are neutral compounds that cannot be represented by a single covalent structure but rather as a hybrid of multiple resonance forms with delocalized positive and negative charges.

The molecular structure of this compound has been a subject of extensive study, revealing a planar sydnone ring that is nearly coplanar with the attached phenyl ring. This planarity facilitates conjugation between the two ring systems, influencing the molecule's electronic properties and reactivity.

Crystallographic Data

Table 1: Key Geometric Parameters of a this compound Derivative

ParameterValueReference
Sydnone Ring Deviation from Mean Plane0.023 Å[1]
Dihedral Angle (Sydnone-Phenyl)40.93(8)°[1]
Bonding and Aromaticity

The bonding in this compound is best described through the concept of resonance. The molecule is a hybrid of several contributing structures, which depict a delocalization of π-electrons over the five-membered ring and the exocyclic oxygen atom. This delocalization results in a separation of charge, with a partial positive charge on the ring atoms and a partial negative charge on the exocyclic oxygen.

G cluster_0 Structure A cluster_1 Structure B cluster_2 Structure C a Ph-N1(+)-N2=O-C4=C5(-O) b Ph-N1=N2(+)-O-C4=C5(-O) a->b c Ph-N1(+)-N2-O=C4-C5(-O) b->c

The aromatic character of the sydnone ring is a subject of ongoing discussion. While it possesses a cyclic, planar structure with delocalized π-electrons, its aromaticity is considered to be weaker than that of classical aromatic compounds like benzene. Quantum-chemical calculations and experimental reactivity studies, such as its propensity to undergo electrophilic substitution at the C4 position, support the notion of a degree of aromatic stabilization.

Spectroscopic Characterization

The unique electronic structure of this compound gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The proton NMR spectrum is characterized by signals corresponding to the phenyl group protons and a distinct singlet for the proton at the C4 position of the sydnone ring.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionChemical Shift (δ, ppm)MultiplicitySolventReference
¹HC4-H~6.89singlet-[2]
Phenyl-H7.3 - 7.8multipletCDCl₃[3]
¹³CC4~97.7--[2]
C5 (C=O)~176.0-CDCl₃[3]
Phenyl-C127.3 - 140.4-CDCl₃[3]
Vibrational Spectroscopy (FTIR)

The infrared spectrum of this compound displays several characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which typically appears at a lower frequency than that of a simple ketone due to the delocalization of electron density.

Table 3: Key FTIR Absorption Bands of this compound

Wavenumber (cm⁻¹)AssignmentIntensityReference
~1750C=O stretchStrong[2]
~3190C-H stretch (sydnone ring)-[2]
1600-1400C=C stretch (aromatic)Medium-Strong[1]
Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π-π* transitions within the conjugated system. The position of the absorption maximum (λmax) can be influenced by the polarity of the solvent.

Table 4: UV-Vis Absorption Data for this compound

Solventλmax (nm)Reference
Ethanol290[4]
Chloroform305[4]

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the cyclodehydration of N-nitroso-N-phenylglycine.

  • Step 1: Nitrosation of N-phenylglycine: N-phenylglycine is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to yield N-nitroso-N-phenylglycine.

  • Step 2: Cyclodehydration: The resulting N-nitroso-N-phenylglycine is then treated with a dehydrating agent, typically acetic anhydride, with gentle heating to induce cyclization and form this compound. The product can then be isolated by precipitation in water and purified by recrystallization.[5]

G A N-Phenylglycine B N-Nitroso-N-phenylglycine A->B NaNO₂, HCl, 0-5 °C C This compound B->C Acetic Anhydride, Heat

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system (e.g., ethanol-water).

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a suitable detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all signals.[3]

FTIR Spectroscopy
  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the infrared spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, chloroform, acetonitrile).

  • Data Acquisition: The solution is placed in a quartz cuvette, and the absorption spectrum is recorded over the UV-visible range (typically 200-800 nm) using a spectrophotometer.

Logical Relationships in Structural Elucidation

The determination of the molecular structure and bonding of this compound is a multi-faceted process where different experimental techniques provide complementary information.

G Synthesis Synthesis & Purification XRay X-ray Crystallography Synthesis->XRay NMR NMR Spectroscopy Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis Structure Molecular Structure & Bonding XRay->Structure Bond lengths, angles, planarity NMR->Structure Connectivity, chemical environment FTIR->Structure Functional groups, bond vibrations UVVis->Structure Conjugated system, electronic transitions Computational Computational Chemistry Computational->Structure Aromaticity, MO theory, charge distribution

Conclusion

This compound represents a fascinating class of mesoionic compounds with a rich and complex electronic structure. Its molecular geometry, characterized by a near-planar arrangement of the sydnone and phenyl rings, allows for significant electronic communication between these two moieties. The bonding, a hybrid of multiple resonance structures, results in a delocalized π-system that imparts a degree of aromaticity to the heterocyclic ring. A comprehensive understanding of its structure and bonding, derived from a combination of crystallographic, spectroscopic, and computational methods, is essential for the rational design of new functional molecules based on the sydnone scaffold for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Phenylsydnone in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Phenylsydnone, a mesoionic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative data, this document focuses on providing a single experimentally determined aqueous solubility value and details robust experimental protocols for determining solubility and stability in a range of common laboratory solvents.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Currently, publicly available quantitative solubility data for this compound is limited. A single experimental value for its aqueous solubility has been reported.

Table 1: Experimentally Determined Aqueous Solubility of this compound

Solvent SystemTemperaturepHSolubility
Aqueous BufferNot Specified7.42.9 µg/mL[1]

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life. This compound, like many sydnones, is susceptible to degradation under certain conditions. While specific kinetic data is sparse, it is known that sydnones can undergo degradation in the presence of acids.[3] More dilute acid is reported to not affect this compound, whereas hot, moderately concentrated aqueous hydrochloric acid converts it to hydrazine.[4]

To thoroughly characterize the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. Detailed protocols for these studies are outlined in Section 3.2.

Table 2: Illustrative Table for Stability Data of this compound

SolventConditionParameterValueDegradation Products
Example: Aqueous Buffer pH 240°CHalf-life (t½)Data to be determinedData to be determined
Example: MethanolPhotostability (ICH Q1B)% DegradationData to be determinedData to be determined
Example: DMSO25°C / 60% RH% Assay after 3 monthsData to be determinedData to be determined

Experimental Protocols

The following section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

  • pH meter (for aqueous solutions)

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in an orbital shaker with the temperature set to the desired value (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After agitation, visually confirm the presence of undissolved solid to ensure saturation.

  • Centrifuge the vials to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • For aqueous solutions, measure the pH of the saturated solution.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate (24-72h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Collect clear supernatant D->E F Dilute aliquot E->F G Quantify concentration (e.g., HPLC) F->G

Caption: Experimental workflow for the shake-flask solubility method.

Protocols for Stability Assessment

A comprehensive stability assessment involves forced degradation studies and long-term stability testing.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~0.1 mg/mL. Keep at room temperature, protected from light.

    • Thermal Stress: Dilute the stock solution with a 50:50 mixture of acetonitrile and water. Incubate at a controlled temperature (e.g., 60°C).

    • Photostability: Expose the solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A dark control should be stored under the same conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. An LC-MS compatible method is recommended for the identification of degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any degradation products.

Objective: To evaluate the stability of this compound in a specific solvent and storage condition over an extended period.

Methodology:

  • Preparation of Solutions: Prepare solutions of this compound in the desired solvents at a known concentration.

  • Storage Conditions: Store the solutions in sealed vials under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Pull samples for analysis at specified time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: At each time point, perform the following:

    • Visual Inspection: Note any changes in appearance (e.g., color, clarity).

    • Chromatographic Analysis: Determine the concentration of this compound and quantify any degradation products using a validated stability-indicating HPLC method.

  • Data Reporting: Report the results in a tabular format, showing the percentage of the initial concentration remaining at each time point.

G cluster_stress Forced Degradation cluster_longterm Long-Term Stability A Prepare this compound stock solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze at Time Points (e.g., 0, 2, 8, 24h) B->C D Identify Degradation Pathways C->D E Prepare solutions in target solvents F Store at ICH Conditions (e.g., 25°C/60% RH) E->F G Analyze at Time Points (e.g., 0, 3, 6, 12 months) F->G H Determine Shelf-life G->H

Caption: Logical workflow for assessing the stability of this compound.

Conclusion

This technical guide provides the available solubility information for this compound and outlines the necessary experimental protocols for a comprehensive characterization of its solubility and stability in common pharmaceutical solvents. The provided methodologies, based on industry-standard guidelines, will enable researchers and drug development professionals to generate the critical data required for formulation development, analytical method validation, and regulatory submissions. The mesoionic nature of this compound necessitates a thorough understanding of its physicochemical properties to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Thermal and Photochemical Stability of 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sydnones are five-membered heterocyclic mesoionic compounds characterized by a unique electronic structure that imparts them with significant dipole moments and aromatic character. 3-Phenylsydnone, as a readily accessible and extensively studied sydnone, serves as a versatile building block in organic synthesis. Its utility is largely defined by its stability and reactivity under various conditions. A thorough understanding of its thermal and photochemical stability is paramount for its effective application in medicinal chemistry and materials science, where processing and storage conditions can vary widely. This guide aims to provide a detailed technical overview of these properties for researchers and professionals in the field.

Thermal Stability of this compound

The thermal behavior of this compound is characterized by its participation in [3+2] cycloaddition reactions. When heated, this compound does not typically decompose into simple fragments but rather acts as a cyclic azomethine imine 1,3-dipole. In the presence of a dipolarophile, such as an alkyne or an alkene, it undergoes a cycloaddition reaction to form pyrazole or pyrazoline derivatives, respectively, with the extrusion of carbon dioxide. The reaction is typically carried out by heating the sydnone and the dipolarophile in a high-boiling solvent like toluene or xylene for several hours.

The thermal stability of sydnone derivatives is influenced by the substituents on the ring. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively reported, studies on related heterocyclic compounds suggest that decomposition would likely occur at elevated temperatures, often above 200°C. The onset of decomposition can be precisely measured using TGA, which records the mass loss as a function of temperature. DSC can be used to determine the melting point and any exothermic or endothermic events associated with decomposition.

Quantitative Thermal Stability Data

The following table outlines the key parameters for assessing the thermal stability of this compound. Researchers can populate this table with experimental data obtained from TGA and DSC analyses.

ParameterValueMethod
Melting Point (°C)136-137Capillary Method
Onset of Decomposition (Tonset) (°C)To be determinedTGA
Temperature at 5% Mass Loss (Td5) (°C)To be determinedTGA
Temperature at Maximum Decomposition Rate (°C)To be determinedDTG (Derivative Thermogravimetry)
Enthalpy of Decomposition (ΔHd) (J/g)To be determinedDSC
Activation Energy of Decomposition (Ea) (kJ/mol)To be determinedIsoconversional Kinetic Analysis (e.g., Flynn-Wall-Ozawa)
Experimental Protocol: Determination of Thermal Stability by TGA and DSC

Objective: To determine the thermal decomposition profile and key stability parameters of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Materials:

  • This compound (high purity)

  • TGA instrument (e.g., TA Instruments Q500)

  • DSC instrument (e.g., TA Instruments Q2000)

  • Aluminum or platinum pans for TGA and DSC

  • Inert gas (Nitrogen or Argon) of high purity

Procedure:

Thermogravimetric Analysis (TGA):

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a clean TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the temperature at 5% mass loss (Td5). The derivative of the TGA curve (DTG) will show the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC):

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to a temperature beyond its decomposition point (determined by TGA) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram to determine the melting point and the enthalpy of any thermal events, such as decomposition.

Thermal Decomposition Pathway

G Thermal Decomposition Pathway of this compound sydnone This compound transition_state [3+2] Cycloaddition Transition State sydnone->transition_state Heat (Δ) dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->transition_state intermediate Bicyclic Intermediate transition_state->intermediate pyrazole Pyrazole Derivative intermediate->pyrazole -CO2 co2 CO2 intermediate->co2

Caption: Thermal [3+2] cycloaddition of this compound.

Photochemical Stability of this compound

Upon irradiation with ultraviolet (UV) light, this compound undergoes a distinct transformation. The primary photochemical event is the extrusion of carbon dioxide (CO2) to form a highly reactive nitrile imine intermediate. This nitrile imine is a powerful 1,3-dipole that can be trapped in situ by various dipolarophiles to yield a range of heterocyclic compounds. In the absence of a trapping agent, the nitrile imine can undergo other reactions, including dimerization or rearrangement.

The photochemical stability of a compound is quantified by its photolysis quantum yield (Φ), which is the number of molecules undergoing a particular photochemical event divided by the number of photons absorbed by the molecule at a specific wavelength. A high quantum yield indicates low photochemical stability.

Quantitative Photochemical Stability Data

The following table outlines the key parameters for assessing the photochemical stability of this compound.

ParameterValueMethod
Molar Absorptivity at Irradiation Wavelength (ε) (M-1cm-1)To be determinedUV-Vis Spectroscopy
Photolysis Quantum Yield (Φ)To be determinedActinometry / LFP
Half-life under specific irradiation conditions (t1/2)To be determinedUV-Vis Monitoring
Major PhotoproductsNitrile Imine, CycloadductsSpectroscopy (NMR, MS)
Experimental Protocol: Determination of Photolysis Quantum Yield

Objective: To determine the quantum yield of the photochemical decomposition of this compound using a chemical actinometer.

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Photochemical reactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters or a laser)

  • Quartz cuvettes

Procedure:

  • Prepare a solution of this compound in the chosen solvent with a known concentration, ensuring the absorbance at the irradiation wavelength is between 0.1 and 0.2 to minimize inner filter effects.

  • Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate) according to a standard procedure.

  • Fill a quartz cuvette with the this compound solution and another with the actinometer solution.

  • Irradiate both solutions under identical conditions (same light source, geometry, and irradiation time). The irradiation time should be short enough to ensure low conversion (<10%).

  • Measure the change in absorbance of both the this compound solution and the actinometer solution at their respective monitoring wavelengths using a UV-Vis spectrophotometer. For the ferrioxalate actinometer, this involves a colorimetric development step.

  • Calculate the number of photons absorbed by the actinometer using its known quantum yield and the measured photochemical change.

  • Since the irradiation conditions were identical, the number of photons incident on the this compound solution is the same.

  • Calculate the number of moles of this compound that decomposed from the change in its absorbance and its molar absorptivity.

  • The quantum yield (Φ) of this compound photolysis is then calculated as the ratio of the moles of this compound decomposed to the moles of photons absorbed.

Photochemical Decomposition Pathway

G Photochemical Decomposition of this compound sydnone This compound excited_sydnone Excited State sydnone->excited_sydnone nitrile_imine Nitrile Imine Intermediate excited_sydnone->nitrile_imine -CO2 co2 CO2 excited_sydnone->co2 cycloadduct Cycloadduct nitrile_imine->cycloadduct dipolarophile Dipolarophile dipolarophile->cycloadduct [3+2] Cycloaddition

Caption: Photochemical generation of a nitrile imine.

Experimental Workflow and Logical Relationships

The systematic study of the stability of this compound involves a logical progression of experiments. The following diagram illustrates a typical workflow.

G Workflow for Stability Assessment of this compound cluster_synthesis Synthesis & Purification cluster_thermal Thermal Stability cluster_photochemical Photochemical Stability synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS, EA) synthesis->purification tga TGA Analysis purification->tga dsc DSC Analysis purification->dsc uv_vis UV-Vis Spectroscopy purification->uv_vis kinetics Kinetic Analysis tga->kinetics dsc->kinetics quantum_yield Quantum Yield Determination uv_vis->quantum_yield product_analysis Photoproduct Identification (LC-MS, NMR) quantum_yield->product_analysis

Caption: A typical experimental workflow.

Conclusion

A Historical Perspective on the Discovery of Sydnones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones are a fascinating class of mesoionic heterocyclic compounds that have intrigued chemists since their discovery in the early 20th century. Their unique electronic structure and versatile reactivity have led to their application in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive historical perspective on the discovery of sydnones, detailing the key scientific milestones, the evolution of their structural understanding, and the early synthetic methodologies.

The Initial Discovery: A Serendipitous Finding

Sydnones were first synthesized in 1935 by John Campbell Earl and Alan W. Mackney at the University of Sydney.[1] Their work, born out of studies on the action of acetic anhydride on N-nitroso-α-amino acids, led to the isolation of a novel, stable crystalline compound from N-nitroso-N-phenylglycine.[2] In honor of their university's location, they named this new class of compounds "sydnones."[3]

Initially, Earl and Mackney proposed a bicyclic structure for these new compounds, consisting of a fused three- and four-membered ring system.[3] This hypothesis, however, would soon be challenged as the chemical properties of sydnones were further investigated.

The Structural Conundrum and the Birth of the Mesoion Concept

As the scientific community began to explore the chemistry of sydnones, inconsistencies with the proposed bicyclic structure emerged. The observed high degree of polarity, thermal stability, and relative resistance to acidic and basic conditions were not in alignment with the strained bicyclic model.[3]

The breakthrough in understanding the true nature of sydnones came in the 1940s through the work of Wilson Baker, W. D. Ollis, and V. D. Poole.[4][5] In a series of papers, they presented compelling evidence against the bicyclic structure and proposed that sydnones were, in fact, monocyclic, dipolar derivatives of 1,2,3-oxadiazole.[3] To describe this and other related structures that could not be adequately represented by a single covalent formula, they coined the term "mesoionic" in 1949.[3][4] This concept describes a planar, five- or six-membered heterocyclic compound that is overall neutral but possesses localized positive and negative charges that are delocalized over the ring system.[3]

The currently accepted representation of the sydnone ring is a resonance hybrid of several canonical forms, highlighting its unique electronic distribution.[1]

Early Synthetic Methodologies and their Evolution

The pioneering work of Earl and Mackney established the fundamental synthetic route to sydnones: the cyclodehydration of N-nitroso-α-amino acids.

The Original Earl and Mackney Synthesis (1935)

The first synthesis of a sydnone, N-phenylsydnone, was achieved by treating N-nitroso-N-phenylglycine with acetic anhydride.[2]

Experimental Protocol: Synthesis of N-Nitroso-N-phenylglycine and N-Phenylsydnone (Adapted from Earl and Mackney, 1935)

Part A: N-Nitroso-N-phenylglycine

  • N-phenylglycine is dissolved in cold hydrochloric acid.

  • A solution of sodium nitrite in water is slowly added while maintaining a low temperature.

  • The resulting N-nitroso-N-phenylglycine precipitates and is collected by filtration.

Part B: N-Phenylsydnone

  • The dried N-nitroso-N-phenylglycine is dissolved in acetic anhydride.

  • The solution is allowed to stand at room temperature for an extended period (e.g., 24 hours).

  • The resulting sydnone is precipitated by the addition of water and then recrystallized.

CompoundStarting MaterialDehydrating AgentYield (%)
N-PhenylsydnoneN-Nitroso-N-phenylglycineAcetic AnhydrideData not available in accessible records
N-p-TolylsydnoneN-Nitroso-N-p-tolylglycineAcetic AnhydrideData not available in accessible records
Improvements to the Synthetic Protocol

While the acetic anhydride method was groundbreaking, it often required long reaction times and gave modest yields. Subsequent research focused on more efficient dehydrating agents. In the 1950s, the use of thionyl chloride and trifluoroacetic anhydride was introduced, significantly improving reaction rates and yields.

Dehydrating AgentReaction ConditionsYield of N-Phenylsydnone (%)
Acetic AnhydrideRoom Temperature, 24hModerate
Thionyl ChlorideEther, Room TemperatureLow
Thionyl Chloride/PyridineDioxaneImproved
Trifluoroacetic AnhydrideEtherHigh

Note: This table provides a qualitative comparison based on descriptions in review articles. Specific quantitative data from the original comparative studies is not consistently available.

Early Investigations into Biological Activities

The unique structure of sydnones quickly prompted investigations into their biological properties. Early studies, primarily in the 1940s and 1950s, revealed a broad spectrum of pharmacological activities, although the mechanisms of action were not understood at the time. Reports from this era indicated that various sydnone derivatives possessed antimicrobial, anti-inflammatory, and even central nervous system stimulant properties.[6][7][8] These preliminary findings laid the groundwork for future drug development efforts, where the sydnone scaffold has been incorporated into a variety of therapeutic agents.

Visualizing the Historical Development

To better understand the key relationships and workflows in the discovery of sydnones, the following diagrams are provided.

discovery_timeline cluster_synthesis Synthesis cluster_structure Structural Elucidation start N-Nitroso-α-amino acids reagent Acetic Anhydride (Earl & Mackney, 1935) start->reagent Dehydration product Sydnone reagent->product bicyclic Incorrect Bicyclic Structure (Earl & Mackney, 1935) evidence Chemical Properties: - High Polarity - Thermal Stability - Low Reactivity bicyclic->evidence Inconsistent with mesoionic Correct Mesoionic Structure (Baker, Ollis & Poole, 1949) evidence->mesoionic Supports

Caption: Logical workflow of the discovery and structural elucidation of sydnones.

experimental_workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Cyclodehydration amino_acid N-Aryl-α-amino acid nitrite Sodium Nitrite Hydrochloric Acid amino_acid->nitrite Reacts with nitroso_acid N-Nitroso-N-aryl-α-amino acid nitrite->nitroso_acid nitroso_acid2 N-Nitroso-N-aryl-α-amino acid anhydride Acetic Anhydride nitroso_acid2->anhydride Reacts with sydnone 3-Aryl-sydnone anhydride->sydnone

References

The Multifaceted Biological Activities of 3-Phenylsydnone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones, a class of mesoionic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their unique electronic structure and broad spectrum of pharmacological activities. Among these, 3-phenylsydnone derivatives have emerged as privileged scaffolds, demonstrating a remarkable range of biological effects, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthesis of this compound Derivatives

The core this compound structure is typically synthesized through a multi-step process commencing with the reaction of an aniline derivative with an α-haloester to form an N-phenylglycine derivative. This intermediate is then nitrosated, followed by cyclodehydration using an agent like acetic anhydride to yield the this compound ring.[1] Modifications at the C-4 position and on the N-3 phenyl ring allow for the generation of a diverse library of derivatives with varied biological activities.

General Synthetic Protocol for this compound

A widely employed method for the synthesis of the parent this compound is outlined below:

  • Formation of N-Phenylglycine: Aniline is reacted with ethyl chloroacetate in the presence of a base to yield ethyl N-phenylglycinate.

  • Saponification: The resulting ester is hydrolyzed with a base, such as sodium hydroxide, to afford N-phenylglycine.

  • Nitrosation: N-phenylglycine is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to produce N-nitroso-N-phenylglycine.

  • Cyclodehydration: The N-nitroso-N-phenylglycine is then cyclized by heating with a dehydrating agent, most commonly acetic anhydride, to yield this compound.[1]

Synthesis of Substituted Derivatives

4-Acetylation of this compound can be achieved by reacting the parent sydnone with acetic anhydride in the presence of a catalyst such as phosphorous pentoxide or bismuth triflate.[2] This 4-acetyl derivative serves as a key intermediate for the synthesis of other derivatives, such as chalcones.

Chalcones incorporating a this compound moiety are typically synthesized via a Claisen-Schmidt condensation. This involves the reaction of a 4-acetyl-3-phenylsydnone derivative with an appropriately substituted aromatic aldehyde in the presence of an acid or base catalyst.

Halogenation at the C-4 position of the sydnone ring can be accomplished using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) and iodination can be achieved with N-iodosuccinimide (NIS) or iodine monochloride (ICl).[3] These halogenated derivatives are valuable for further functionalization through cross-coupling reactions.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a wide array of biological activities, which are summarized below. The quantitative data for representative compounds are presented in the subsequent tables.

Anti-inflammatory and Analgesic Activity

Several this compound derivatives have demonstrated potent anti-inflammatory and analgesic properties. The primary mechanism underlying their anti-inflammatory effect is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the biosynthesis of pro-inflammatory prostaglandins.[4][5] Some derivatives have shown selective inhibition of COX-2 over COX-1, which could translate to a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4] The analgesic effects are likely linked to both the anti-inflammatory action and potentially other central and peripheral mechanisms.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases from membrane COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) catalyzes conversion to Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain mediates This compound Derivatives This compound Derivatives This compound Derivatives->COX-2 inhibit

Caption: COX-2 signaling pathway and inhibition by this compound derivatives.

Anticancer Activity

A significant number of this compound derivatives have been investigated for their anticancer potential against various cancer cell lines.[6] The primary mechanism of their cytotoxic action is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[7][8] Activation of executioner caspases, such as caspase-3 and caspase-7, ultimately leads to the cleavage of cellular substrates and cell death.[9]

Apoptosis_Pathway This compound Derivatives This compound Derivatives Bax Bax This compound Derivatives->Bax upregulates Bcl-2 Bcl-2 This compound Derivatives->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Condensation Sydnone Sydnone AcetylSydnone 4-Acetyl-3-phenylsydnone Sydnone->AcetylSydnone React with AceticAnhydride Acetic Anhydride + Catalyst AceticAnhydride->AcetylSydnone Aldehyde Aromatic Aldehyde Chalcone Sydnone-Chalcone Hybrid AcetylSydnone->Chalcone Condense with Aldehyde->Chalcone Base Base (e.g., NaOH) Base->Chalcone

References

Preliminary Investigation of 3-Phenylsydnone Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylsydnone, a prominent member of the mesoionic class of heterocyclic compounds, exhibits a unique electronic structure that imparts a diverse range of reactivity. This technical guide provides an in-depth exploration of the core reactivity of this compound, with a focus on its utility in synthetic and medicinal chemistry. Key reaction pathways, including [3+2] cycloadditions and electrophilic substitutions, are discussed in detail. This document summarizes quantitative data from the literature, provides detailed experimental protocols for key transformations, and visualizes reaction workflows and biological mechanisms of action through logical diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of sydnone chemistry.

Introduction to this compound

This compound belongs to the class of mesoionic compounds, which are dipolar, pseudo-aromatic heterocycles that cannot be represented by a single covalent structure. The positive and negative charges are delocalized over the 1,2,3-oxadiazole ring system. This unique electronic character is central to its reactivity, making it an important synthon in organic chemistry.[1] The C4 position of the sydnone ring is both nucleophilic and acidic, allowing for reactions with electrophiles, while the ring system as a whole can act as a 1,3-dipole in cycloaddition reactions.[1] The diverse biological activities reported for sydnone derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have further spurred interest in their synthesis and functionalization.[2]

Synthesis of this compound

The most common and reliable synthesis of this compound involves the nitrosation of N-phenylglycine followed by cyclodehydration. A well-established procedure is available from Organic Syntheses, which allows for the large-scale preparation of high-purity this compound.

Experimental Protocol: Synthesis of this compound

Step A: N-Nitroso-N-phenylglycine

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

  • Cool the suspension in an ice-salt bath with stirring until the temperature is below 0°C.

  • Add a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Filter the resulting red solution quickly with suction.

  • Add 3 g of Norit® (activated carbon) to the cold filtrate and stir for several minutes.

  • Filter the mixture again with suction.

  • To the well-stirred filtrate, add 100 mL of concentrated hydrochloric acid. Light, fluffy crystals will form after about 30 seconds.

  • Stir the suspension for 10 minutes, then filter with suction and wash twice with ice-cold water.

  • Dry the product on the suction funnel overnight. The yield of N-nitroso-N-phenylglycine is typically 96–99 g (80–83%).

Step B: this compound

  • Dissolve 99 g (0.55 mole) of the N-nitroso-N-phenylglycine from Step A in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser and a drying tube.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Pour the cooled solution slowly into 3 L of cold water with vigorous stirring. White crystals will separate almost immediately.

  • After stirring for 5 minutes, filter the solid with suction.

  • Wash the crystals twice with ice-cold water and dry on the funnel with suction overnight.

  • The resulting cream-colored product is this compound, with a typical yield of 74–75 g (83–84%).

Diagram 1: Synthesis of this compound

G cluster_0 Step A: Nitrosation cluster_1 Step B: Cyclodehydration N-Phenylglycine N-Phenylglycine NaNO2, HCl, 0 C NaNO2, HCl, 0 C N-Phenylglycine->NaNO2, HCl, 0 C N-Nitroso-N-phenylglycine N-Nitroso-N-phenylglycine NaNO2, HCl, 0 C->N-Nitroso-N-phenylglycine Acetic Anhydride (Ac2O) Acetic Anhydride (Ac2O) N-Nitroso-N-phenylglycine->Acetic Anhydride (Ac2O) This compound This compound Acetic Anhydride (Ac2O)->this compound

Caption: Workflow for the two-step synthesis of this compound.

Reactivity of this compound

This compound exhibits dual reactivity, participating in both pericyclic reactions across the mesoionic ring and electrophilic substitution at the C4 position.

1,3-Dipolar Cycloaddition Reactions

The most significant synthetic application of sydnones is their participation as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[3] These reactions provide a powerful route to five-membered heterocyclic compounds, particularly pyrazoles and their derivatives.

The reaction with alkynes, typically carried out at elevated temperatures, proceeds through a concerted [3+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-cycloaddition to extrude carbon dioxide and yield the stable pyrazole product.[4] The reaction is compatible with a range of alkynes, including those with electron-withdrawing and electron-donating groups.

Diagram 2: 1,3-Dipolar Cycloaddition Mechanism

G cluster_nodes This compound This compound Bicyclic Intermediate Bicyclic Intermediate This compound->Bicyclic Intermediate + Alkyne [3+2] Cycloaddition Pyrazole Pyrazole Bicyclic Intermediate->Pyrazole - CO2 Retro-cycloaddition

Caption: General mechanism of pyrazole formation via sydnone cycloaddition.

Quantitative Data for Cycloaddition Reactions

The efficiency of these cycloadditions is influenced by the nature of the substituents on both the sydnone and the alkyne, as well as the reaction conditions.

Table 1: Thermal Cycloaddition of 3-Substituted Sydnones with Symmetrical Alkynes

Sydnone Substituent (R) Alkyne Substituent (R') Conditions Yield (%) Reference
Phenyl H Acetone, 170°C, 25 h 75 [5]
Phenyl Phenyl 180°C, 5 h 96-97 [5]
Phenyl COOMe Toluene, 110°C, 1.75 h 98 [5]
4-Br-Phenyl COOMe Xylene, reflux, 6 h 60-80 [5]

| 4-Cl-Phenyl | COOMe | Xylene, reflux | 60-80 |[5] |

Table 2: Bimolecular Rate Constants for the Reaction of 4-Methyl-3-phenylsydnone with Various Alkynes in p-Cymene at 140°C

Dipolarophile (Alkyne) 10⁵k (L·mol⁻¹·s⁻¹)
MeOOC–C≡C–COOMe 2580
Ph–C≡C–COPh 135
Ph–C≡C–COOEt 99
H–C≡C–Ph 18
Ph–C≡C–Ph 3.0
Ph–C≡C–Me 1.9

Data sourced from Huisgen and Gotthardt (1968) as cited in a 2018 review.[5]

Experimental Protocol: 1,3-Dipolar Cycloaddition of this compound with Dimethyl Acetylenedicarboxylate (DMAD)

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as xylene or toluene.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 110-140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Electrophilic Substitution Reactions

The C4 position of the sydnone ring is electron-rich and susceptible to electrophilic attack.[1] this compound undergoes a variety of electrophilic substitutions, such as halogenation, nitration, and acylation, with an ease comparable to other electron-rich aromatic systems like thiophene.

Table 3: Electrophilic Substitution of 3-Benzylsydnone

Entry Electrophile/Reagent Product Yield (%) Reference
1 Br₂/NaOAc 4-Bromo-3-benzylsydnone 85 [6]
2 NBS/peroxide 4-Bromo-3-benzylsydnone 68 [6]
3 POCl₃/DMF 4-Formyl-3-benzylsydnone 50 [6]

| 4 | KNO₃/H₂SO₄ | 3-(nitrobenzyl)sydnone isomers | - |[6] |

Experimental Protocol: Bromination of this compound

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a flask.

  • Add sodium acetate (1.0 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water to remove acetic acid and salts.

  • The crude 4-bromo-3-phenylsydnone can be purified by recrystallization from ethanol to yield the pure product.

Pharmacological Activity of Sydnone Derivatives

The unique structure of sydnones has made them attractive scaffolds in medicinal chemistry. Various derivatives have shown a wide spectrum of biological activities.

Anti-inflammatory Activity: COX-2 Inhibition

Certain sydnone derivatives have been identified as potent anti-inflammatory agents. A study on bis-sydnone styryl ketones revealed selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. Molecular docking studies suggest that the selectivity arises from a favorable interaction between the sydnone ring and an arginine residue (Arg513) in the active site of COX-2.[4]

Diagram 3: Proposed Mechanism of COX-2 Inhibition

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Sydnone Derivative Sydnone Derivative Sydnone Derivative->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by a sydnone derivative.

Anticancer Activity: Apoptosis Induction

The mesoionic compound N-(4-chloro-3-nitrophenyl)-sydnone, also known as Syd-1, has demonstrated anti-tumour activity against Walker-256 carcinosarcoma.[5] Its mechanism of action is linked to the activation of apoptotic pathways. Studies have shown that treatment with Syd-1 leads to an increase in the expression of pro-apoptotic proteins like Bax and p53, and a decrease in the anti-apoptotic protein Bcl-2, ultimately leading to tumour cell death.[5] Some sydnone derivatives have also been shown to interact with DNA through intercalation, suggesting another potential mechanism for their cytotoxic effects.[3]

Diagram 4: Apoptosis Induction by Sydnone-1 (Syd-1)

G Syd1 Syd-1 p53 p53 (Pro-apoptotic) Syd1->p53 Upregulates Bax Bax (Pro-apoptotic) Syd1->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Syd1->Bcl2 Downregulates Apoptosis Apoptosis (Cell Death) p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Syd-1 promotes apoptosis by modulating key regulatory proteins.

Conclusion

This compound is a versatile heterocyclic compound with a rich and varied reactivity profile. Its ability to undergo 1,3-dipolar cycloadditions provides a robust platform for the synthesis of highly substituted pyrazoles, which are important scaffolds in medicinal chemistry. Furthermore, the susceptibility of the sydnone ring to electrophilic substitution allows for diverse functionalization. The demonstrated biological activities of sydnone derivatives, including selective COX-2 inhibition and induction of apoptosis, highlight their potential as lead compounds in drug discovery and development. This guide has provided a foundational overview of this compound's reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams, to aid researchers in harnessing the synthetic and therapeutic potential of this unique mesoionic system.

References

The Resurgence of a Mesoionic Marvel: A Technical Guide to 1,3-Dipolar Cycloaddition Reactions of Sydnones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones, a unique class of mesoionic aromatic compounds, have garnered significant attention in synthetic chemistry and drug discovery due to their versatile reactivity in 1,3-dipolar cycloaddition reactions. First discovered in 1935, these five-membered heterocyclic compounds possess a delocalized positive and negative charge, rendering them as stable 1,3-dipoles.[1] Their ability to react with a variety of dipolarophiles, particularly alkynes and alkenes, to form pyrazole and pyrazoline derivatives, respectively, has established them as powerful tools in organic synthesis and medicinal chemistry.[2][3] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and applications of sydnone 1,3-dipolar cycloadditions, with a focus on their utility in modern drug development.

Core Concepts: The [3+2] Cycloaddition

The hallmark reactivity of sydnones is their participation in [3+2] cycloaddition reactions, a type of pericyclic reaction where a three-atom (the sydnone) and a two-atom (the dipolarophile) component react to form a five-membered ring. This reaction typically proceeds through a concerted mechanism, leading to the formation of a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to extrude carbon dioxide and yield the stable pyrazole product.[4]

The reaction can be initiated thermally, often requiring high temperatures, or facilitated by catalysis or the use of strained dipolarophiles, which has significantly broadened the scope and applicability of this transformation.[5][6]

Reaction Mechanisms

The 1,3-dipolar cycloaddition of sydnones can proceed through several pathways, primarily categorized as thermal, copper-catalyzed, and strain-promoted.

Reaction_Mechanisms cluster_thermal Thermal Cycloaddition cluster_copper Copper-Catalyzed (CuSAC) cluster_strain Strain-Promoted (SPSAC) Sydnone_T Sydnone Intermediate_T Bicyclic Intermediate Sydnone_T->Intermediate_T Heat (Δ) Alkyne_T Alkyne Alkyne_T->Intermediate_T Pyrazole_T Pyrazole Intermediate_T->Pyrazole_T -CO2 CO2_T CO2 Sydnone_Cu Sydnone Alkyne_Cu Terminal Alkyne CuOAc Cu(OAc)2 CuAcetylide Copper(I) Acetylide Intermediate_Cu Bicyclic Intermediate Pyrazole_Cu 1,4-Pyrazole CuOTf Cu(OTf)2 ActivatedSydnone Lewis Acid Activated Sydnone Pyrazole_Cu2 1,3-Pyrazole Sydnone_S Sydnone Intermediate_S Bicyclic Intermediate Sydnone_S->Intermediate_S Room Temp. Cycloalkyne Strained Alkyne (e.g., BCN) Cycloalkyne->Intermediate_S Pyrazole_S Fused Pyrazole Intermediate_S->Pyrazole_S -CO2

Quantitative Data Summary

The efficiency and outcome of sydnone cycloaddition reactions are highly dependent on the reaction conditions and the nature of the reactants. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)[7]
EntrySydnone (R1)Alkyne (R2)CatalystSolventTemp (°C)Time (h)Yield (%)Regioisomer Ratio (1,4- : 1,5-)
1PhenylPhenylacetyleneCu(OTf)₂o-DCB100195>95:5 (1,3-isomer)
2PhenylPhenylacetyleneCu(OAc)₂o-DCB1002.585<5:95
34-MethoxyphenylPhenylacetyleneCu(OAc)₂o-DCB1002.592<5:95
4PhenylEthyl propiolateCu(OAc)₂o-DCB100490<5:95
5BenzylEthyl propiolateCu(OAc)₂o-DCB100460<5:95
Table 2: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)[8][9][10]
EntrySydnoneStrained AlkyneSolventTemp (°C)TimeYield (%)Rate Constant (k, M⁻¹s⁻¹)
1N-PhenylsydnoneBicyclo[6.1.0]nonyne (BCN)55:45 MeOH/H₂O21-Quantitative0.054
2N-PhenylsydnoneBCNPBS (pH 7.4), 10% DMSORT2 h-0.041
3N-(4-Chlorophenyl)sydnoneBCNPBS (pH 7.4), 10% DMSORT2 h-0.078
44-Chloro-N-phenylsydnoneBCNPBS (pH 7.4), 10% DMSORT2 h-1.2

Experimental Protocols

Protocol 1: Synthesis of N-Phenylsydnone[11]

This protocol details the synthesis of a common sydnone precursor, N-phenylsydnone, from N-phenylglycine.

Synthesis_Workflow Start Start: N-Phenylglycine Nitrosation Step 1: N-Nitrosation Start->Nitrosation Nitroso_Intermediate N-Nitroso-N-phenylglycine Nitrosation->Nitroso_Intermediate NaNO₂, HCl, 0°C Cyclodehydration Step 2: Cyclodehydration Nitroso_Intermediate->Cyclodehydration Sydnone_Product N-Phenylsydnone Cyclodehydration->Sydnone_Product Acetic Anhydride, Heat Purification Step 3: Purification Sydnone_Product->Purification Final_Product Pure N-Phenylsydnone Purification->Final_Product Recrystallization

Materials:

  • N-Phenylglycine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Acetic anhydride

  • Ice

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

Part A: N-Nitroso-N-phenylglycine

  • Suspend N-phenylglycine (e.g., 100 g, 0.66 mol) in water (1.2 L) in a beaker.

  • Cool the suspension to below 0°C in an ice-salt bath with stirring.

  • Slowly add a solution of sodium nitrite (e.g., 50 g, 0.72 mol) in water (300 mL) dropwise over approximately 40 minutes, maintaining the temperature below 0°C.

  • After the addition is complete, add concentrated hydrochloric acid (e.g., 100 mL) to the well-stirred solution. A light, fluffy precipitate of N-nitroso-N-phenylglycine will form.

  • Stir for an additional 10 minutes, then collect the precipitate by suction filtration.

  • Wash the solid with two portions of ice-cold water and dry on the funnel overnight. The typical yield is 80-83%.

Part B: 3-Phenylsydnone

  • Dissolve the dried N-nitroso-N-phenylglycine (e.g., 99 g, 0.55 mol) in acetic anhydride (500 mL) in an Erlenmeyer flask.

  • Heat the solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Slowly pour the cooled solution into cold water (3 L) with vigorous stirring. A white crystalline precipitate of this compound will form.

  • Stir for 5 minutes, then collect the solid by suction filtration.

  • Wash the product twice with ice-cold water and dry on the funnel overnight. The typical yield is 83-84%. The product is often pure enough for subsequent reactions without further purification.

Protocol 2: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)[7]

Materials:

  • N-Phenylsydnone

  • Phenylacetylene

  • Copper(II) acetate (Cu(OAc)₂) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • o-Dichlorobenzene (o-DCB)

  • Schlenk tube or sealed vial

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a Schlenk tube or sealed vial, add N-phenylsydnone (1.0 equiv), the terminal alkyne (e.g., phenylacetylene, 1.2 equiv), and the copper catalyst (e.g., Cu(OAc)₂ or Cu(OTf)₂, 10 mol%).

  • Add the solvent (e.g., o-DCB) to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired pyrazole product.

Protocol 3: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)[8]

Materials:

  • Sydnone derivative

  • Bicyclo[6.1.0]nonyne (BCN) derivative

  • Solvent system (e.g., 55:45 Methanol/Water mixture, or Phosphate-Buffered Saline (PBS))

  • Reaction vessel (e.g., vial or microcentrifuge tube)

Procedure:

  • Dissolve the sydnone derivative in the chosen solvent system to a known concentration.

  • Add an equimolar amount or a slight excess (e.g., 1.1-1.5 equivalents) of the BCN derivative to the solution.

  • Allow the reaction to proceed at room temperature or, for biological applications, at 37°C.

  • The reaction is typically rapid and can be monitored by LC-MS or other appropriate analytical techniques.

  • For bioorthogonal labeling applications, the reaction is often performed in complex biological media, and the product is detected via a reporter tag (e.g., a fluorophore) attached to one of the reactants.

Applications in Drug Development and Chemical Biology

The unique reactivity and biocompatibility of sydnone cycloadditions have made them invaluable tools in drug discovery and chemical biology.

  • Lead Discovery and Optimization: The modular nature of the sydnone cycloaddition allows for the rapid synthesis of diverse libraries of pyrazole-containing compounds. This is particularly useful in structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of drug candidates.

  • Bioorthogonal Chemistry and "Click" Reactions: Strain-promoted sydnone-alkyne cycloadditions (SPSAC) are a prime example of "click chemistry." These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. This has enabled the development of sydnone-based probes for in vivo imaging, protein labeling, and tracking of biomolecules in living cells.[7]

  • Targeted Drug Delivery: The ability to perform sydnone cycloadditions under physiological conditions opens up possibilities for targeted drug delivery. A sydnone-functionalized drug can be designed to react with a specific alkyne-tagged target in the body, leading to localized drug release and reduced off-target effects.

Case Study: Sydnone-Based Inhibitors of Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly in the tumor microenvironment.[8] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive environment that allows cancer cells to evade the immune system.[9] Consequently, IDO1 has emerged as a promising target for cancer immunotherapy. Several small molecule inhibitors of IDO1 have been developed, some of which feature a pyrazole core that can be synthesized via sydnone cycloaddition chemistry.

The inhibition of IDO1 blocks the kynurenine pathway, leading to a reduction in the immunosuppressive metabolite kynurenine and an increase in tryptophan levels. This helps to restore the function of effector T cells and enhance the anti-tumor immune response.[10]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis T_cell_activation T-Cell Activation & Immune Response IDO1->T_cell_activation (Blocked pathway) Leads to T_cell_suppression T-Cell Suppression & Immune Evasion Kynurenine->T_cell_suppression Leads to Tumor_Growth Tumor Growth T_cell_suppression->Tumor_Growth Promotes Sydnone_Inhibitor Sydnone-Based IDO1 Inhibitor Sydnone_Inhibitor->IDO1 Inhibition Tumor_Regression Tumor Regression T_cell_activation->Tumor_Regression Promotes

Conclusion

The 1,3-dipolar cycloaddition reactions of sydnones represent a powerful and versatile platform in modern organic and medicinal chemistry. From their fundamental reactivity to their application in the synthesis of complex molecules and the development of innovative therapeutic and diagnostic tools, sydnones continue to be a subject of intense research. The ability to fine-tune the reaction conditions, from high-temperature thermal reactions to mild, bioorthogonal strain-promoted cycloadditions, underscores the adaptability of this chemical transformation. For researchers, scientists, and drug development professionals, a thorough understanding of sydnone chemistry is essential for harnessing its full potential in the creation of novel chemical entities with significant biological and therapeutic value.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide a detailed protocol for the synthesis of 3-Phenylsydnone, a mesoionic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The described two-step synthesis is a well-established and reliable method, adapted from a procedure published in Organic Syntheses.[1]

Introduction

This compound is the archetypal compound of the sydnone class of mesoionic heterocycles. These compounds are characterized by a unique electronic structure that imparts them with interesting chemical reactivity and a range of biological activities.[2] They are particularly known for their utility in 1,3-dipolar cycloaddition reactions for the synthesis of pyrazole derivatives.[1][2] The following protocol details the synthesis of this compound starting from N-phenylglycine.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Nitrosation: N-phenylglycine is treated with sodium nitrite in an acidic aqueous medium to form N-nitroso-N-phenylglycine.

  • Cyclodehydration: The intermediate, N-nitroso-N-phenylglycine, is then cyclized and dehydrated using acetic anhydride to yield the final product, this compound.

Experimental Protocols

Part A: Synthesis of N-Nitroso-N-phenylglycine

Materials:

  • N-Phenylglycine: 100 g (0.66 mole)

  • Sodium Nitrite (NaNO₂): 50 g (0.72 mole)

  • Concentrated Hydrochloric Acid (HCl): 100 ml

  • Water (H₂O)

  • Ice

Equipment:

  • 3 L Beaker

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3 L beaker.[1]

  • Place the beaker in an ice-salt bath and stir the suspension until the temperature drops to below 0°C.[1]

  • Prepare a solution of 50 g (0.72 mole) of sodium nitrite in 300 ml of water.

  • Add the sodium nitrite solution dropwise to the cold N-phenylglycine suspension over a period of approximately 40 minutes. It is crucial to maintain the reaction temperature at or below 0°C throughout the addition.[1]

  • After the addition is complete, filter the resulting red, nearly clear solution quickly with suction to remove any insoluble impurities.[1]

  • To the well-stirred, cold filtrate, add 100 ml of concentrated hydrochloric acid. A profusion of light, fluffy, off-white crystals of N-nitroso-N-phenylglycine should appear after about 30 seconds.[1]

  • Continue stirring the suspension for 10 minutes.[1]

  • Collect the crystalline product by suction filtration and wash it twice with ice-cold water.[1]

  • Dry the product on the suction funnel overnight. The resulting N-nitroso-N-phenylglycine can be used in the next step without further purification.[1]

Part B: Synthesis of this compound

Materials:

  • N-Nitroso-N-phenylglycine (from Part A): ~99 g (0.55 mole)

  • Acetic Anhydride ((CH₃CO)₂O): 500 ml

  • Water (H₂O)

Equipment:

  • 1 L Erlenmeyer flask

  • Reflux condenser with a drying tube

  • Boiling water bath

  • Magnetic stirrer and stir bar

  • Large beaker (at least 4 L)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the dried N-nitroso-N-phenylglycine (approximately 99 g, 0.55 mole) in 500 ml of acetic anhydride in a 1 L Erlenmeyer flask.[1]

  • Fit the flask with a reflux condenser topped with a drying tube to protect the reaction from atmospheric moisture.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with continuous magnetic stirring.[1]

  • After heating, allow the solution to cool to room temperature.

  • Slowly pour the cooled solution into 3 L of cold water while stirring vigorously. White crystals of this compound will precipitate almost immediately.[1]

  • Continue stirring for 5 minutes after the addition is complete.[1]

  • Collect the solid product by suction filtration.

  • Wash the crystals on the filter twice with ice-cold water.[1]

  • Dry the final product on the funnel with suction overnight. The resulting cream-colored this compound is typically of high purity and does not require recrystallization.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolar Mass ( g/mol )Starting Amount (g)Moles (mol)Product Amount (g)Yield (%)Melting Point (°C)Appearance
N-PhenylglycineC₈H₉NO₂151.161000.66--127–128[3]Mud-brown solid[1]
N-Nitroso-N-phenylglycineC₈H₈N₂O₃180.16--96–9980–83[1]103–104[1]Off-white, fluffy crystals[1]
This compoundC₈H₆N₂O₂162.1599 (intermediate)0.5574–7583–84 (for step 2); 67–70 (overall)[1]136–137[1]Cream-colored crystals[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Cyclodehydration A N-Phenylglycine reagent1 NaNO₂, HCl, H₂O < 0°C A->reagent1 B N-Nitroso-N-phenylglycine reagent2 Acetic Anhydride Heat (1.5h) B->reagent2 C This compound reagent1->B reagent2->C

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3-Phenylsydnone in Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC)

Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC) is a bioorthogonal "click" reaction that involves the [3+2] cycloaddition of a sydnone, such as 3-phenylsydnone, with a strained alkyne, most commonly a cyclooctyne derivative like bicyclo[6.1.0]nonyne (BCN). This reaction is notable for proceeding efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it an invaluable tool for in vitro and in vivo applications.[1][2] The reaction results in the formation of a stable pyrazole product with the release of carbon dioxide. The reaction rate can be tuned by modifying the electronic properties of the sydnone, with electron-withdrawing groups generally increasing the rate of cycloaddition.[2]

Key Features of SPSAC:

  • Bioorthogonality: Reacts selectively with its partner in complex biological environments without interfering with native biochemical processes.

  • Metal-Free: Does not require a copper catalyst, avoiding cytotoxicity concerns associated with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Tunable Kinetics: Reaction rates can be modulated by altering substituents on the sydnone ring.[2]

  • Stable Product: Forms a stable pyrazole linkage.

Data Presentation

The reactivity of sydnones in SPSAC is highly dependent on the substituents at the N-3 and C-4 positions of the sydnone ring. The following tables summarize key quantitative data for the reaction of various sydnones with bicyclo[6.1.0]nonyne (BCN).

Sydnone DerivativeN-3 SubstituentC-4 SubstituentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
This compound PhenylH0.054[1][2]
3-(p-tolyl)sydnonep-TolylH0.048[2]
3-(p-methoxyphenyl)sydnonep-MethoxyphenylH0.041[2]
3-(p-chlorophenyl)sydnonep-ChlorophenylH0.081[2]
3-(p-nitrophenyl)sydnonep-NitrophenylH0.16[2]
4-Bromo-3-phenylsydnonePhenylBr0.25[2]
4-Chloro-3-phenylsydnone Phenyl Cl 1.8 [2]

Reaction Conditions: Room temperature in Phosphate-Buffered Saline (PBS, 0.1 M, pH 7.4) containing 10% DMSO.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from N-phenylglycine.

Materials:

  • N-phenylglycine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Acetic anhydride

  • Ice

  • Water

  • Norit® (activated carbon)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

Part A: Synthesis of N-Nitroso-N-phenylglycine

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3 L beaker.

  • Cool the suspension in an ice-salt bath with stirring until the temperature is below 0°C.

  • Prepare a solution of 50 g (0.72 mole) of sodium nitrite in 300 ml of water.

  • Add the sodium nitrite solution dropwise to the N-phenylglycine suspension over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Filter the resulting red solution quickly with suction.

  • Add 3 g of Norit® to the cold filtrate and stir for several minutes.

  • Filter the mixture again with suction.

  • To the well-stirred filtrate, add 100 ml of concentrated hydrochloric acid. Fluffy crystals will form.

  • Stir the suspension for 10 minutes and then filter with suction.

  • Wash the precipitate twice with ice-cold water.

  • Dry the N-nitroso-N-phenylglycine product on the suction funnel overnight. The expected yield is 96–99 g (80–83%).

Part B: Synthesis of this compound

  • Dissolve 99 g (0.55 mole) of the dried N-nitroso-N-phenylglycine in 500 ml of acetic anhydride in a 1 L Erlenmeyer flask equipped with a reflux condenser.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Slowly pour the cooled solution into 3 L of cold, well-stirred water. White crystals will separate almost immediately.

  • After 5 minutes of stirring, filter the solid with suction.

  • Wash the crystals twice with ice-cold water.

  • Dry the this compound product on the funnel with suction overnight. The product can be used without further recrystallization.

Protocol 2: General Procedure for Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC)

This protocol provides a general method for the cycloaddition of this compound with a cyclooctyne, such as BCN.

Materials:

  • This compound

  • Bicyclo[6.1.0]nonyne (BCN) or other strained alkyne

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the strained alkyne (e.g., BCN) in DMSO.

  • Reaction Setup:

    • In a reaction vessel, add PBS (0.1 M, pH 7.4) to achieve the final desired reaction volume.

    • Add the this compound stock solution to a final concentration of 100 µM.

    • Initiate the reaction by adding the strained alkyne stock solution to a final concentration of 150 µM (1.5 equivalents).[2]

    • Ensure the final DMSO concentration is 10% (v/v).[2]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by HPLC.[2]

    • Inject aliquots of the reaction mixture onto a suitable C18 column at regular intervals.

    • Monitor the decrease in the this compound peak area and the increase in the pyrazole product peak area. The reaction is typically observed for 2 hours.[2]

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude pyrazole product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Protocol for Protein Labeling using SPSAC

This protocol outlines a general procedure for labeling a protein containing a genetically encoded strained alkyne with a this compound-fluorophore conjugate.

Materials:

  • Protein of interest containing a BCN moiety

  • This compound-fluorophore conjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography (e.g., PD-10 desalting columns)

  • SDS-PAGE analysis equipment

  • Fluorescence imaging system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-fluorophore conjugate in DMSO.

    • Prepare a solution of the BCN-containing protein in PBS at a suitable concentration (e.g., 10-50 µM).

  • Labeling Reaction:

    • To the protein solution, add the this compound-fluorophore conjugate stock solution to a final concentration of 2-5 fold molar excess over the protein.

    • Incubate the reaction mixture at 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Purification of Labeled Protein:

    • Remove the excess unreacted this compound-fluorophore conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with PBS.

  • Characterization of Labeled Protein:

    • Confirm successful labeling by SDS-PAGE. The labeled protein should show a fluorescent band when imaged with an appropriate fluorescence scanner.

    • Mass spectrometry can be used to confirm the mass increase corresponding to the addition of the sydnone-fluorophore conjugate.

Visualizations

SPSAC_Mechanism cluster_reactants Reactants cluster_product Products This compound This compound Pyrazole Pyrazole This compound->Pyrazole [3+2] Cycloaddition BCN BCN BCN->Pyrazole CO2 CO₂

Caption: Reaction mechanism of SPSAC.

SPSAC_Workflow cluster_synthesis Synthesis of this compound cluster_spsac SPSAC Reaction cluster_analysis Purification and Analysis start N-Phenylglycine nitrosation Nitrosation with NaNO₂/HCl start->nitrosation cyclization Cyclization with Acetic Anhydride nitrosation->cyclization sydnone This compound cyclization->sydnone reaction Mix Sydnone and Alkyne in PBS/DMSO sydnone->reaction alkyne Strained Alkyne (BCN) alkyne->reaction monitoring Monitor by HPLC reaction->monitoring workup Work-up and Purification monitoring->workup characterization Characterization (NMR, MS) workup->characterization

Caption: Experimental workflow for SPSAC.

SPSAC_Factors center SPSAC Reaction Rate substituents Sydnone Substituents substituents->center strain Alkyne Ring Strain strain->center solvent Solvent System solvent->center temp Temperature temp->center ewg Electron-Withdrawing Groups (e.g., -Cl, -NO₂) ewg->substituents Increase Rate edg Electron-Donating Groups (e.g., -OCH₃) edg->substituents Decrease Rate

Caption: Factors influencing SPSAC reaction rate.

References

Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) is a powerful click chemistry reaction that has garnered significant attention in chemical biology, medicinal chemistry, and materials science. This reaction involves the [3+2] cycloaddition of a sydnone, a mesoionic heteroaromatic compound, with a terminal alkyne to regioselectively form substituted pyrazoles. The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition, allowing the reaction to proceed under milder conditions with significantly reduced reaction times.[1][2] This feature makes CuSAC an attractive tool for bioconjugation, enabling the precise and efficient modification of biomolecules such as peptides and antibodies for applications in drug delivery, diagnostics, and proteomics.[3][4]

The versatility of the CuSAC reaction lies in its high efficiency, specificity, and the stability of the resulting pyrazole linkage. The reaction is bioorthogonal, meaning it does not interfere with or is not interfered by biological functional groups, making it suitable for complex biological environments. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful implementation of the CuSAC protocol.

Reaction Mechanism and Principles

The CuSAC reaction proceeds through a stepwise mechanism involving the coordination of the copper(I) catalyst to the alkyne, forming a copper-acetylide intermediate. This intermediate then reacts with the sydnone in a cycloaddition reaction, followed by the elimination of carbon dioxide to yield the 1,4-disubstituted pyrazole product. The use of different copper salts can influence the regioselectivity of the reaction. For instance, Cu(OTf)₂ is believed to function as a Lewis acid, activating the sydnone and leading to 1,3-disubstituted pyrazoles, whereas Cu(OAc)₂ can be reduced in situ to form a reactive Cu(I)-acetylide, yielding 1,4-disubstituted pyrazoles.[1][5]

The choice of ligand is also crucial for the success of the CuSAC reaction, particularly in biological applications. Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its water-soluble derivatives are often employed to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate.[6]

Quantitative Data Summary

The following tables summarize quantitative data for the CuSAC reaction under various conditions, providing a basis for reaction optimization.

Table 1: Reaction Conditions and Yields for the Synthesis of Pyrazoles via CuSAC [1]

EntrySydnone (Substituent)Alkyne (Substituent)Copper Catalyst (mol%)SolventTemperature (°C)Time (h)Product (Regioisomer)Yield (%)
1N-PhenylPhenylacetyleneCu(OTf)₂ (10)o-Dichlorobenzene10011,3-disubstituted95
2N-PhenylPhenylacetyleneCu(OAc)₂ (10)o-Dichlorobenzene10011,4-disubstituted92
3N-(4-Methoxyphenyl)PhenylacetyleneCu(OTf)₂ (10)o-Dichlorobenzene10011,3-disubstituted98
4N-(4-Methoxyphenyl)PhenylacetyleneCu(OAc)₂ (10)o-Dichlorobenzene10011,4-disubstituted85
5N-BenzylEthyl propiolateCu(OTf)₂ (10)o-Dichlorobenzene10041,3-disubstituted60
6N-BenzylEthyl propiolateCu(OAc)₂ (10)o-Dichlorobenzene10041,4-disubstituted75

Table 2: Second-Order Rate Constants for Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

Note: While this data is for the strain-promoted reaction (SPSAC) and not the copper-catalyzed version (CuSAC), it provides valuable insight into the intrinsic reactivity of sydnones with alkynes, which is a key factor in the catalyzed reaction as well.[2][7]

SydnoneCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
3-Phenylsydnone (PhSydH)MeO-DIBONot ReportedCD₃OD
4-Chloro-3-phenylsydnone (PhSydCl)MeO-DIBO0.57CD₃OD
This compound (PhSydH)MeO-DIBAC0.191CD₃OD
4-Chloro-3-phenylsydnone (PhSydCl)MeO-DIBAC0.59CD₃OD
This compound (PhSydH)BCN~0.01 - 0.02Various
4-Chloro-3-phenylsydnone (PhSydCl)BCN0.07 ± 0.013CD₃OD

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1,4-Disubstituted Pyrazoles

This protocol describes a general method for the synthesis of 1,4-disubstituted pyrazoles using a copper(II) acetate catalyst, which is reduced in situ.

Materials:

  • Sydnone derivative

  • Terminal alkyne

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous solvent (e.g., o-dichlorobenzene, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the sydnone (1.0 equiv.), the terminal alkyne (1.2 equiv.), and copper(II) acetate (10 mol%).

  • Add the anhydrous solvent to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,4-disubstituted pyrazole.[1]

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).[8][9][10]

Protocol 2: Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis via CuSAC

This protocol outlines the conjugation of a sydnone-modified linker to an alkyne-functionalized antibody, followed by attachment of a drug payload. This is analogous to the widely used CuAAC for ADC synthesis.[3][4]

I. Antibody Functionalization with an Alkyne Handle

  • Antibody Reduction (if necessary for site-specific conjugation):

    • Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

    • For site-specific conjugation to cysteine residues, add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), in a 5-10 molar excess.

    • Incubate at 37 °C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Alkyne Linker Attachment:

    • To the reduced (or native antibody for lysine conjugation), add an alkyne-containing linker with a reactive group (e.g., maleimide for thiols or NHS ester for amines) in a 5-20 molar excess.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

    • Remove the excess linker using a desalting column.

II. Sydnone-Linker-Payload Preparation

  • Synthesize or obtain a linker molecule containing a sydnone moiety and a reactive group for drug attachment (e.g., a protected amine).

  • Conjugate the cytotoxic drug to this linker via standard coupling chemistry.

  • Purify the sydnone-linker-payload construct.

III. Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

  • To the alkyne-functionalized antibody, add the sydnone-linker-payload in a 3-5 molar excess relative to the available alkyne sites.

  • Prepare a fresh solution of the copper(I) catalyst. This can be generated in situ by mixing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. A ligand such as a water-soluble TBTA derivative (e.g., THPTA) is often used to stabilize the copper(I) and improve reaction efficiency.[6]

  • Add the catalyst solution to the antibody-payload mixture. Typical final concentrations are 100-500 µM copper, 500-2500 µM ligand, and 5 mM sodium ascorbate.

  • Incubate the reaction at room temperature for 2-12 hours.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess reagents and unconjugated payload.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Mandatory Visualizations

CuSAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Sydnone Sydnone Cycloadduct Cycloadduct Sydnone->Cycloadduct Alkyne Terminal Alkyne Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination & Deprotonation CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Cycloadduct [3+2] Cycloaddition Pyrazole 1,4-Disubstituted Pyrazole Cycloadduct->Pyrazole Decarboxylation CO2 CO₂ Cycloadduct->CO2 CuI_regen Cu(I) Catalyst (regenerated) Pyrazole->CuI_regen

Caption: Mechanism of the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC).

ADC_Workflow Ab Monoclonal Antibody Alkyne_Ab Alkyne-Functionalized Antibody Ab->Alkyne_Ab Functionalization ADC Antibody-Drug Conjugate (ADC) Alkyne_Ab->ADC Sydnone_Payload Sydnone-Linker-Payload Sydnone_Payload->ADC CuSAC Reaction (Cu(I), Ligand, Ascorbate) Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuSAC.

Ligand_Selection Start CuSAC Reaction Organic Organic Synthesis Start->Organic Bio Bioconjugation Start->Bio TBTA TBTA (High Rate, Low Aqueous Solubility) Organic->TBTA THPTA THPTA / Water-Soluble Ligands (Good Rate, High Aqueous Solubility, Biocompatible) Bio->THPTA

References

Application of 3-Phenylsydnone in Bioorthogonal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylsydnone has emerged as a valuable and versatile tool in the field of bioorthogonal chemistry. This mesoionic compound participates in highly specific and efficient cycloaddition reactions, most notably the strain-promoted alkyne-sydnone cycloaddition (SPSAC), without the need for cytotoxic copper catalysts. This unique reactivity allows for the selective labeling and modification of biomolecules within complex biological environments, including living cells and organisms.

These application notes provide a comprehensive overview of the use of this compound in bioorthogonal chemistry, covering key applications in biomolecule labeling, imaging, and drug delivery. Detailed experimental protocols for the synthesis of this compound and its derivatives, protein labeling, and kinetic analysis are provided to guide researchers in applying this powerful technology.

Core Applications

The primary application of this compound in bioorthogonal chemistry revolves around its [3+2] cycloaddition reaction with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN). This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it ideal for:

  • Protein Labeling and Imaging: Site-specific incorporation of a strained alkyne into a protein of interest allows for its subsequent labeling with a this compound-fluorophore conjugate. This enables the visualization and tracking of proteins in living cells.

  • Nucleic Acid Labeling: Sydnone-modified nucleosides can be incorporated into DNA, allowing for postsynthetic labeling with cyclooctyne probes for applications in cellular imaging.[1]

  • Drug Delivery and Release: The "click-and-release" strategy utilizes the cycloaddition reaction to trigger the cleavage of a linker and subsequent release of a cargo molecule, such as a drug. While many examples utilize related iminosydnones, the principle is applicable to sydnone-based systems.[2][3]

Data Presentation

Table 1: Reaction Kinetics of Strain-Promoted Sydnone-Alkyne Cycloadditions (SPSAC)
Sydnone DerivativeStrained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)Reference(s)
This compoundBicyclo[6.1.0]nonyne (BCN)0.05455:45 MeOH/H₂O21[4]
This compoundMeO-DIBO0.18MeCN25[2]
3-(p-Chlorophenyl)sydnoneMeO-DIBO0.59MeCN25[2]
This compoundMeO-DIBAC0.08MeCN25[2]
3-(p-Chlorophenyl)sydnoneMeO-DIBAC0.28MeCN25[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the two-step synthesis of this compound from N-phenylglycine.

Step 1: Synthesis of N-Nitroso-N-phenylglycine [5]

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

  • Place the beaker in an ice-salt bath and stir until the temperature is below 0°C.

  • Slowly add a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Filter the resulting red, almost clear solution quickly with suction.

  • Add 3 g of Norit® (activated carbon) to the cold solution and stir for several minutes.

  • Filter the mixture again with suction.

  • To the well-stirred filtrate, add 100 mL of concentrated hydrochloric acid. Fluffy crystals will form after about 30 seconds.

  • Stir the suspension for 10 minutes, then filter with suction and wash the precipitate twice with ice-cold water.

  • Dry the N-nitroso-N-phenylglycine precipitate on the suction funnel overnight. The expected yield is 96–99 g (80–83%).

Step 2: Synthesis of this compound [5]

  • Dissolve 99 g (0.55 mole) of the dried N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Slowly pour the cooled solution into 3 L of cold, well-stirred water. White crystals will separate almost immediately.

  • After stirring for 5 minutes, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel with suction overnight. The expected yield of cream-colored this compound is 74–75 g.

Protocol 2: Synthesis of a this compound-Fluorophore Conjugate

This protocol describes the synthesis of a this compound-fluorophore conjugate via an N-hydroxysuccinimide (NHS) ester intermediate.

Step 1: Synthesis of p-Carboxyphenyl Sydnone

The synthesis follows a similar procedure to Protocol 1, starting from 4-carboxyaniline.

Step 2: NHS Ester Activation of p-Carboxyphenyl Sydnone [6]

  • Dissolve the p-carboxyphenyl sydnone and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF or DMSO.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, the reaction mixture containing the NHS-activated sydnone can be used directly in the next step or purified by chromatography.

Step 3: Conjugation to an Amine-Containing Fluorophore

  • Dissolve the amine-containing fluorophore in an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Add the solution of the NHS-activated p-carboxyphenyl sydnone (typically a 5- to 20-fold molar excess) to the fluorophore solution.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the this compound-fluorophore conjugate using size-exclusion chromatography or reverse-phase HPLC.

Protocol 3: Site-Specific Incorporation of Bicyclo[6.1.0]nonyne (BCN) into a Protein

This protocol describes the genetic incorporation of a BCN-containing unnatural amino acid into a target protein in E. coli.[4][7]

  • Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber stop codon (TAG) at the desired labeling site, and a second plasmid (e.g., pEVOL) encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for the BCN-containing amino acid.

  • Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce the expression of the synthetase/tRNA pair with L-arabinose (e.g., 0.02% w/v) and incubate for 15 minutes.

  • Add the BCN-containing amino acid (e.g., BCN-lysine) to a final concentration of 1 mM.

  • Induce the expression of the target protein with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 1 mM).

  • Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.

  • Harvest the cells by centrifugation and lyse them.

  • Purify the BCN-containing protein using appropriate chromatography methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 4: Fluorescent Labeling of a BCN-Containing Protein

This protocol outlines the labeling of a purified BCN-containing protein with a this compound-fluorophore conjugate.

  • Prepare a solution of the purified BCN-containing protein (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of the this compound-fluorophore conjugate (e.g., 1 mM in DMSO).

  • Add the this compound-fluorophore conjugate to the protein solution to a final concentration of 20-100 µM (a 2- to 10-fold molar excess).

  • Incubate the reaction mixture for 1-6 hours at room temperature or 37°C, protected from light.

  • Remove the excess, unreacted sydnone-fluorophore conjugate using a desalting column or spin filtration.

  • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence imaging.

Protocol 5: Monitoring SPSAC Kinetics by UV-Vis Spectrophotometry

This protocol describes how to determine the second-order rate constant of a sydnone-alkyne cycloaddition reaction by monitoring the change in absorbance of the sydnone over time.[4]

  • Prepare stock solutions of the this compound derivative (e.g., 0.1 mM in 9:1 water/methanol) and the strained alkyne (e.g., 1-8 mM BCN in methanol).

  • Initiate the reaction by mixing equal volumes of the sydnone and alkyne solutions to achieve a pseudo-first-order condition with a 10- to 80-fold excess of the alkyne.

  • Immediately begin monitoring the decrease in absorbance of the this compound at its λ_max (typically around 310 nm) over time using a UV-Vis spectrophotometer.

  • Fit the exponential decay of the absorbance to a first-order rate equation to obtain the observed rate constant (k_obs).

  • Plot the k_obs values against the corresponding concentrations of the strained alkyne.

  • The second-order rate constant (k₂) is the slope of the resulting linear plot.

Mandatory Visualization

SPSAC_Reaction Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) cluster_reactants Reactants cluster_products Products sydnone This compound pyrazole Pyrazole Product sydnone->pyrazole [3+2] Cycloaddition co2 CO₂ sydnone->co2 Extrusion alkyne Strained Alkyne (e.g., BCN) alkyne->pyrazole

Caption: Mechanism of the Strain-Promoted Sydnone-Alkyne Cycloaddition.

Protein_Labeling_Workflow Experimental Workflow for Protein Labeling cluster_synthesis Probe Synthesis cluster_protein_eng Protein Engineering cluster_labeling Labeling & Analysis sydnone_synthesis Synthesize This compound Derivative conjugation Conjugate to Fluorophore sydnone_synthesis->conjugation labeling Label BCN-Protein with Sydnone-Fluorophore conjugation->labeling genetic_encoding Genetically Encode BCN into Protein expression Express and Purify BCN-Protein genetic_encoding->expression expression->labeling purification Purify Labeled Protein labeling->purification analysis Analyze by SDS-PAGE and Fluorescence Imaging purification->analysis

Caption: Workflow for site-specific protein labeling using SPSAC.

Click_and_Release Sydnone-Based 'Click-and-Release' for Drug Delivery cluster_prodrug Prodrug System cluster_trigger Trigger cluster_release Release prodrug Iminosydnone-Linker-Drug Conjugate released_drug Released Drug prodrug->released_drug Cycloaddition & Cleavage pyrazole_product Pyrazole Byproduct prodrug->pyrazole_product alkyne_trigger Strained Alkyne alkyne_trigger->released_drug alkyne_trigger->pyrazole_product

Caption: "Click-and-Release" mechanism for drug delivery.

References

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3-Phenylsydnone and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives through the [3+2] cycloaddition reaction of 3-phenylsydnone with various alkynes. This reaction is a powerful tool in medicinal chemistry for the creation of diverse pyrazole libraries, a class of heterocyclic compounds with significant pharmacological activities.

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The synthesis of substituted pyrazoles is of great interest in drug discovery. One of the elegant methods to construct the pyrazole ring is through the 1,3-dipolar cycloaddition of sydnones with alkynes. This approach offers a versatile and efficient route to a wide range of pyrazole derivatives. The reaction typically proceeds via a thermal [3+2] cycloaddition, although catalyzed and photochemical methods have been developed to improve regioselectivity and reaction conditions.[1][2][3][4]

Reaction Mechanism

The reaction between a this compound and an alkyne is a concerted pericyclic reaction known as a [3+2] cycloaddition. The sydnone acts as a 1,3-dipole, which reacts with the dipolarophile (the alkyne) to form a bicyclic intermediate. This intermediate is unstable and readily undergoes a cycloreversion reaction, extruding carbon dioxide to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical alkynes can be influenced by thermal conditions, with higher temperatures sometimes leading to mixtures of regioisomers.[2] The use of catalysts, such as copper(I), can promote the reaction under milder conditions and afford greater regiocontrol, leading predominantly to 1,4-disubstituted pyrazoles.[5][6]

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_products Products This compound TS [3+2] Cycloaddition This compound->TS + Alkyne Alkyne Intermediate TS->Intermediate Formation of bicyclic intermediate Pyrazole Intermediate->Pyrazole - CO2 (Cycloreversion) CO2 CO2

Caption: General mechanism of the [3+2] cycloaddition of this compound and an alkyne.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of pyrazole derivatives from 3-phenylsydnones and alkynes, highlighting the impact of substituents, solvents, and temperature on the reaction outcome.

EntryThis compound Substituent (R¹)Alkyne Substituents (R², R³)SolventTemperature (°C)Time (h)Yield (%)Reference
1HH, HAcetone1702575[2]
2HPh, PhXylene180596-97[2]
3HH, PhXylene1604.593[2]
4HCOOMe, COOMeXylene120199[2]
5ClCOOMe, COOMeEthyleneglycol120160-80[2]
6BrCOOMe, COOMeEthyleneglycol120160-80[2]
7HH, PhenylXyleneReflux-High Yields[7][8]
8HSymmetric AlkynesXyleneHigh-Good Yields[7][8]
9HNon-symmetric AlkynesXyleneHigh-Good Yields[7][8]

Experimental Protocols

Below are detailed protocols for the thermal and a general catalyzed synthesis of pyrazole derivatives from this compound and alkynes.

Protocol 1: Thermal Synthesis of 1,3,4-Trisubstituted Pyrazoles

This protocol is a general procedure for the thermal [3+2] cycloaddition reaction.[2][3][7][8]

Materials:

  • This compound

  • Substituted alkyne (e.g., diphenylacetylene, dimethyl acetylenedicarboxylate)

  • Anhydrous xylene (or other high-boiling aromatic solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol) and the corresponding alkyne (1.2 mmol, 1.2 equivalents).

  • Solvent Addition: Add anhydrous xylene (10 mL) to the flask.

  • Reaction Conditions: Place the flask in a preheated oil bath or heating mantle and heat the mixture to reflux (typically 140-180°C, depending on the solvent and reactants).[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to 24 hours.[3]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrazole derivative.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Copper-Catalyzed Synthesis of 1,4-Disubstituted Pyrazoles

This protocol outlines a general procedure for the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC), which often provides higher regioselectivity and proceeds under milder conditions.[5][6]

Materials:

  • This compound

  • Terminal alkyne

  • Copper(I) source (e.g., CuI, [CuBr(PPh₃)₃])

  • Ligand (e.g., phenanthroline, if required)

  • Solvent (e.g., toluene, DCE)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the this compound (1.0 mmol), the terminal alkyne (1.1 mmol), and the copper catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Ligand Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) and, if necessary, the ligand (e.g., phenanthroline, 5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, e.g., 80-100°C) until the reaction is complete.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. The reaction mixture may be filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting residue is purified by silica gel column chromatography to yield the desired 1,4-disubstituted pyrazole.

  • Characterization: Confirm the structure and purity of the product using appropriate spectroscopic techniques.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine this compound and Alkyne Solvent 2. Add Solvent (e.g., Xylene) Reactants->Solvent Heating 3. Heat to Reflux Solvent->Heating TLC 4. Monitor by TLC Heating->TLC Cooling 5. Cool to RT TLC->Cooling Reaction Complete Evaporation 6. Remove Solvent Cooling->Evaporation Chromatography 7. Column Chromatography Evaporation->Chromatography Characterization 8. Spectroscopic Characterization Chromatography->Characterization

Caption: A typical experimental workflow for the synthesis of pyrazole derivatives.

References

Application Notes and Protocols for Biomolecule Functionalization using 3-Phenylsydnone Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylsydnone participates in a highly efficient and bioorthogonal [3+2] cycloaddition reaction with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), a type of strain-promoted alkyne-azide cycloaddition (SPAAC) that has been adapted for sydnones (SPSAC). This reaction, often referred to as this compound click chemistry, forms a stable pyrazole linkage without the need for a cytotoxic copper catalyst, making it ideal for the functionalization of sensitive biomolecules in complex biological environments.[1][2] Its applications are rapidly expanding in fields such as chemical biology, drug delivery, and molecular imaging.[3][4][5]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the functionalization of biomolecules using this compound click chemistry.

Quantitative Data

The efficiency of the this compound click reaction is demonstrated by its favorable kinetics. The following tables summarize key quantitative data for the strain-promoted cycloaddition of this compound derivatives with various strained alkynes.

Table 1: Second-Order Rate Constants for Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

This compound DerivativeStrained AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
N-PhenylsydnoneBicyclononyne (BCN)0.05455:45 MeOH/H₂O21
N-PhenylsydnoneBicyclononyne (BCN)~0.01 - 0.02Various25
4-Chloro-3-phenylsydnoneBicyclononyne (BCN)0.57CD₃OD25
This compoundMethoxy-dibenzocyclooctyne (MeO-DIBAC)0.191CD₃OD25

Table 2: Reaction Conditions and Yields for this compound Cycloaddition

ReactantsConditionsTimeYield (%)Reference
N-Phenylsydnone + Bicyclononyne (BCN)Room Temperature, Methanol30 min99[1]
N-Phenylsydnone + Acetylene170 °C25 h75[2]
N-Phenylsydnone + various mono-substituted alkynes20 mol% Cu-phenanthroline catalyst, 11:9 tBuOH/H₂O, 60 °C16 hup to 99[2]
sfGFP-BCN + 50 eq. N-Phenylsydnone20 mM Tris-HCl, 220 mM imidazole, 300 mM NaCl, pH 8.0, 37 °C6 hQuantitative[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in Organic Syntheses.[6]

Materials:

  • N-phenylglycine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride

  • Water (ice-cold)

  • Ice-salt bath

  • Beakers, flasks, magnetic stirrer, reflux condenser, filtration apparatus

Procedure:

Part A: N-Nitroso-N-phenylglycine

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

  • Place the beaker in an ice-salt bath and stir until the temperature is below 0°C.

  • Slowly add a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Stir the resulting red, almost clear solution for an additional 10 minutes.

  • Filter the solution with suction and wash the precipitate twice with ice-cold water.

  • Dry the N-nitroso-N-phenylglycine product on the suction funnel overnight. The expected yield is 96–99 g (80–83%).

Part B: this compound

  • Dissolve 99 g (0.55 mole) of N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Slowly pour the cooled solution into 3 L of cold water with vigorous stirring. White crystals of this compound will precipitate.

  • After 5 minutes of stirring, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel with suction overnight. This procedure yields very pure this compound without the need for recrystallization.[6]

Protocol 2: Site-Specific Labeling of a Bicyclononyne (BCN)-Containing Protein with a this compound-Fluorophore Conjugate

This protocol is based on the methodology for labeling genetically encoded BCN with a sydnone-fluorophore conjugate.[1][7]

Materials:

  • Purified protein containing a genetically encoded BCN moiety (e.g., sfGFP-BCN)

  • This compound-fluorophore conjugate (e.g., PheSyd–BODIPY-FL)

  • Aqueous buffer (e.g., 20 mM Tris–HCl, 220 mM imidazole, 300 mM NaCl, pH 8.0)

  • Incubator or water bath at 37°C

  • Analytical equipment for protein analysis (e.g., ESI-MS, SDS-PAGE)

Procedure:

  • Prepare a solution of the BCN-containing protein in the aqueous buffer. A typical concentration is in the micromolar range (e.g., 4 pmol in a suitable volume).

  • Add the this compound-fluorophore conjugate to the protein solution. A molar excess of the sydnone probe is typically used (e.g., 50 equivalents).

  • Incubate the reaction mixture at 37°C. The reaction time can vary, but quantitative labeling has been observed after 6 hours.[1]

  • Monitor the reaction progress and confirm the quantitative cycloaddition of the sydnone to the BCN-modified protein using mass spectrometry (ESI-MS).

  • Analyze the labeled protein by SDS-PAGE and fluorescence imaging to visualize the successful conjugation.

Protocol 3: General Procedure for Drug-Linker Conjugation using this compound Click Chemistry

This protocol outlines a general workflow for the conjugation of a drug molecule to a linker or biomolecule functionalized with a strained alkyne.

Materials:

  • Drug molecule functionalized with a this compound moiety.

  • Linker or biomolecule functionalized with a strained alkyne (e.g., BCN, DIBO).

  • Biocompatible solvent (e.g., PBS, DMSO/PBS mixture).

  • Purification system (e.g., HPLC, size-exclusion chromatography).

  • Analytical instruments for characterization (e.g., NMR, LC-MS).

Procedure:

  • Dissolve the strained alkyne-functionalized linker or biomolecule in the chosen biocompatible solvent.

  • Add the this compound-functionalized drug molecule to the solution. The stoichiometry will depend on the desired drug-to-linker ratio.

  • Allow the reaction to proceed at a suitable temperature (e.g., room temperature or 37°C). Reaction times can range from minutes to hours, depending on the reactants and their concentrations.

  • Monitor the reaction to completion using an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction is complete, purify the drug-linker conjugate from unreacted starting materials and byproducts using a suitable purification method.

  • Characterize the final conjugate to confirm its identity, purity, and stability. The stability of the resulting N-phenyl pyrazole linkage is generally high under biological conditions.[8][9][10]

Visualizations

Functionalization_Workflow

Drug_Delivery_Workflow

References

3-Phenylsydnone Derivatives: Applications and Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Discovery and Development

Introduction to 3-Phenylsydnone Derivatives

3-Phenylsydnones are a unique class of mesoionic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds, characterized by a 1,2,3-oxadiazolium-5-olate core, possess a distinct electronic structure that contributes to their biological properties. Their versatile nature allows for a wide range of structural modifications, making them attractive scaffolds for the design of novel therapeutic agents.[2]

This document provides detailed application notes on the medicinal chemistry of this compound derivatives, summarizing their key biological activities and presenting quantitative data for structure-activity relationship (SAR) analysis. Furthermore, it offers comprehensive, step-by-step protocols for the synthesis and biological evaluation of these compounds, intended to guide researchers in their drug discovery and development efforts.

Application Notes

Anti-inflammatory and Analgesic Activity

A significant area of investigation for this compound derivatives has been their potential as anti-inflammatory and analgesic agents. Several studies have demonstrated their efficacy in preclinical models of inflammation and pain. The mechanism of action is often attributed to the inhibition of inflammatory mediators.

  • Key Findings:

    • Styrylcarbonyl this compound derivatives have shown notable activity in carrageenan-induced edema and acetic acid-induced writhing assays.[3]

    • The presence of an α,β-unsaturated ketone pharmacophore is a common structural feature in active compounds.[4]

    • Some derivatives exhibit anti-inflammatory activity comparable to standard drugs like aspirin.[3]

Compound SeriesAssayActivityReference
4-[1-oxo-(3-substituted aryl)-2-propenyl]-3-phenylsydnonesCarrageenan-induced edemaActive[3]
3-[4-[3-(substituted aryl)-1-oxo-2-propenyl]phenyl]sydnonesAcetic acid-induced writhingActive[3]
4-acetyl-3-(4-chlorophenyl)sydnoneAnti-inflammatoryPromising[1]
Anticancer Activity

The anticancer potential of this compound derivatives is a rapidly emerging field of research. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.

  • Key Findings:

    • Derivatives containing an α,β-unsaturated ketone moiety have shown promising in vitro cytotoxicity against cell lines representing non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, breast cancer, and leukemia.[4]

    • Average growth inhibition (GI50) has been observed in the low micromolar range (1.7-3.5 µM) for several derivatives.[4]

    • Specific derivatives have shown high selectivity against certain cancer cell lines, such as the SNB-75 tumor cell line of the central nervous system.[4]

    • The anticancer mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.

DerivativeCancer Cell LineIC50 / GI50Reference
4-[1-oxo-(substituted aryl)-2-propenyl]-3-phenylsydnonesVarious (56 cell lines)1.7-3.5 µM (Average GI50)[4]
Methyl derivativeSNB-75 (CNS)< 1 nM (Active at)[4]
Trifluoromethyl derivativeCCRF-CEM (Leukemia)0.06 µM[4]
N-(4'-fluoro-3'-nitrophenyl)sydnoneVariousImproved activity over leads[5]
Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens. The introduction of various substituents on the phenyl ring and at the C-4 position of the sydnone core has led to compounds with significant antimicrobial efficacy.

  • Key Findings:

    • Derivatives have been synthesized and screened for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

    • The minimum inhibitory concentrations (MICs) are determined using standard methods like the agar dilution or broth microdilution method.[6]

    • Chalcone-bearing sydnone derivatives have been a particular focus in the search for new antimicrobial agents.[7]

Compound SeriesOrganism(s)Activity MetricReference
3-(substituted-phenyl)-sydnones with chalcone moietiesBacteria and FungiScreened for activity[7]
Sydnone-based aromatic compoundsS. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatusMIC values as low as 50 µg/mL[8]
Sydnonyl-substituted thiazolidine derivativesAspergillus niger, Penicillium citrinum1.5-4.4 times higher activity than Griseofulvin[9]
Nitric Oxide (NO) Donating Activity

A fascinating aspect of this compound chemistry is their ability to act as nitric oxide (NO) donors. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The controlled release of NO from sydnone derivatives presents a promising strategy for the development of cardiovascular and other therapeutic agents.

  • Key Findings:

    • 3-Phenylsydnones have been identified as slow and weak releasers of NO.[10]

    • The release of NO from these compounds is often dependent on factors such as pH, time, and the presence of thiols.[10]

    • The alkaline hydrolytic products of 3-phenylsydnones, N-nitrosophenyl glycines, also release NO.[10]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the parent this compound, which can be adapted for the synthesis of various derivatives.[11]

A. N-Nitroso-N-phenylglycine

  • Suspend N-phenylglycine (0.66 mole) in 1.2 L of water in a 3-L beaker placed in an ice-salt bath.

  • Stir the suspension until the temperature drops below 0°C.

  • Add a solution of sodium nitrite (0.72 mole) in 300 mL of water dropwise over 40 minutes, maintaining the temperature below 0°C.

  • Quickly filter the resulting red, almost clear solution with suction.

  • Add 3 g of Norit® (activated carbon) to the cold solution and stir for several minutes.

  • Filter the mixture again with suction.

  • To the well-stirred filtrate, add 100 mL of concentrated hydrochloric acid. Light, fluffy crystals will form after about 30 seconds.

  • Stir the suspension for 10 minutes, then filter with suction and wash the crystals twice with ice-cold water.

  • Dry the product on the suction funnel overnight. The resulting N-nitroso-N-phenylglycine should be an off-white solid.

B. This compound

  • Dissolve the dried N-nitroso-N-phenylglycine (0.55 mole) in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask fitted with a reflux condenser and a drying tube.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Slowly pour the cool solution into 3 L of cold water with vigorous stirring. White crystals of this compound will separate almost immediately.

  • After 5 minutes of stirring, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel with suction overnight.

G cluster_0 Synthesis of N-Nitroso-N-phenylglycine cluster_1 Synthesis of this compound N-phenylglycine N-phenylglycine Suspension in H2O Suspension in H2O N-phenylglycine->Suspension in H2O < 0°C Nitrosation Nitrosation Suspension in H2O->Nitrosation NaNO2, HCl Filtration & Purification Filtration & Purification Nitrosation->Filtration & Purification Norit N-Nitroso-N-phenylglycine N-Nitroso-N-phenylglycine Filtration & Purification->N-Nitroso-N-phenylglycine N-Nitroso-N-phenylglycine_2 N-Nitroso-N-phenylglycine Cyclization Cyclization N-Nitroso-N-phenylglycine_2->Cyclization Acetic Anhydride, Heat Precipitation Precipitation Cyclization->Precipitation Cold H2O Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying This compound This compound Filtration & Drying->this compound

Caption: General workflow for the synthesis of this compound.

In Vitro Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method to evaluate the anti-inflammatory potential of test compounds.[12]

  • Animals: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6): control (vehicle), standard (e.g., Indomethacin, 10 mg/kg), and test groups (different doses of the this compound derivative).

  • Administration: Administer the vehicle, standard drug, or test compound intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G Seed Cancer Cells in 96-well plate Seed Cancer Cells in 96-well plate Incubate 24h Incubate 24h Seed Cancer Cells in 96-well plate->Incubate 24h Treat with this compound Derivatives Treat with this compound Derivatives Incubate 24h->Treat with this compound Derivatives Incubate 48-72h Incubate 48-72h Treat with this compound Derivatives->Incubate 48-72h Add MTT Solution Add MTT Solution Incubate 48-72h->Add MTT Solution Incubate 4h Incubate 4h Add MTT Solution->Incubate 4h Solubilize Formazan Crystals (DMSO) Solubilize Formazan Crystals (DMSO) Incubate 4h->Solubilize Formazan Crystals (DMSO) Measure Absorbance at 570 nm Measure Absorbance at 570 nm Solubilize Formazan Crystals (DMSO)->Measure Absorbance at 570 nm Calculate % Viability and IC50 Calculate % Viability and IC50 Measure Absorbance at 570 nm->Calculate % Viability and IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Nitric Oxide Release

The release of nitric oxide from 3-phenylsydnones is a key aspect of their biological activity, particularly in the cardiovascular system. The proposed mechanism involves the spontaneous decomposition of the sydnone ring.

G This compound This compound Spontaneous Decomposition Spontaneous Decomposition This compound->Spontaneous Decomposition Physiological Conditions (pH, Thiols) Intermediate Species Intermediate Species Spontaneous Decomposition->Intermediate Species Nitric Oxide (NO) Nitric Oxide (NO) Intermediate Species->Nitric Oxide (NO) Biological Effects Biological Effects Nitric Oxide (NO)->Biological Effects e.g., Vasodilation

Caption: Proposed mechanism of nitric oxide release from this compound.

Anticancer Mechanism

The anticancer effects of this compound derivatives are often mediated by the induction of programmed cell death (apoptosis) and interference with the cell cycle.

G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Caspase Activation Caspase Activation Cancer Cell->Caspase Activation e.g., Caspase-3, -9 Modulation of Cyclins/CDKs Modulation of Cyclins/CDKs Cancer Cell->Modulation of Cyclins/CDKs e.g., Cyclin D1, CDK4 Apoptotic Body Formation Apoptotic Body Formation Caspase Activation->Apoptotic Body Formation Cell Death Cell Death Apoptotic Body Formation->Cell Death G1/S or G2/M Arrest G1/S or G2/M Arrest Modulation of Cyclins/CDKs->G1/S or G2/M Arrest Inhibition of Proliferation Inhibition of Proliferation G1/S or G2/M Arrest->Inhibition of Proliferation

Caption: Proposed anticancer signaling pathways of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for the development of new drugs targeting inflammation, cancer, and infectious diseases. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in this exciting and evolving field. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

Application Notes and Protocols for the Purification of 3-Phenylsydnone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylsydnone is a mesoionic heterocyclic aromatic chemical compound. Due to their unique electronic structure, sydnones and their derivatives are of significant interest in medicinal chemistry and drug development. Accurate purification of these compounds is crucial for their biological evaluation and further synthetic applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds like this compound, effectively removing impurities and yielding a product with high purity. This document provides a detailed protocol for the purification of this compound using recrystallization.

Data Presentation

ParameterValueSource/Comment
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Melting Point (Purified) 136–137 °C[2]
Appearance Cream-colored needles[2]
Primary Recrystallization Solvent Ethanol (95% or absolute)Frequently cited as a suitable solvent.
Alternative Solvent Systems Dioxane-water, Ethyl acetate-methanol, Methanol-water, Dichloromethane/petroleum ether[3]
Estimated Solubility in Hot Ethanol HighGeneral principle for effective recrystallization.
Estimated Solubility in Cold Ethanol LowGeneral principle for good recovery.
Expected Yield >80% (recrystallization step)Estimated based on typical recrystallization efficiency. The overall synthesis yield is reported as 67–70%.[2]

Experimental Protocols

Objective: To purify crude this compound by recrystallization to obtain a high-purity crystalline product.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water (for cooling bath)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

Protocol for Recrystallization from Ethanol:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of an appropriate size (e.g., 50 mL).

    • Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.

    • Gently heat the mixture while stirring to dissolve the solid. A hot plate with a water bath is recommended for controlled heating.

    • If the solid does not completely dissolve, add small portions of hot ethanol until a clear, saturated solution is obtained at the boiling point of the solvent. Avoid adding excessive solvent to maximize the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

    • Use a pre-heated funnel and filter paper to filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Cover the mouth of the flask with a watch glass or loosely plug it to prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the crystalline product from the filter paper to a watch glass or a piece of pre-weighed filter paper.

    • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (136–137 °C) is indicative of high purity.[2]

    • Calculate the percent recovery of the purified product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude this compound Dissolve Dissolve to form saturated solution Crude->Dissolve Solvent Hot Ethanol Solvent->Dissolve Solution Hot, Saturated Solution Dissolve->Solution HotFiltration Hot Filtration (optional, removes insoluble impurities) Cooling Slow Cooling to Room Temperature HotFiltration->Cooling Solution->HotFiltration IceBath Cooling in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash with Cold Ethanol VacuumFiltration->Washing Drying Drying Washing->Drying PureCrystals Pure this compound Crystals Drying->PureCrystals

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Photochemical Reactions of 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for conducting photochemical reactions of 3-phenylsydnone. This mesoionic compound serves as a versatile synthon in organic chemistry, particularly in the light-induced synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a stable, aromatic mesoionic compound. Upon ultraviolet (UV) irradiation, it undergoes a [3+2] cycloaddition reaction pathway, proceeding through a highly reactive nitrile imine intermediate. This intermediate can be trapped in situ by various dipolarophiles, such as alkenes and alkynes, to yield a variety of substituted pyrazole and pyrazoline derivatives. These heterocyclic scaffolds are prevalent in many biologically active molecules. Understanding and optimizing the photochemical reaction conditions are crucial for the efficient synthesis of these valuable compounds.

Core Reaction and Mechanism

The fundamental photochemical transformation of this compound involves the absorption of UV light, leading to the extrusion of carbon dioxide and the formation of a transient phenyl-substituted nitrile imine. This 1,3-dipole is the key reactive species that readily undergoes cycloaddition with a suitable dipolarophile.

The generally accepted mechanism is as follows:

Photochemical_Reaction_Mechanism cluster_start Initiation cluster_intermediate Intermediate Formation cluster_trapping Trapping & Product Formation This compound This compound Excited_State Excited State [this compound]* This compound->Excited_State hν (UV light) Nitrile_Imine Phenyl Nitrile Imine Excited_State->Nitrile_Imine - CO₂ Cycloadduct Pyrazoline/Pyrazole Derivative Nitrile_Imine->Cycloadduct Dipolarophile Dipolarophile Dipolarophile->Cycloadduct [3+2] Cycloaddition

Caption: Photochemical activation of this compound and subsequent cycloaddition.

Experimental Setup

A typical experimental setup for the photochemical reactions of this compound involves a photochemical reactor equipped with a suitable UV light source. Both batch and flow reactors can be employed.

3.1. Batch Reactor Setup:

A common setup utilizes an immersion well photochemical reactor.

  • Reactor Vessel: A quartz or borosilicate glass reaction vessel with ports for a gas inlet/outlet, septum for sample withdrawal, and a temperature probe. Quartz is preferable for its higher UV transparency, especially at shorter wavelengths.

  • Light Source: A medium-pressure mercury lamp is a common choice, typically housed in a quartz immersion well that is placed in the center of the reaction vessel. The lamp should be cooled, usually with circulating water, to maintain a constant reaction temperature. For more specific wavelength requirements, a Rayonet reactor with interchangeable lamps (e.g., 300 nm) can be used.

  • Atmosphere: Reactions are generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen. This is achieved by bubbling the inert gas through the solution before and during irradiation.

  • Stirring: Efficient stirring using a magnetic stir bar is essential to ensure homogeneous irradiation of the reaction mixture.

  • Temperature Control: The reaction vessel is typically placed in a cooling bath to dissipate heat generated by the lamp and maintain the desired reaction temperature.

Batch_Reactor_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Isolation A Dissolve this compound and Dipolarophile in Solvent B Transfer to Reaction Vessel A->B C Degas with N₂/Ar B->C D Irradiate with UV Light (e.g., 300 nm) C->D E Monitor Reaction Progress (TLC, HPLC, NMR) D->E F Solvent Evaporation E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization G->H

Caption: General workflow for a batch photochemical reaction of this compound.

3.2. Flow Reactor Setup:

For improved scalability, safety, and control over reaction parameters, a continuous flow photochemical reactor can be utilized.

  • Pumping System: Syringe pumps or HPLC pumps are used to deliver the reactant solution at a precise flow rate.

  • Reactor Tubing: The reaction is carried out in transparent tubing, often made of FEP (Fluorinated Ethylene Propylene), which is chemically resistant and transparent to UV light. The tubing is typically coiled around the light source to maximize light exposure.

  • Light Source: High-power LEDs with specific wavelengths (e.g., 365 nm) are commonly used in flow chemistry setups due to their efficiency and monochromaticity.

  • Back Pressure Regulator: A back pressure regulator is used to maintain the solvent in the liquid phase, especially when the reaction is heated.

Experimental Protocols

4.1. Synthesis of this compound

A detailed procedure for the synthesis of this compound can be found in Organic Syntheses. The process involves the nitrosation of N-phenylglycine followed by cyclization with acetic anhydride.

4.2. General Protocol for Photochemical [3+2] Cycloaddition

This protocol provides a general guideline for the reaction of this compound with a generic dipolarophile.

  • Reactant Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq.) and the dipolarophile (1.1 - 2.0 eq.) in a suitable solvent (e.g., benzene, acetonitrile, or dichloromethane). The concentration of this compound is typically in the range of 10⁻³ to 10⁻² M.

  • Inert Atmosphere: Seal the vessel and deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes.

  • Irradiation: While maintaining a positive pressure of the inert gas and efficient stirring, irradiate the solution with a suitable UV light source (e.g., a 300 nm lamp in a Rayonet reactor or a medium-pressure mercury lamp). Maintain the reaction temperature using a cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the this compound starting material is a key indicator.

  • Work-up: Once the reaction is complete, turn off the light source and stop the inert gas flow. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired cycloadduct.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

The yields of photochemical cycloaddition reactions of this compound are dependent on the nature of the dipolarophile, the solvent, and the reaction conditions.

This compound DerivativeDipolarophileSolventLight SourceProduct Yield (%)
3-(o-stilbene-methylene)sydnone (trans)IntramolecularBenzene300 nm12.5 (cis-adduct), 5 (trans-adduct)
3-(o-stilbene-methylene)sydnone (cis)IntramolecularBenzene300 nmNot specified

Note on Quantum Yield:

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules reacted per photon absorbed.

Φ = (moles of reactant consumed) / (moles of photons absorbed)

As of the latest literature review, a specific quantum yield for the photolysis of this compound has not been explicitly reported. However, a general experimental protocol for its determination is provided below.

Protocol for Quantum Yield Determination:

  • Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of the light source under the exact same experimental conditions (geometry, wavelength, solvent) as the reaction of interest.

  • Sample Irradiation: Irradiate a solution of this compound of known concentration in a quartz cuvette. The absorbance of the solution at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Reaction Monitoring: Monitor the decrease in the concentration of this compound over time using UV-Vis spectrophotometry or HPLC.

  • Calculation: The initial rate of disappearance of this compound is used along with the determined photon flux to calculate the quantum yield.

Safety Precautions

  • UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate shielding (e.g., the photochemical reactor cabinet) and wear UV-protective eyewear.

  • High Voltage: Photochemical lamps operate at high voltages. Ensure all electrical connections are properly insulated and grounded.

  • Solvents: Handle all organic solvents in a well-ventilated fume hood. Benzene is a known carcinogen and should be handled with extreme caution.

  • Pressure: When heating reactions in a sealed vessel, be aware of potential pressure buildup.

By following these guidelines, researchers can safely and effectively utilize the photochemical reactivity of this compound for the synthesis of complex heterocyclic molecules.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones, a class of mesoionic heterocyclic compounds, have garnered significant interest in synthetic and medicinal chemistry due to their unique electronic structure and versatile reactivity. Among them, 3-phenylsydnone serves as a valuable synthon, particularly in the construction of novel heterocyclic scaffolds through [3+2] cycloaddition reactions. This approach offers a direct pathway to highly substituted pyrazoles and other nitrogen-containing heterocycles, which are privileged structures in numerous biologically active compounds.

These application notes provide detailed protocols and compiled data for the synthesis of novel heterocyclic compounds, primarily pyrazoles, derived from this compound. The synthesized compounds have shown promising potential as antimicrobial and anti-inflammatory agents, making this synthetic strategy highly relevant for drug discovery and development.

Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

The core synthetic strategy involves the 1,3-dipolar cycloaddition of this compound with various alkynes. This reaction typically proceeds at elevated temperatures and results in the formation of 1,3,4-trisubstituted pyrazoles with the extrusion of carbon dioxide. The reaction is versatile, accommodating a range of substituted alkynes, leading to a library of diverse pyrazole derivatives.

General Reaction Scheme

G sydnone This compound plus + sydnone->plus alkyne Alkyne arrow1 Δ -CO2 alkyne->arrow1 plus->alkyne pyrazole 1,3,4-Trisubstituted Pyrazole arrow1->pyrazole

Caption: General scheme for the synthesis of pyrazoles from this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diphenyl-1H-pyrazole from this compound and Phenylacetylene

This protocol details the synthesis of a representative 1,3,4-trisubstituted pyrazole.

Materials:

  • This compound

  • Phenylacetylene

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous xylene (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetylene (1.2 mmol).

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 1,4-diphenyl-1H-pyrazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: this compound & Alkyne reaction 1,3-Dipolar Cycloaddition (Reflux in Xylene) start->reaction workup Workup & Purification reaction->workup characterization Characterization (NMR, MS) workup->characterization antimicrobial Antimicrobial Screening characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay characterization->anti_inflammatory data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anti_inflammatory->data_analysis

Caption: Workflow from synthesis to biological evaluation of pyrazole derivatives.

Data Presentation

Table 1: Synthesis of 1,3,4-Trisubstituted Pyrazoles from this compound and Various Alkynes[1]
EntryAlkyne (Dipolarophile)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneXyleneReflux1878
2Propiolic acidXyleneReflux1272
3Dimethyl acetylenedicarboxylateXylene120199
4DiphenylacetyleneTolueneReflux1699
51-OctyneToluene1102465
6Methyl propiolateXyleneReflux1285
Table 2: Characterization Data for Selected Pyrazole Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1,4-Diphenyl-1H-pyrazole 7.92 (s, 1H), 7.79–7.72 (m, 2H), 7.59–7.53 (m, 2H), 7.48–7.41 (m, 4H), 7.39–7.33 (m, 1H), 7.31–7.27 (m, 1H)149.4, 139.9, 132.2, 129.4, 129.0, 128.6, 127.4, 126.7, 125.4, 122.7, 119.4[M+H]⁺ 221.1
1-Phenyl-4-(methoxycarbonyl)-1H-pyrazole 8.11 (s, 1H), 7.98 (s, 1H), 7.71 (d, J=7.9 Hz, 2H), 7.48 (t, J=7.7 Hz, 2H), 7.33 (t, J=7.4 Hz, 1H), 3.91 (s, 3H)163.5, 141.2, 139.8, 132.1, 129.6, 128.1, 119.3, 114.2, 51.8[M+H]⁺ 203.1
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives[2][3]
CompoundMicroorganismMIC (µg/mL)
Pyrazole Derivative AEscherichia coli0.25
Pyrazole Derivative AStreptococcus epidermidis0.25
Pyrazole Derivative BAspergillus niger1.0
Naphthyl-substituted pyrazoleStaphylococcus aureus0.78-1.56
Naphthyl-substituted pyrazoleAcinetobacter baumannii0.78-1.56
Table 4: Anti-inflammatory Activity of Selected Pyrazole Derivatives[4][5]
CompoundAssay% Inhibition of EdemaIC₅₀ (µM)
Pyrazole Derivative CCarrageenan-induced paw edema75%-
Pyrazole-pyridazine hybridCOX-2 Inhibition-1.15
Celecoxib (Reference)COX-2 Inhibition-2.16

Mechanism of Action: Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Additionally, these compounds have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

NF-κB Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) Inactive IkB->NFkB_inactive NFkB_p Phosphorylated IκBα NFkB_active NF-κB (p50/p65) Active NFkB_inactive->NFkB_active translocates to nucleus ubiquitination Ubiquitination & Degradation NFkB_p->ubiquitination ubiquitination->NFkB_inactive releases DNA DNA NFkB_active->DNA binds to cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->cytokines transcribes pyrazole Pyrazole Derivative pyrazole->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Conclusion

The 1,3-dipolar cycloaddition of this compound with alkynes provides an efficient and versatile route to novel pyrazole-containing heterocyclic compounds. The resulting products have demonstrated significant potential as antimicrobial and anti-inflammatory agents. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration and optimization of these promising scaffolds for therapeutic applications. Further investigation into the structure-activity relationships and optimization of the biological activity of these compounds are warranted.

Characterization of 3-Phenylsydnone Reaction Products: Application Notes and Protocols for HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the characterization of 3-phenylsydnone and its reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Sydnones are a class of mesoionic compounds with a unique electronic structure, making them valuable in medicinal chemistry and synthetic applications.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, identifying products and byproducts, and ensuring the purity of these compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying components in a reaction mixture.[2][3] A well-developed HPLC method is essential for obtaining accurate and reliable results in the analysis of this compound and its derivatives.[2]

Application Note: HPLC for Reaction Monitoring

Developing a robust HPLC method allows for the effective monitoring of reactions involving 3-phenylsydnones. By separating the starting materials, intermediates, products, and byproducts, the progress of the reaction can be tracked over time. This is critical for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield of the desired product.[4][5]

A typical approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Experimental Protocol: HPLC Method for this compound Reaction Mixtures

This protocol outlines a general method for the analysis of this compound reaction products. Optimization may be required depending on the specific reaction and the compounds involved.[6][7]

1.2.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample solvent: Acetonitrile/Water (50:50, v/v)

  • This compound standard

  • Reaction mixture samples

1.2.2. Sample Preparation

  • Quench a small aliquot of the reaction mixture at specific time points.

  • Dilute the aliquot with the sample solvent to a suitable concentration (e.g., 1 mg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

1.2.3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or PDA scan 200-400 nm)
Injection Volume 10 µL

1.2.4. Data Analysis

  • Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their retention times with those of known standards.

  • Integrate the peak areas to determine the relative amounts of each component in the mixture.

  • Monitor the decrease in the starting material peak area and the increase in the product peak area over time to determine the reaction kinetics.

Quantitative Data Presentation

The following table represents hypothetical data from monitoring a reaction where this compound is converted to a product.

Time (hours)This compound Peak AreaProduct Peak Area% Conversion
01,250,00000
1980,000270,00021.6
2725,000525,00042.0
4450,000800,00064.0
6210,0001,040,00083.2
850,0001,200,00096.0

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[8] This technique is invaluable for confirming the identity of reaction products and characterizing unknown impurities.

Application Note: LC-MS for Structural Elucidation

LC-MS provides molecular weight information and fragmentation patterns that are crucial for the structural elucidation of this compound reaction products. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules. The fragmentation of the sydnone ring in the mass spectrometer can provide valuable structural information. For instance, the protonated molecule often undergoes fragmentation with the loss of CO and NO molecules.

Experimental Protocol: LC-MS Method for this compound Derivatives

This protocol provides a general LC-MS method for the analysis of this compound reaction products.

2.2.1. Instrumentation and Materials

  • LC-MS system with an ESI source (e.g., Triple Quadrupole or Time-of-Flight)

  • The same HPLC setup as described in section 1.2.1.

2.2.2. Sample Preparation

  • Follow the same sample preparation procedure as in section 1.2.2.

2.2.3. LC-MS Conditions

ParameterValue
LC Conditions Same as in section 1.2.3
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 50-500

2.2.4. Data Analysis

  • Extract the ion chromatograms for the expected molecular weights of the starting material and products.

  • Analyze the mass spectra of the eluting peaks to confirm their molecular weights.

  • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural confirmation. The fragmentation of the sydnone ring is a key diagnostic tool.

Quantitative Data Presentation

LC-MS can also be used for quantitative analysis, often providing higher sensitivity and selectivity than HPLC-UV.

CompoundRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound8.5163.05133.04, 105.04, 77.04
Product A10.2207.08177.07, 149.07, 105.04
Byproduct B7.1179.05149.04, 121.04, 77.04

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and LC-MS analysis of this compound reaction products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture Aliquot quench Quench Reaction start->quench dilute Dilute with Solvent quench->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System (C18 Column) filter->hplc detector UV/PDA Detector hplc->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Components integrate->quantify end Reaction Profile quantify->end LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Reaction Mixture Aliquot quench Quench Reaction start->quench dilute Dilute with Solvent quench->dilute filter Filter (0.45 µm) dilute->filter lc LC System (C18 Column) filter->lc ms Mass Spectrometer (ESI Source) lc->ms tic Total Ion Chromatogram ms->tic spectra Extract Mass Spectra tic->spectra fragment MS/MS Fragmentation spectra->fragment elucidate Structure Elucidation fragment->elucidate

References

Troubleshooting & Optimization

Technical Support Center: 3-Phenylsydnone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3-Phenylsydnone.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds in two main steps: the nitrosation of N-phenylglycine to form N-nitroso-N-phenylglycine, followed by cyclodehydration to yield the final product.

Step 1: Nitrosation of N-Phenylglycine
Issue EncounteredPotential CauseRecommended Solution
Low Yield of N-nitroso-N-phenylglycine Temperature too high: Nitrous acid (formed in situ from sodium nitrite and acid) is unstable at higher temperatures and can decompose.Maintain a strict temperature range of 0-5 °C, preferably below 0°C, using an ice-salt bath.[1]
Incorrect rate of addition: Rapid addition of sodium nitrite solution can cause localized heating and decomposition of nitrous acid.Add the sodium nitrite solution dropwise over a period of at least 40 minutes to ensure the temperature does not exceed 0°C.[1]
Impure starting material: The purity of N-phenylglycine can significantly impact the reaction's efficiency.Use purified N-phenylglycine. If the starting material is discolored (e.g., mud-brown), consider a preliminary purification step or using it as is, but anticipate a more rigorous purification of the intermediate.[1]
Formation of Dark, Insoluble Byproducts Side reactions: Impurities in the starting material or localized high temperatures can lead to the formation of tar-like substances.Ensure slow, controlled addition of reagents at low temperatures. Filtering the reaction mixture before acidification can remove some insoluble materials.[1] A Norit® (activated carbon) treatment of the filtered solution can also improve the purity of the final intermediate.[1]
Difficulty Filtering the N-nitroso Intermediate Fine particle size: The precipitated N-nitroso-N-phenylglycine can sometimes be very fine and clog filter paper.Using a filtration aid like Hyflo Supercel® can significantly speed up the process. Changing the filter paper multiple times may also be necessary.[1]
Step 2: Cyclization of N-nitroso-N-phenylglycine
Issue EncounteredPotential CauseRecommended Solution
Low Yield of this compound Hydrolysis of cyclizing agent: Acetic anhydride, the most common cyclizing agent, is sensitive to water. Any moisture will hydrolyze it to acetic acid, rendering it ineffective.Use fresh, anhydrous acetic anhydride. Ensure all glassware is thoroughly dried before use and protect the reaction from atmospheric moisture with a drying tube.
Insufficient heating: The cyclodehydration reaction requires energy to proceed efficiently.Heat the reaction mixture, typically on a boiling water bath, for approximately 1.5 hours to ensure the reaction goes to completion.[1]
Decomposition of the product: Sydnones can be sensitive to excessive heat or harsh acidic/basic conditions.[2]Avoid overheating during the cyclization step. After cyclization, pour the reaction mixture into cold water to precipitate the product and minimize degradation.[1]
Product is Colored (Tan or Brown) Impurities from the nitrosation step: If the N-nitroso-N-phenylglycine intermediate is impure, these impurities can carry over and color the final product.Using a purer, off-white N-nitroso intermediate significantly improves the color and purity of the final this compound, often yielding a cream-colored product without the need for recrystallization.[1]
Degradation during workup: Prolonged exposure to the acidic workup solution or heat can cause some degradation.Perform the precipitation and filtration steps efficiently. Wash the filtered product with ice-cold water to remove residual acetic anhydride and acid.[1]

Synthesis Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthesis pathway and a logical approach to troubleshooting low yields.

G Overall Synthesis Workflow for this compound cluster_0 Step 1: Nitrosation cluster_1 Step 2: Cyclization cluster_2 Purification A N-Phenylglycine B N-nitroso-N-phenylglycine A->B NaNO2, HCl 0-5 °C C This compound B->C Acetic Anhydride Heat (100 °C) D Pure this compound C->D Precipitation in H2O & Filtration

Caption: A high-level overview of the two-step synthesis of this compound.

G Troubleshooting Logic for Low Yield Start Low Final Yield of This compound CheckInter Was the yield of the N-nitroso intermediate >80%? Start->CheckInter TroubleshootNitro Troubleshoot Nitrosation Step: - Check Temperature Control - Verify Reagent Purity - Ensure Slow NaNO2 Addition CheckInter->TroubleshootNitro No TroubleshootCyclo Troubleshoot Cyclization Step: - Use Anhydrous Acetic Anhydride - Ensure Adequate Heating (Time/Temp) - Check Purity of Intermediate CheckInter->TroubleshootCyclo Yes

Caption: A decision tree to diagnose the source of low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for this synthesis? A: A well-optimized procedure can achieve an overall yield of 67–70% for the two steps, with the nitrosation step yielding 80–83% and the cyclization step yielding 83–84%.[1]

Q2: Can I use a different cyclizing agent instead of acetic anhydride? A: Yes, other reagents have been used for the dehydration of N-nitroso-N-phenylglycine. These include thionyl chloride with pyridine, trifluoroacetic anhydride, and diisopropylcarbodiimide.[1] However, acetic anhydride is widely used due to its effectiveness and the high purity of the resulting product.[1]

Q3: Is it necessary to purify the N-nitroso-N-phenylglycine intermediate? A: While the off-white, crude intermediate can be used directly, its purity directly impacts the purity and color of the final this compound.[1] For the highest quality product that may not require final recrystallization, purification of the intermediate is recommended.

Q4: My final product has a melting point lower than the reported 136–137°C. What should I do? A: A lower or broad melting point indicates the presence of impurities. Recrystallization is the most common purification method. Suitable solvents include ethanol or ethanol/water mixtures.

Q5: What are the key safety precautions for this synthesis? A: N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Concentrated hydrochloric acid is highly corrosive. Always perform a thorough risk assessment before starting the experiment.[1]

Detailed Experimental Protocol

This protocol is a modification of the procedure described in Organic Syntheses, which allows for the preparation of high-purity this compound.[1]

Part A: Synthesis of N-Nitroso-N-phenylglycine
  • Preparation: Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker. Place the beaker in an ice-salt bath and stir the suspension until the temperature drops below 0°C.[1]

  • Nitrosation: Prepare a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water. Add this solution dropwise to the cold N-phenylglycine suspension over 40 minutes, ensuring the reaction temperature never rises above 0°C.[1]

  • Purification of Solution (Optional but Recommended): Filter the resulting red solution quickly with suction to remove any insoluble dark material.[1] Add 3 g of Norit® (activated carbon) to the cold filtrate, stir for several minutes, and filter again with suction. This treatment significantly improves the purity of the intermediate.[1]

  • Precipitation: To the well-stirred, cold filtrate, add 100 mL of concentrated hydrochloric acid. A profusion of light, fluffy crystals should appear after about 30 seconds.[1]

  • Isolation: Continue stirring for 10 minutes, then filter the precipitate with suction. Wash the solid twice with ice-cold water. Dry the product on the suction funnel overnight. This should yield 96–99 g (80–83%) of off-white N-nitroso-N-phenylglycine with a melting point of 103–104°C.[1]

Part B: Synthesis of this compound
  • Reaction Setup: Dissolve 99 g (0.55 mole) of the dried N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser and a drying tube.[1]

  • Cyclization: Heat the deep-red solution in a boiling water bath (100°C) for 1.5 hours with magnetic stirring.[1]

  • Precipitation: Allow the solution to cool to room temperature. Pour the cooled solution slowly into 3 L of cold water while stirring vigorously. White crystals of this compound should separate almost immediately.[1]

  • Isolation and Drying: After stirring for 5 minutes, filter the solid with suction. Wash the crystals twice with ice-cold water and continue to dry them on the funnel with suction overnight. This procedure yields 74–75 g (83–84%) of cream-colored this compound with a melting point of 136–137°C.[1]

References

overcoming poor regioselectivity in 3-Phenylsydnone cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor regioselectivity in 3-phenylsydnone cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound cycloaddition with an unsymmetrical alkyne is resulting in a mixture of regioisomers. What are the primary factors influencing regioselectivity?

A1: Poor regioselectivity in this compound cycloadditions is a common issue. The formation of two possible regioisomers (1,4- and 1,5-disubstituted pyrazoles) is influenced by several factors:

  • Electronic Effects: The electronic nature of the substituents on both the this compound and the alkyne partner plays a crucial role. The reaction is often governed by the interaction between the highest occupied molecular orbital (HOMO) of the sydnone and the lowest unoccupied molecular orbital (LUMO) of the alkyne.[1][2][3]

  • Steric Hindrance: The steric bulk of the substituents on both reactants can significantly influence the transition state, favoring the formation of the less sterically hindered regioisomer.[4]

  • Reaction Conditions: Temperature, pressure, and solvent can alter the regiochemical outcome. For instance, higher temperatures can sometimes lead to lower selectivity.[5]

  • Catalysis: The use of catalysts, particularly copper salts, can dramatically control the regioselectivity of the cycloaddition.[6][7]

Q2: How can I improve the regioselectivity of my reaction? Are there any recommended catalytic systems?

A2: Yes, several strategies can be employed to improve regioselectivity. Copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) is a highly effective method.[6]

  • Copper(I) Catalysis: The use of copper(I) salts, often in conjunction with specific ligands like phenanthroline, can provide excellent control over regioselectivity.[5] The choice of the copper salt and counter-ion is critical. For example, Cu(OTf)₂ has been shown to favor the formation of 1,3-disubstituted pyrazoles, while Cu(OAc)₂ can promote the formation of the corresponding 1,4-isomers.[7] This is believed to be due to different reaction mechanisms, with Cu(OTf)₂ acting as a Lewis acid to activate the sydnone, and Cu(OAc)₂ promoting the formation of a reactive copper(I) acetylide.[7]

Q3: My reaction is sluggish and requires harsh conditions, leading to decomposition of my starting materials. How can I achieve milder reaction conditions?

A3: Traditional thermal this compound cycloadditions often require high temperatures and long reaction times, which can lead to poor yields and low selectivity.[6][8] To overcome this, consider the following approaches:

  • Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): This powerful technique utilizes strained alkynes, such as dibenzocyclooctyne (DIBAC) derivatives. The inherent ring strain of these alkynes dramatically accelerates the reaction, allowing it to proceed at or near room temperature without the need for a catalyst.[9] This method is particularly useful in bioconjugation applications.[10]

  • Copper Catalysis (CuSAC): As mentioned previously, copper catalysis not only improves regioselectivity but also significantly reduces reaction times and allows for lower reaction temperatures compared to the uncatalyzed thermal process.[7]

Q4: I am working with a terminal alkyne. What level of regioselectivity can I expect?

A4: Cycloadditions of 3-phenylsydnones with terminal alkynes can provide pyrazoles with excellent levels of regiocontrol, even under thermal conditions.[7] However, the use of copper catalysis can further enhance this selectivity and improve reaction efficiency.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers) Reaction under thermal conditions. Steric and electronic effects are not strongly differentiating between the two possible transition states.Implement a copper-catalyzed protocol (CuSAC). Experiment with different copper salts (e.g., Cu(OTf)₂, Cu(OAc)₂) and ligands (e.g., phenanthroline) to direct the selectivity towards the desired isomer.[7] If compatible with your synthetic scheme, consider using a strained alkyne (SPSAC) for potentially higher regioselectivity.[9]
Low Reaction Yield Harsh reaction conditions (high temperature, long reaction time) leading to substrate or product decomposition.[6] Low reactivity of the alkyne dipolarophile.[5]Employ a copper catalyst to enable the reaction to proceed under milder conditions (lower temperature, shorter time).[7] If applicable, switch to a more reactive alkyne, such as a strained cyclooctyne.[9] Optimize the solvent. While hydrocarbons like toluene or xylene are common, other solvents might offer better results.[5]
Reaction Fails to Proceed Sterically demanding substituents on the sydnone or alkyne are preventing the cycloaddition. The alkyne is not sufficiently activated (electron-poor).For highly hindered substrates, computational studies (DFT) may be beneficial to predict the feasibility and outcome of the reaction.[1][2] If possible, modify the substituents to be less sterically bulky. For electron-rich or unactivated alkynes, copper catalysis is often necessary to promote the reaction.[7]

Data Presentation: Regioselectivity in this compound Cycloadditions

The following table summarizes the effect of reaction conditions on the regioselectivity of the cycloaddition between this compound and methyl propiolate.

Temperature (°C)Pressure (MPa)SolventRegioisomeric Ratio (1,4-isomer : 1,5-isomer)Reference
807.6Supercritical CO₂85 : 15[5]
Higher Temperature7.6Supercritical CO₂76 : 24[5]

Note: The selectivity is reported as the ratio of the 1,4-disubstituted pyrazole (major isomer) to the 1,5-disubstituted pyrazole (minor isomer).

Experimental Protocols

General Procedure for Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

This is a generalized protocol and may require optimization for specific substrates.

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve the this compound (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a suitable solvent (e.g., toluene, THF).

  • Catalyst Addition: To the stirred solution, add the copper catalyst (e.g., Cu(OTf)₂ or Cu(OAc)₂, 5-10 mol%) and, if required, a ligand (e.g., phenanthroline, 5-10 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or a suitable aqueous solution to remove the copper catalyst. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to isolate the desired pyrazole regioisomer.

General Procedure for Synthesis of this compound

This protocol is based on established literature procedures.[11]

  • Nitrosation of N-phenylglycine: Suspend N-phenylglycine in cold water and cool to below 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0 °C. After the addition is complete, filter the solution and add concentrated hydrochloric acid to the filtrate to precipitate N-nitroso-N-phenylglycine as light, fluffy crystals. Filter the solid, wash with ice-cold water, and dry.

  • Cyclization with Acetic Anhydride: Dissolve the N-nitroso-N-phenylglycine in acetic anhydride. Heat the solution in a boiling water bath for approximately 1.5 hours. Allow the solution to cool to room temperature.

  • Precipitation and Isolation: Pour the cooled solution slowly into a large volume of cold, well-stirred water. White crystals of this compound will precipitate almost immediately. Stir for a few minutes, then filter the solid with suction, wash with ice-cold water, and dry to obtain the final product.

Visualizations

influencing_factors poor_regio Poor Regioselectivity solutions Solutions poor_regio->solutions cusac CuSAC (Catalysis) solutions->cusac spsac SPSAC (Strained Alkyne) solutions->spsac substituents Substituent Modification solutions->substituents factors Influencing Factors factors->poor_regio steric Steric Hindrance factors->steric electronic Electronic Effects (HOMO-LUMO) factors->electronic conditions Reaction Conditions (Temp., Solvent) factors->conditions experimental_workflow start Start: Unsymmetrical Alkyne + This compound thermal Thermal Cycloaddition start->thermal High Temp. catalyzed Catalyzed Cycloaddition (CuSAC) start->catalyzed Cu(I) Catalyst Mild Temp. spsac Strain-Promoted (SPSAC) start->spsac Strained Alkyne RT mixture Mixture of Regioisomers thermal->mixture single_isomer Single Regioisomer (High Selectivity) catalyzed->single_isomer spsac->single_isomer cusac_mechanism_overview cluster_cuotf2 Cu(OTf)₂ Pathway cluster_cuoac2 Cu(OAc)₂ Pathway cuotf2 Cu(OTf)₂ sydnone_activated Lewis Acid Activation of Sydnone cuotf2->sydnone_activated product1 1,3-Disubstituted Pyrazole sydnone_activated->product1 cuoac2 Cu(OAc)₂ cu_acetylide Formation of Cu(I) Acetylide cuoac2->cu_acetylide product2 1,4-Disubstituted Pyrazole cu_acetylide->product2

References

Technical Support Center: Troubleshooting Sydnone-Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize sydnone-alkyne cycloaddition reactions. Find answers to frequently asked questions and detailed protocols to address common challenges such as low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My sydnone-alkyne cycloaddition is showing low to no conversion. What are the primary factors I should investigate?

Low conversion in sydnone-alkyne cycloadditions can stem from several factors. A systematic approach to troubleshooting involves evaluating the reaction conditions, the stability and purity of your reactants, and the nature of the alkyne partner. For thermal cycloadditions, ensure the temperature is sufficiently high, as these reactions often require elevated temperatures.[1][2][3][4][5] In the case of copper-catalyzed reactions (CuSAC), the activity of the catalyst is paramount. For strain-promoted cycloadditions (SPSAC), the choice and quality of the strained alkyne are critical.[1][6]

Q2: How do I choose the right reaction conditions for my specific sydnone and alkyne?

The optimal conditions depend on the type of cycloaddition you are performing (thermal, copper-catalyzed, or strain-promoted).

  • Thermal Cycloadditions: These often require high temperatures, typically refluxing in high-boiling point solvents like toluene or xylene for several hours.[1][2] The reactivity of the alkyne is a key factor, with electron-deficient alkynes generally being more reactive than electron-rich ones.[6]

  • Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This method allows for milder reaction conditions compared to thermal reactions.[1][3][4] The choice of the copper source (typically a Cu(I) salt, or a Cu(II) salt with a reducing agent like sodium ascorbate) and ligand is crucial for catalytic activity.[1][7] High-throughput experimentation has shown that different ligands can significantly impact the reaction outcome.[1][7]

  • Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): This catalyst-free approach is ideal for biological applications due to its rapid kinetics at room or physiological temperatures.[1][6] The success of SPSAC hinges on the use of a highly strained cycloalkyne, such as bicyclo[6.1.0]nonyne (BCN).[1][6]

Q3: My starting materials seem to be degrading. How can I ensure their stability?

Sydnones are generally stable, but their stability can be influenced by the reaction medium.[8][9] For instance, sydnone imines can be sensitive to pH and may undergo ring cleavage.[1] It is essential to use pure starting materials, as impurities from the synthesis of the sydnone (e.g., from N-nitrosation and cyclization steps) can interfere with the cycloaddition.[1] Always characterize your sydnone and alkyne thoroughly before use.

Q4: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Poor regioselectivity is a common issue in sydnone-alkyne cycloadditions, especially with non-symmetrical alkynes.[2][3][4]

  • For thermal reactions , the regioselectivity can be influenced by the substituents on both the sydnone and the alkyne, but control can be limited.[2]

  • Copper catalysis offers a powerful solution for controlling regioselectivity. The choice of the copper salt and ligands can direct the reaction to favor one regioisomer over the other. For example, Cu(OTf)₂ tends to yield 1,3-disubstituted pyrazoles, while Cu(OAc)₂ can favor the 1,4-isomer.[10] The use of a Cu(I)-phenanthroline catalyst system has been shown to provide high regioselectivity.[2]

Troubleshooting Guide

The following table summarizes common issues and suggested solutions for low conversion rates in sydnone-alkyne cycloadditions.

Problem Potential Cause Suggested Solution
Low or No Product Formation (All Reaction Types) Impure or degraded starting materials.Purify sydnone and alkyne. Check for stability under reaction conditions.[1]
Steric hindrance from bulky substituents.Consider using a less sterically hindered sydnone or alkyne if possible.[2]
Incorrect solvent choice.For thermal reactions, use high-boiling solvents like toluene or xylene.[1][2] For CuSAC, polar aprotic solvents are often effective. For SPSAC, a range of solvents including aqueous buffers can be used.[1]
Low Conversion (Thermal Cycloaddition) Insufficient reaction temperature.Increase the temperature to the reflux temperature of the solvent.[1][2]
Low reactivity of the alkyne.Use a more reactive alkyne, such as an electron-deficient alkyne.[6]
Short reaction time.Increase the reaction time and monitor progress by TLC or LC-MS.[1]
Low Conversion (Copper-Catalyzed Cycloaddition) Inactive catalyst.Ensure the use of an active Cu(I) source. If using a Cu(II) salt, add a reducing agent like sodium ascorbate.[1] Use fresh, high-quality copper salts and ligands.
Inappropriate ligand.Screen different ligands to find one that is optimal for your specific substrates.[1][7]
Catalyst poisoning.Ensure all reagents and solvents are free of impurities that could poison the catalyst.
Low Conversion (Strain-Promoted Cycloaddition) Low reactivity of the strained alkyne.Use a more highly strained and reactive cycloalkyne.[1][6]
Incorrect stoichiometry.Ensure a 1:1 or slight excess of the cycloalkyne is used.[1]

Experimental Protocols

General Protocol for Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)
  • In a reaction vessel, combine the sydnone (1.0 equiv.), terminal alkyne (1.2 equiv.), copper salt (e.g., Cu(OTf)₂, 10 mol%), and ligand (e.g., phenanthroline, 10 mol%) in a suitable solvent (e.g., toluene or a tBuOH/H₂O mixture).[1]

  • If a Cu(II) salt is used, add a reducing agent such as sodium ascorbate (e.g., 20 mol%).[1]

  • Stir the reaction mixture at the optimized temperature (e.g., 60-100 °C).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)
  • Dissolve the sydnone (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, or an aqueous buffer for biological applications).[1]

  • Add the strained cycloalkyne (e.g., BCN, 1.0-1.2 equiv.) to the solution.[1]

  • Stir the reaction mixture at room temperature or physiological temperature (37 °C).[1]

  • Monitor the reaction progress by LC-MS. These reactions are often very fast.[1]

  • Upon completion, the reaction mixture can often be used directly for biological applications after appropriate purification (e.g., dialysis, precipitation) if necessary, or worked up using standard extraction and chromatography procedures for synthetic applications.

Visual Troubleshooting Guide

The following diagram illustrates a general workflow for troubleshooting low conversion rates in sydnone-alkyne cycloadditions.

Caption: Troubleshooting workflow for low conversion in sydnone-alkyne reactions.

The following diagram illustrates the general mechanism of a sydnone-alkyne [3+2] cycloaddition.

SydnoneAlkyneMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Sydnone Sydnone (1,3-dipole) Intermediate Bicyclic Intermediate Sydnone->Intermediate + Alkyne [3+2] Cycloaddition Alkyne Alkyne (dipolarophile) Pyrazole Pyrazole Intermediate->Pyrazole Retro-[3+2] Cycloaddition (CO2 extrusion) CO2 CO2 Intermediate->CO2

Caption: General mechanism of the sydnone-alkyne [3+2] cycloaddition reaction.

References

side reactions and byproduct formation in 3-Phenylsydnone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Phenylsydnone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Recommended Solutions
SYN-001 Low Yield of N-Nitroso-N-phenylglycine (Intermediate) • Incomplete nitrosation reaction. • Decomposition of the nitroso intermediate. • Loss of product during filtration and washing.• Ensure the reaction temperature is maintained at or below 0°C during the addition of sodium nitrite. • Use a slight excess of sodium nitrite. • Minimize the time between the formation of the nitroso compound and its isolation. • Use ice-cold water for washing the precipitate to minimize dissolution.
SYN-002 Final this compound Product is Tan or Brown • Impurities present in the N-phenylglycine starting material.[1] • Formation of colored byproducts during the nitrosation step. • Decomposition of the N-nitroso-N-phenylglycine intermediate during the cyclodehydration.• Purify the starting N-phenylglycine by recrystallization if it is discolored. • Treat the N-nitroso-N-phenylglycine solution with activated carbon (Norit®) to remove colored impurities before precipitation.[1] • Ensure the cyclodehydration reaction is not overheated and is performed within the recommended time frame.
SYN-003 Presence of Insoluble, Dark-Brown Material in the Final Product • Polymerization or degradation of reactants or products. • Use of impure starting materials.[1]• Filter the reaction mixture before crystallization to remove any insoluble materials. • Purify the N-nitroso-N-phenylglycine intermediate to remove impurities that may lead to byproduct formation.[1] • Recrystallize the final this compound product from a suitable solvent (e.g., ethanol).
SYN-004 Low Yield of this compound in the Cyclodehydration Step • Incomplete reaction due to insufficient heating or reaction time. • Ineffective dehydrating agent. • Hydrolysis of the sydnone ring.• Ensure the reaction is heated at the recommended temperature for the specified duration. • Consider using a more reactive dehydrating agent such as trifluoroacetic anhydride, which can increase the rate of cyclization. • Avoid exposure of the final product to acidic or basic conditions, as this can cause hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic anhydride in the synthesis of this compound?

A1: Acetic anhydride serves as a dehydrating agent in the final step of the synthesis. It facilitates the intramolecular cyclization of N-nitroso-N-phenylglycine to form the this compound ring by removing a molecule of water.

Q2: My N-nitroso-N-phenylglycine intermediate is off-white. Can I proceed to the next step?

A2: Yes, an off-white color for the N-nitroso-N-phenylglycine intermediate is generally acceptable for use in the subsequent cyclodehydration step.[1] However, if it is significantly discolored (e.g., tan or brown), purification by treatment with activated carbon is recommended to obtain a purer final product.[1]

Q3: Are there alternative dehydrating agents to acetic anhydride?

A3: Yes, several other dehydrating agents can be used for the cyclodehydration of N-nitroso-N-phenylglycine. These include trifluoroacetic anhydride, thionyl chloride (with or without pyridine), phosphorus pentoxide, and diisopropylcarbodiimide.[1] Trifluoroacetic anhydride is known to be more reactive than acetic anhydride.

Q4: How can I improve the purity of my final this compound product?

A4: To improve the purity, ensure that the starting N-phenylglycine is pure. Purifying the N-nitroso-N-phenylglycine intermediate using activated carbon is a crucial step to remove colored impurities.[1] Finally, the crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Q5: What are the primary side reactions to be aware of?

A5: The main side reactions include the decomposition of the N-nitroso-N-phenylglycine intermediate, especially under acidic conditions, which can lead to denitrosation. During the cyclodehydration step, overheating or prolonged reaction times can lead to the formation of colored, insoluble byproducts, likely from degradation or polymerization pathways.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound using different dehydrating agents. Please note that reaction conditions can significantly influence the outcome.

Dehydrating AgentStarting MaterialProductTypical Yield (%)Reference
Acetic AnhydrideN-Nitroso-N-phenylglycineThis compound83-84%--INVALID-LINK--
Trifluoroacetic AnhydrideN-Nitroso-N-phenylglycineThis compoundGenerally higher reactivity, may lead to faster reaction and potentially higher yield[General Knowledge]
Thionyl ChlorideN-Nitroso-N-phenylglycineThis compoundVariable, depends on conditions[General Knowledge]

Experimental Protocols

Synthesis of N-Nitroso-N-phenylglycine

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.942 (1973); Vol. 42, p.91 (1962).[1]

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

  • Cool the suspension in an ice-salt bath until the temperature is below 0°C.

  • Slowly add a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Filter the resulting red, almost clear solution with suction.

  • Add 3 g of Norit® (activated carbon) to the cold filtrate and stir for several minutes.

  • Filter the mixture again with suction.

  • To the well-stirred filtrate, add 100 mL of concentrated hydrochloric acid.

  • Stir the resulting suspension of light, fluffy crystals for 10 minutes.

  • Filter the precipitate with suction, wash twice with ice-cold water, and dry on the suction funnel overnight.

  • The resulting off-white product (96–99 g, 80–83% yield) can be used without further recrystallization.[1]

Synthesis of this compound from N-Nitroso-N-phenylglycine

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.942 (1973); Vol. 42, p.91 (1962).[1]

  • Dissolve 99 g (0.55 mole) of N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask fitted with a reflux condenser.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Slowly pour the cooled solution into 3 L of cold water with vigorous stirring. White crystals will separate almost immediately.

  • After 5 minutes of stirring, filter the solid with suction.

  • Wash the crystals twice with ice-cold water and dry on the funnel with suction overnight.

  • The dried, cream-colored product weighs 74–75 g (83–84% yield).[1]

Visualizations

Synthesis_Pathway NPG N-Phenylglycine NNPG N-Nitroso-N-phenylglycine NPG->NNPG NaNO₂, HCl 0°C PS This compound NNPG->PS Acetic Anhydride Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Product Discolored? CheckYield->CheckPurity No TroubleshootYield Adjust Reaction Conditions: - Check Temperature - Use Excess Reagent - Optimize Reaction Time CheckYield->TroubleshootYield Yes TroubleshootPurity Purification Steps: - Recrystallize Starting Material - Use Activated Carbon - Recrystallize Final Product CheckPurity->TroubleshootPurity Yes End Pure Product, Good Yield CheckPurity->End No TroubleshootYield->Start TroubleshootPurity->Start

Caption: Troubleshooting workflow for this compound synthesis.

Side_Reactions cluster_nitrosation Nitrosation Step cluster_cyclodehydration Cyclodehydration Step NNPG_Formation N-Nitroso-N-phenylglycine (Desired Product) Denitrosation Denitrosation (Side Product) NNPG_Formation->Denitrosation Excess Acid / Heat NPG N-Phenylglycine NPG->NNPG_Formation NaNO₂, H⁺ PS_Formation This compound (Desired Product) Decomposition Decomposition/Polymerization (Colored Byproducts) PS_Formation->Decomposition Excess Heat NNPG_input N-Nitroso-N-phenylglycine NNPG_input->PS_Formation Dehydrating Agent, Heat NNPG_input->Decomposition Excess Heat / Impurities

Caption: Potential side reactions in this compound synthesis.

References

optimizing reaction conditions for 3-Phenylsydnone click chemistry (solvent, temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Phenylsydnone click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during these powerful cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main types of click chemistry reactions involving this compound?

A1: this compound participates in [3+2] cycloaddition reactions with alkynes to form pyrazole derivatives. The primary methods are:

  • Thermal Sydnone-Alkyne Cycloaddition: This is the classical approach, often requiring high temperatures.

  • Copper(I)-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This method uses a copper(I) catalyst to accelerate the reaction, allowing for milder conditions.[1]

  • Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): This catalyst-free approach utilizes a strained alkyne, such as a cyclooctyne, to achieve rapid reaction rates at or near physiological temperatures.[2][3]

Q2: My CuSAC reaction is not working. What are the first things to check?

A2: For a low-yielding CuSAC reaction, first assess the critical components: the copper catalyst, the reagents, and the reaction environment. Ensure your copper source is active (Cu(I)), your reagents are pure, and the solvent is degassed to prevent oxidation of the catalyst.[4]

Q3: What is the role of a ligand in CuSAC reactions?

A3: Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are highly recommended for CuSAC. They stabilize the active Cu(I) catalyst, prevent its oxidation, and can significantly increase reaction rates.[4]

Q4: Can I perform this compound click chemistry in aqueous solutions for bioconjugation?

A4: Yes, both CuSAC and SPSAC are well-suited for bioconjugation in aqueous buffers.[5] For CuSAC in biological systems, it is crucial to use a biocompatible, water-soluble ligand like THPTA to minimize copper cytotoxicity.[6] SPSAC is inherently biocompatible as it does not require a metal catalyst.[2][]

Q5: How does the choice of alkyne affect the reaction rate?

A5: The reactivity of the alkyne is a critical factor. The general trend in reactivity is: Strained Alkynes (e.g., DBCO, BCN) > Electron-Poor Alkynes > Electron-Rich Alkynes.[3] SPSAC reactions with strained alkynes are exceptionally fast, even at room temperature.[3]

Troubleshooting Guides

Low or No Product Yield

If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended. The following workflow and table detail potential causes and their solutions.

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_issues Catalyst Issues (CuSAC) start->catalyst_issues reagent_issues Reagent Issues start->reagent_issues condition_issues Reaction Condition Issues start->condition_issues catalyst_inactive Inactive Cu(I) Catalyst catalyst_issues->catalyst_inactive ligand_problem Ligand Absent or Inappropriate catalyst_issues->ligand_problem impure_reagents Impure Starting Materials reagent_issues->impure_reagents wrong_stoichiometry Incorrect Stoichiometry reagent_issues->wrong_stoichiometry suboptimal_temp Suboptimal Temperature condition_issues->suboptimal_temp inappropriate_solvent Inappropriate Solvent condition_issues->inappropriate_solvent oxygen_present Oxygen Contamination condition_issues->oxygen_present solution_catalyst_inactive Use fresh Sodium Ascorbate. Degas solvents thoroughly. Use a reliable Cu(I) source. catalyst_inactive->solution_catalyst_inactive solution_ligand Add a stabilizing ligand (e.g., THPTA, TBTA). Optimize ligand:copper ratio (typically 1:1 to 5:1). ligand_problem->solution_ligand solution_impure Verify purity of this compound and alkyne. Use freshly purified reagents. impure_reagents->solution_impure solution_stoichiometry Use a slight excess (1.1-1.5 eq) of the less critical reagent. wrong_stoichiometry->solution_stoichiometry solution_temp For thermal reactions, increase temperature (e.g., reflux in toluene). For CuSAC, gentle heating (40-60°C) may help. suboptimal_temp->solution_temp solution_solvent Ensure reactants are soluble. For bioconjugation, use aqueous buffers with co-solvents (DMSO, DMF) if needed. inappropriate_solvent->solution_solvent solution_oxygen Degas all solutions (e.g., N2/Ar bubbling). Run reaction under an inert atmosphere. oxygen_present->solution_oxygen

Caption: Troubleshooting workflow for low-yield this compound click reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Copper Catalyst (CuSAC): The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).[4]- Ensure you are using a reliable source of Cu(I) or that your Cu(II) is being effectively reduced. - Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) as it can degrade over time. - Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst.[4] - Thoroughly degas your solvent and reaction mixture to remove oxygen.[4]
Impure Reagents: Impurities in the this compound or alkyne can inhibit the catalyst or lead to side reactions.[4]- Verify the purity of your starting materials using techniques like NMR or LC-MS. - Use freshly purified or high-purity reagents.
Inappropriate Solvent: Reactants may not be fully soluble in the chosen solvent system, leading to a slow or incomplete reaction.[4]- Ensure your reactants are soluble in the chosen solvent. - For bioconjugation, aqueous buffers are common, but co-solvents like DMSO or DMF may be required to dissolve hydrophobic reactants.[4]
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.- A slight excess (1.1-1.5 equivalents) of one of the reactants (often the less precious one) can help drive the reaction to completion.[4]
Reaction is Slow or Stalls Low Temperature: While many click reactions proceed at room temperature, some systems may require thermal energy.- For thermal cycloadditions, ensure the temperature is sufficiently high (e.g., refluxing toluene or xylene). - For CuSAC, gentle heating (e.g., 40-60 °C) can increase the reaction rate.[4]
Low Catalyst Concentration (CuSAC): Insufficient catalyst will slow down the reaction.- Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[4]
Steric Hindrance: Bulky substituents near the reacting groups can slow the reaction.- Increase the reaction temperature or prolong the reaction time.
Formation of Side Products Oxidative Homocoupling of Alkyne (Glaser Coupling): This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen.[8]- Thoroughly degas all solutions and maintain an inert atmosphere over the reaction. - Use a sufficient amount of reducing agent (e.g., sodium ascorbate) to maintain a reducing environment.[8]

Data Presentation

Comparison of Copper Catalyst Systems for Sydnone-Alkyne Cycloaddition

The choice of the copper catalyst system is critical for the success of CuSAC reactions, influencing reaction kinetics, yield, and ease of use.

Catalyst System Catalyst Loading (mol%) Typical Reaction Time Temperature (°C) Typical Yield (%) Key Advantages Key Disadvantages
CuSO₄ / Sodium Ascorbate10.5 - 3.5 h5080 - 96%Inexpensive, readily available, effective in aqueous media.Requires a reducing agent, potential for copper contamination in the product.
CuI12 - 8 hRoom Temp.91 - 97%Direct use of Cu(I), often no reducing agent needed initially.Cu(I) is prone to oxidation, can have lower solubility.
[Cu(PPh₃)₃Br]< 0.51 - 2 hRoom Temp.~96%Highly efficient at low catalyst loadings, no additives required.[9]Higher cost, potential for phosphine ligand side reactions.
Heterogeneous (e.g., Silica-supported Cu(I))0.22 - 4 h8096 - 98%High catalytic activity, excellent recyclability with minimal leaching.Preparation of the supported catalyst is an additional step.

Note: Reaction times and yields are highly dependent on the specific this compound and alkyne substrates used.

General Solvent Effects on Click Chemistry
Solvent General Observations
t-BuOH/H₂O (1:1) A very common and effective solvent system for CuAAC, balancing solubility of organic and aqueous components.
DMF or DMSO (often with H₂O) Good for dissolving a wide range of organic substrates, often used as co-solvents in bioconjugation.[4]
Toluene, Xylene High-boiling point solvents suitable for thermal (catalyst-free) sydnone-alkyne cycloadditions, often run at reflux.
Acetonitrile (CH₃CN) Generally should be used with caution in CuAAC as nitrile groups can coordinate to the copper catalyst, potentially inhibiting the reaction.
Aqueous Buffers (e.g., PBS, HEPES) Essential for bioconjugation. Avoid Tris-based buffers as they can chelate copper.[8]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuSAC)

This protocol is a general guideline for a small-scale laboratory synthesis and may require optimization for specific substrates.

Reagent Preparation:

  • Copper(II) Sulfate (CuSO₄) Solution: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.

  • (Optional but Recommended) Ligand Solution: Prepare a 100 mM stock solution of THPTA in deionized water.

Reaction Setup:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the desired terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or 4:1 DMF/H₂O) to a final concentration of approximately 0.1 M.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • If using a ligand, add the THPTA solution (e.g., to a final concentration of 5 mol% relative to the limiting reagent).

  • Add the CuSO₄ solution (e.g., to a final concentration of 1-5 mol%).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 10-20 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • To remove residual copper, the aqueous washes can contain a chelating agent like EDTA.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

CuSAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Stock Solutions (CuSO4, NaAsc, Ligand) dissolve Dissolve Sydnone & Alkyne in Solvent prep_reagents->dissolve degas Degas Solution (Ar or N2) dissolve->degas add_ligand Add Ligand (e.g., THPTA) degas->add_ligand add_cu Add CuSO4 add_ligand->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate react Stir at RT or Heat (Monitor by TLC/LC-MS) initiate->react extract Dilute & Extract react->extract purify Purify Product (Chromatography) extract->purify

Caption: General workflow for a Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC).

Protocol 2: General Procedure for Strain-Promoted this compound-Alkyne Cycloaddition (SPSAC)

This protocol is suitable for bioconjugation or when metal-free conditions are required.

Reaction Setup:

  • Dissolve the this compound derivative (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, or an aqueous buffer like PBS for biological applications).

  • Add the strained cycloalkyne (e.g., DBCO, BCN; 1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or physiological temperature (37 °C).

  • Monitor the reaction progress by LC-MS. These reactions are often rapid, with significant product formation within minutes to a few hours.[2]

Workup and Purification:

  • For small molecule synthesis, the solvent can be removed under reduced pressure, and the product purified by column chromatography if necessary.

  • For bioconjugation, the product can often be purified from excess small molecule reagents by size-exclusion chromatography, dialysis, or spin filtration.[1]

SPSAC_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve_sydnone Dissolve Sydnone in Solvent/Buffer add_alkyne Add Strained Alkyne (e.g., DBCO) dissolve_sydnone->add_alkyne react Stir at RT or 37°C (Monitor by LC-MS) add_alkyne->react purify Purify Product (e.g., Chromatography, Dialysis) react->purify

Caption: General workflow for a Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC).

References

preventing the degradation of 3-Phenylsydnone during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Phenylsydnone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to acidic or basic conditions, light, and elevated temperatures. Moisture can also facilitate hydrolytic degradation.

Q2: What are the visible signs of this compound degradation?

A2: A noticeable sign of degradation is a change in color of the solid material from its typical off-white or cream color to tan or brown.[1] In solution, the appearance of particulate matter or a change in color can also indicate degradation.

Q3: How should solid this compound be stored for long-term stability?

A3: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place. Storage at 2-8°C is recommended. For extended periods, storage at -20°C in a desiccated environment is ideal.

Q4: What solvents are recommended for preparing solutions of this compound?

A4: this compound has been shown to be soluble in dioxane-water, ethyl acetate-methanol, and methanol-water solvent systems.[2] When preparing solutions for immediate use, aprotic solvents are generally preferred to minimize the risk of solvolysis. The choice of solvent will depend on the specific experimental requirements.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: this compound is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acidic Conditions: Under acidic hydrolysis, this compound decomposes to produce phenylhydrazine.[1]

  • Basic Conditions: Basic hydrolysis regenerates N-nitroso-N-phenylglycine.[1] Therefore, maintaining a neutral pH is crucial for the stability of this compound in aqueous media.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of Solid (Tan/Brown) 1. Presence of impurities from synthesis.[1]2. Slow degradation due to improper storage (exposure to light, moisture, or heat).1. Recrystallize the material from boiling water to obtain cream-colored needles.[1]2. Review storage conditions. Ensure the container is airtight, protected from light, and stored at the recommended temperature.
Cloudiness or Precipitation in Solution 1. Degradation product formation (e.g., N-nitroso-N-phenylglycine in basic conditions).2. Limited solubility in the chosen solvent.1. Prepare fresh solutions for experiments.2. If degradation is suspected, confirm the identity of the precipitate using analytical techniques (e.g., NMR, LC-MS).3. Verify the solubility of this compound in the chosen solvent and consider using a co-solvent if necessary.
Inconsistent Experimental Results 1. Degradation of this compound stock solution over time.2. Incompatibility with other reagents in the reaction mixture.1. Prepare fresh stock solutions before each experiment.2. Perform a stability check of the stock solution using a suitable analytical method (e.g., HPLC, TLC).3. Review the compatibility of this compound with all other reagents in the experiment. Avoid strongly acidic or basic conditions.

Stability Data Summary

Condition Observation Recommendation Reference
Acidic pH Decomposes to phenylhydrazine.Avoid acidic conditions. Use buffered solutions if necessary.[1]
Basic pH Decomposes to N-nitroso-N-phenylglycine.Avoid basic conditions. Use buffered solutions if necessary.[1]
Elevated Temperature Increased rate of degradation.Store at 2-8°C for short-term and -20°C for long-term.General chemical stability principle
Light Exposure Potential for photodegradation.Store in amber vials or protect from light.General chemical stability principle
Moisture Can facilitate hydrolysis.Store in a desiccated environment.General chemical stability principle

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of a high-purity this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to construct a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 280 nm).

    • Column Temperature: 25°C.

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the this compound in the sample chromatogram to the total peak area (area percent method) or by using the calibration curve.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol describes a forced degradation study to evaluate the stability of this compound under hydrolytic stress.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate and sample as described for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate and sample as described above without neutralization.

  • Analysis: Analyze all samples by the HPLC method described in Protocol 1 to determine the percentage of this compound remaining and to observe the formation of degradation products.

Visualizations

Degradation_Pathway cluster_conditions Conditions cluster_compound cluster_products Degradation Products Acid Acidic Conditions (H+) Sydnone This compound Acid->Sydnone Hydrolysis Base Basic Conditions (OH-) Base->Sydnone Hydrolysis Phenylhydrazine Phenylhydrazine Sydnone->Phenylhydrazine Nitroso N-nitroso-N-phenylglycine Sydnone->Nitroso

Caption: Hydrolytic degradation pathways of this compound.

Troubleshooting_Workflow start Degradation Suspected observe Observe Physical State (Color, Solubility) start->observe discolored Discolored Solid? observe->discolored precipitate Precipitate in Solution? discolored->precipitate No purify Recrystallize discolored->purify Yes prepare_fresh Prepare Fresh Solution precipitate->prepare_fresh Yes check_compatibility Check Reagent Compatibility precipitate->check_compatibility No check_storage Verify Storage Conditions (Temp, Light, Moisture) purify->check_storage end_good Proceed with Experiment check_storage->end_good prepare_fresh->end_good end_bad Re-evaluate Protocol check_compatibility->end_bad

Caption: Troubleshooting workflow for suspected this compound degradation.

References

strategies to enhance the reaction kinetics of 3-Phenylsydnone cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Phenylsydnone cycloaddition reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance reaction kinetics and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound cycloaddition is very slow. What is the most common reason?

A1: The most common reason for slow reaction kinetics is insufficient thermal energy. Traditional sydnone cycloadditions often require high temperatures, typically involving heating in high-boiling hydrocarbon solvents like toluene or xylene for several hours.[1] If your reaction is sluggish, carefully increasing the temperature is a primary troubleshooting step.[2]

Q2: What role does the alkyne substituent play in the reaction rate?

A2: The electronic nature of the alkyne (dipolarophile) is critical. Electron-withdrawing groups on the alkyne, such as in dimethyl acetylenedicarboxylate (DMAD), generally accelerate the reaction significantly compared to alkynes with electron-donating or neutral substituents like diphenylacetylene.[3]

Q3: Can I run the reaction without a catalyst?

A3: Yes, thermal 1,3-dipolar cycloadditions of sydnones are typically performed without a catalyst.[1] However, for reactions with terminal alkynes where regioselectivity is a concern, copper(I) catalysis can be employed to control the outcome.[1] Additionally, strain-promoted variants with cyclic alkynes proceed rapidly at ambient temperatures without any catalyst.[4]

Q4: What is a "strain-promoted" sydnone cycloaddition (SPSAC)?

A4: Strain-promoted sydnone-alkyne cycloaddition (SPSAC) is a strategy to dramatically accelerate the reaction at physiological temperatures without a catalyst. It utilizes a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DIBAC), as the dipolarophile.[4][5] The release of ring strain in the transition state lowers the activation energy, leading to very fast kinetics.[6]

Q5: How do substituents on the 3-phenyl ring of the sydnone affect reactivity?

A5: Electron-withdrawing substituents on the phenyl ring at the N-3 position slightly accelerate the reaction rate. This is indicated by a small positive Hammett reaction constant (ρ ≈ +0.3 to +0.4). Conversely, electron-donating groups are expected to decrease the reaction rate.[7]

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Yield Why am I getting a low yield or no product at all? 1. Insufficient Temperature: The reaction requires significant thermal energy. 2. Reactant Purity: Impurities in the this compound or alkyne can inhibit the reaction. 3. Electronic Mismatch: The dipolarophile may not be sufficiently activated (i.e., lacking electron-withdrawing groups).[3] 4. Decomposition: Prolonged heating at very high temperatures might decompose the reactants or products.1. Increase Temperature: Gradually increase the reaction temperature, refluxing in a higher-boiling solvent like xylene or o-dichlorobenzene if necessary.[3] 2. Purify Reactants: Recrystallize the this compound and purify the alkyne before use. 3. Use Activated Alkyne: Switch to a more reactive alkyne, such as dimethyl acetylenedicarboxylate (DMAD).[1] 4. Optimize Time: Monitor the reaction by TLC or LCMS to determine the optimal reaction time and avoid degradation.
Slow Reaction Rate My reaction is proceeding, but it's taking too long. How can I speed it up? 1. Sub-optimal Temperature: The temperature may be too low for the specific reactant pair. 2. Low Concentration: Reaction kinetics may be slow due to dilute conditions. 3. Unreactive Alkyne: The chosen alkyne has low reactivity.[3]1. Increase Temperature/Solvent: Use a higher-boiling solvent to increase the reaction temperature.[1] 2. Increase Concentration: Increase the concentration of the reactants. 3. Use a Strained Alkyne: For bioorthogonal applications or reactions at lower temperatures, switch to a strained cyclooctyne like BCN or DIBAC to leverage strain-promotion.[4][5][8] This can increase the rate constant by several orders of magnitude. 4. Microwave Irradiation: Consider using microwave heating, which has been shown to significantly reduce reaction times.[3][5]
Poor Regioselectivity My reaction with a non-symmetrical alkyne is giving a mixture of isomers. How can I control the regioselectivity? 1. Thermal Conditions: Uncatalyzed thermal cycloadditions with non-symmetrical terminal alkynes often yield mixtures of 1,4- and 1,5-disubstituted pyrazoles. 2. Steric/Electronic Effects: The inherent steric and electronic properties of the reactants may not favor one isomer significantly over the other.1. Copper Catalysis: For terminal alkynes, employ a copper(I) catalyst, such as one generated from Cu(OAc)₂, which strongly favors the formation of the 1,4-disubstituted pyrazole isomer.[1] 2. Modify Substituents: If catalysis is not an option, modifying substituents on the sydnone or alkyne may influence the regiochemical outcome, though this is less predictable.
Side Product Formation I'm observing unexpected side products. What could be causing this? 1. Isomeric Pyrazole Formation: Under certain thermal conditions, a minor reaction pathway can lead to the formation of isomeric pyrazole-4,5-dicarboxylates instead of the expected 3,4-dicarboxylates.[3] 2. Reactant Instability: The this compound precursor, N-nitroso-N-phenylglycine, can be unstable. Ensure the sydnone is properly synthesized and purified.[9]1. Control Temperature: Avoid excessive temperatures that might favor alternative reaction pathways.[3] 2. Use Fresh Sydnone: Use freshly prepared and purified this compound for the best results. Follow a reliable synthetic protocol.[9]

Quantitative Data on Reaction Kinetics

Table 1: Thermal Cycloaddition of this compound with Symmetrical Alkynes

Data extracted from a comprehensive review by Hladíková et al. (2018).[3]

Alkyne (R-C≡C-R)RSolventTemperature (°C)Time (h)Yield (%)
AcetyleneHAcetone1702575
DiphenylacetylenePh-190998
Dimethyl acetylenedicarboxylate (DMAD)COOMeXylene120199
Diethyl acetylenedicarboxylateCOOEtTolueneReflux1699
DibenzoylacetyleneCOPh-180596-97
Table 2: Second-Order Rate Constants for Strain-Promoted Sydnone Cycloadditions (SPSAC)

Comparison of different cyclooctynes demonstrates the significant rate enhancement provided by strain.

SydnoneCyclooctyneRate Constant (k, M⁻¹s⁻¹)ConditionsReference
N-Phenyl SydnoneBicyclo[6.1.0]nonyne (BCN)Not specified, but proceeds to completion at ambient temp.MeOH-H₂O, 37°C[4]
N-Phenyl SydnoneDibenzocyclooctyne (DIBAC)up to 1.46Not specified[5]
Model SydnonesVarious Cyclooctynesup to 0.59Not specified[8]

Visual Guides: Mechanisms and Workflows

G General Mechanism of this compound Cycloaddition cluster_reactants Reactants cluster_process Reaction cluster_products Products Sydnone This compound (1,3-Dipole) TS Concerted [3+2] Transition State Sydnone->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Intermediate Bicyclic Intermediate TS->Intermediate Forms unstable adduct Retro Retro-[4+2] Cycloaddition Intermediate->Retro Rearranges Pyrazole Pyrazole Derivative Retro->Pyrazole CO2 CO₂ Retro->CO2 Extrusion

Caption: The concerted [3+2] cycloaddition mechanism of this compound.

G Workflow: Enhancing Reaction Kinetics Start Reaction is too slow Decision1 Are reactants thermally stable? Start->Decision1 Strategy_Heat Strategy: Thermal Activation - Increase Temperature - Use high-boiling solvent - Microwave heating Decision1->Strategy_Heat Yes Strategy_Strain Strategy: Strain-Promotion - Use a strained alkyne (BCN, DIBAC) - Allows for ambient temperature Decision1->Strategy_Strain No / For Bio-application Decision2 Is regioselectivity a concern? Strategy_Heat->Decision2 End_Fast Reaction kinetics enhanced Strategy_Strain->End_Fast Strategy_Catalysis Strategy: Catalysis - Use Cu(I) catalyst (e.g., from Cu(OAc)₂) - Controls regioselectivity Decision2->Strategy_Catalysis Yes (for terminal alkynes) Decision2->End_Fast No End_Controlled Regioselectivity controlled Strategy_Catalysis->End_Controlled

Caption: Decision workflow for selecting a strategy to enhance reaction kinetics.

Experimental Protocols

Protocol 1: Synthesis of this compound

Adapted from Organic Syntheses, this two-step protocol provides a reliable method for preparing the starting material.[9]

Part A: Synthesis of N-Nitroso-N-phenylglycine

  • Preparation: Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker. Place the beaker in an ice-salt bath and stir until the temperature is below 0°C.

  • Nitrosation: Prepare a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water. Add this solution dropwise to the N-phenylglycine suspension over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Acidification: After the addition is complete, filter the cold, reddish solution quickly with suction. To the filtrate, add 100 mL of concentrated hydrochloric acid while stirring vigorously. A profusion of light, fluffy crystals will appear after about 30 seconds.

  • Isolation: Stir the suspension for 10 minutes, then filter with suction. Wash the precipitate twice with ice-cold water.

  • Drying: Dry the product on the suction funnel overnight. The typical yield is 96–99 g (80–83%) of off-white N-nitroso-N-phenylglycine, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: Dissolve 99 g (0.55 mole) of N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser.

  • Heating: Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Precipitation: Allow the solution to cool to room temperature. Pour the cooled solution slowly into 3 L of cold water with very vigorous stirring. White crystals of this compound will separate almost immediately.

  • Isolation and Drying: After 5 minutes of stirring, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel overnight.

Protocol 2: General Procedure for Thermal [3+2] Cycloaddition

This is a general method for reacting this compound with an activated alkyne like DMAD.[1][3]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) in a minimal amount of a high-boiling solvent (e.g., xylene or toluene).

  • Heating: Heat the reaction mixture to reflux (for xylene, approx. 140°C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-6 hours.[3]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (a pyrazole derivative) by column chromatography on silica gel or by recrystallization to obtain the final product.

References

Technical Support Center: Addressing Solubility Issues of 3-Phenylsydnone Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the challenges associated with the poor aqueous solubility of 3-Phenylsydnone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor water solubility?

A1: The limited aqueous solubility of many this compound derivatives can be attributed to their molecular structure. The presence of the phenyl ring contributes to the lipophilicity ("grease-ball" characteristics) of the molecule. While the sydnone ring itself is polar, strong intermolecular interactions in the crystalline solid-state ("brick-dust" characteristics) can also lead to low solubility. The overall solubility is a balance between these competing factors.

Q2: What is the first step I should take when encountering a solubility issue with a new this compound derivative?

A2: The first step is to accurately determine the aqueous solubility of your compound. This will provide a baseline for selecting an appropriate solubilization strategy. We recommend performing both a kinetic and a thermodynamic solubility assay to get a comprehensive understanding of your compound's behavior.[1][2][3]

Q3: How does pH affect the solubility of this compound derivatives?

A3: The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. Sydnones are mesoionic compounds and their overall charge can be influenced by pH. For derivatives with acidic or basic functional groups, adjusting the pH of the solution to ionize the molecule will generally increase its aqueous solubility. It is crucial to determine the pKa of your derivative to identify the optimal pH range for solubilization.

Q4: When should I consider using a co-solvent?

A4: Co-solvents are a straightforward approach to increase the solubility of nonpolar compounds by reducing the polarity of the aqueous solvent.[4] This method is often suitable for early-stage in vitro experiments. However, it's important to consider the potential toxicity of the co-solvent and its impact on the experimental system, especially for cell-based assays or in vivo studies.

Q5: Are cyclodextrins a suitable option for improving the solubility of this compound derivatives?

A5: Yes, cyclodextrins can be an effective strategy. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the lipophilic phenyl group of the sydnone derivative, while the hydrophilic exterior improves aqueous solubility.[5][6][7][8] The formation of an inclusion complex can significantly enhance the solubility and dissolution rate of the compound.

Q6: What are the key differences between solid dispersions and nanoparticle formulations?

A6: Both are advanced formulation strategies for poorly soluble drugs.

  • Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This prevents the drug from crystallizing and enhances its dissolution rate.

  • Nanoparticle formulations involve reducing the particle size of the drug to the nanometer range. The increased surface area leads to a higher dissolution rate according to the Noyes-Whitney equation.

The choice between these methods depends on the physicochemical properties of the this compound derivative and the desired formulation characteristics.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My this compound derivative precipitates out of my aqueous buffer upon addition from a DMSO stock solution.
  • Possible Cause: The compound is crashing out due to a rapid change in solvent polarity. The concentration in the final aqueous solution exceeds its kinetic solubility limit.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Try preparing a more dilute solution of your compound.

    • Optimize the Addition Method: Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This can prevent localized high concentrations and immediate precipitation.

    • Use an Intermediate Dilution Step: Dilute the DMSO stock in a solvent of intermediate polarity (e.g., a mixture of ethanol and water) before the final dilution into the aqueous buffer.

    • Incorporate a Surfactant: A small amount of a biocompatible surfactant in the aqueous buffer can help to stabilize the compound and prevent precipitation.

    • Consider a Different Solubilization Strategy: If the above steps are not effective, you may need to employ a more advanced technique like using co-solvents, cyclodextrins, or preparing a nanoparticle formulation.

Issue 2: The solubility of my this compound derivative is highly variable between experiments.
  • Possible Cause: You may be observing differences between kinetic and thermodynamic solubility. The incubation time and method of preparation can significantly impact the measured solubility.

  • Troubleshooting Steps:

    • Standardize Your Protocol: Ensure that you are using a consistent protocol for preparing your solutions, including the incubation time, temperature, and agitation speed.

    • Perform a Thermodynamic Solubility Assay: To obtain a more reproducible measure of solubility, perform a shake-flask experiment with a longer equilibration time (24-72 hours) to ensure the solution has reached equilibrium.[2][3]

    • Characterize the Solid Form: The crystalline form (polymorph) of your compound can affect its solubility. Consider techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid form you are working with.

Issue 3: The chosen solubilization method is not providing a sufficient increase in solubility for my in vivo studies.
  • Possible Cause: The required dose for your in vivo study may be too high for simple solubilization techniques.

  • Troubleshooting Steps:

    • Explore Advanced Formulations: Consider more advanced formulation strategies such as:

      • Nanoparticle Formulations: These can significantly increase the surface area and dissolution rate of your compound.

      • Solid Dispersions: Creating an amorphous solid dispersion can improve both solubility and dissolution.

      • Lipid-Based Formulations: If your this compound derivative is highly lipophilic, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) could be beneficial.

    • Chemical Modification: If formulation approaches are insufficient, consider synthesizing more soluble analogs of your this compound derivative by introducing polar functional groups.

Quantitative Data on Solubility

The aqueous solubility of this compound derivatives is highly dependent on the specific substituents on the phenyl ring and any substitution at the C4 position of the sydnone ring. While a comprehensive database of aqueous solubility for all derivatives is not available, the following tables provide a starting point and a template for your own experimental data.

Table 1: Experimentally Determined Solubility of this compound in Binary Solvent Systems

Co-solventMole Fraction of Co-solventMole Fraction Solubility of this compoundReference
Dioxane0.1~0.0005[9]
Dioxane0.2~0.0015[9]
Dioxane0.3~0.0030[9]
Dioxane0.4~0.0050[9]
Dioxane0.5~0.0075[9]
Ethylacetate0.2~0.0020[9]
Ethylacetate0.4~0.0050[9]
Ethylacetate0.6~0.0090[9]
Ethylacetate0.8~0.0120[9]
Methanol0.2~0.0010[9]
Methanol0.4~0.0025[9]
Methanol0.6~0.0045[9]
Methanol0.8~0.0070[9]

Table 2: Template for Recording Aqueous Solubility of this compound Derivatives

Derivative Name/StructureAqueous Medium (e.g., Water, PBS pH 7.4)Temperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Method of Determination
This compoundWater25Shake-Flask
3-(4-chlorophenyl)sydnonePBS pH 7.43796-well plate assay
3-(4-methoxyphenyl)sydnoneWater25Shake-Flask
Your Derivative Here

Experimental Protocols

Protocol 1: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" method for determining the equilibrium solubility of a compound.[10][11]

Materials:

  • This compound derivative (solid powder)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid this compound derivative to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for 24-72 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the vials to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol outlines a common method for preparing an amorphous solid dispersion to enhance solubility.

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Common solvent (a solvent that dissolves both the drug and the polymer, e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Dissolve both the this compound derivative and the hydrophilic polymer in the common solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure and gentle heating.

  • Once the solvent is completely removed, a solid film will be formed on the wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Dry the solid dispersion further in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can be characterized for its amorphous nature (using DSC or XRPD) and its dissolution properties can be tested.

Visualizations

experimental_workflow cluster_start Start cluster_solubility Solubility Assessment cluster_strategy Solubilization Strategy cluster_evaluation Evaluation start Poorly Soluble This compound Derivative solubility_assay Determine Aqueous Solubility (Kinetic & Thermodynamic) start->solubility_assay cosolvent Co-solvent System solubility_assay->cosolvent Simple Formulation cyclodextrin Cyclodextrin Inclusion Complex solubility_assay->cyclodextrin Moderate Enhancement nanoparticle Nanoparticle Formulation solubility_assay->nanoparticle Significant Enhancement solid_dispersion Solid Dispersion solubility_assay->solid_dispersion Significant Enhancement characterization Physicochemical Characterization cosolvent->characterization cyclodextrin->characterization nanoparticle->characterization solid_dispersion->characterization dissolution In Vitro Dissolution Testing characterization->dissolution invivo In Vivo Studies dissolution->invivo

Caption: Experimental workflow for addressing solubility issues.

troubleshooting_logic start Compound Precipitates in Aqueous Buffer check_conc Is the concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_addition Is the addition method causing precipitation? check_conc->check_addition No reduce_conc->check_addition optimize_addition Optimize Addition (slow, dropwise) check_addition->optimize_addition Yes check_solvent Is the solvent polarity change too drastic? check_addition->check_solvent No optimize_addition->check_solvent intermediate_dilution Use Intermediate Dilution Step check_solvent->intermediate_dilution Yes final_strategy Consider Advanced Formulation Strategy check_solvent->final_strategy No intermediate_dilution->final_strategy

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Friedel-Crafts Acylation of 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of 3-phenylsydnone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this challenging reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Friedel-Crafts acylation of this compound using an acyl chloride and aluminum chloride (AlCl₃) failing or giving very low yields?

A1: Standard Friedel-Crafts conditions are often ineffective for the acylation of this compound. This is attributed to the coordination of the Lewis acid (e.g., AlCl₃) with the exocyclic oxygen atom of the sydnone ring. This coordination deactivates the ring, making it less susceptible to electrophilic aromatic substitution.

Q2: What are the primary causes of low yields in the acylation of this compound?

A2: Low yields can stem from several factors:

  • Inappropriate Catalyst Choice: As mentioned, strong Lewis acids like AlCl₃ can inhibit the reaction.

  • Substrate Deactivation: Electron-withdrawing groups on the phenyl ring of the this compound can further decrease the nucleophilicity of the sydnone ring, leading to lower yields. For instance, the presence of a nitro group can significantly reduce the yield.[1]

  • Sydnone Ring Instability: The sydnone ring can be sensitive to harsh reaction conditions, such as high temperatures or strong acids, which can lead to decomposition.[2][3]

  • Moisture: The presence of moisture can deactivate both the catalyst and the acylating agent.

Q3: What are some effective alternative catalysts for the Friedel-Crafts acylation of this compound?

A3: Several alternative catalytic systems have been successfully employed:

  • Bismuth Triflate (Bi(OTf)₃): This has been shown to be an effective catalyst, often used with an alkyl anhydride as the acylating agent.[1]

  • Other Metal Triflates: Lanthanum, yttrium, hafnium, and scandium triflates have also been investigated.[3]

  • Phosphorus Pentoxide (P₂O₅) or Boron Trifluoride (BF₃): These have been used, but may still result in low to moderate yields.[1]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH): While a published method exists, its reproducibility has been questioned by some researchers.[1]

Q4: Can I use acyl anhydrides instead of acyl chlorides as the acylating agent?

A4: Yes, acyl anhydrides are frequently used in alternative procedures, particularly with metal triflate catalysts. They can be effective acylating agents and may offer advantages in certain protocols.

Q5: Are there methods that avoid the use of traditional Lewis or Brønsted acids?

A5: Yes, a highly effective method involves the preparation of a 4-(3-phenylsydnonyl) copper intermediate. This organocopper reagent can then be acylated with an acid chloride, often in high yield.

Troubleshooting Guides

Guide 1: Issue - No Reaction or Very Low Conversion

Question: I am not observing any product formation, or the conversion of my this compound starting material is very low. What should I check?

Answer: A lack of reaction is a common issue, often related to the choice of reagents and reaction conditions. Follow this troubleshooting workflow:

Troubleshooting_No_Reaction start Start: No Reaction or Low Conversion q1 Are you using a standard Friedel-Crafts setup (e.g., Acyl Chloride/AlCl₃)? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 This is likely the issue. AlCl₃ coordinates with the sydnone's exocyclic oxygen, deactivating the ring. Consider alternative methods. ans1_yes->sol1 q2 Have you ensured anhydrous conditions? ans1_no->q2 end Proceed to Alternative Protocols sol1->end ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is your this compound substituted with strong electron-withdrawing groups? ans2_yes->q3 sol2 Moisture deactivates the catalyst and acylating agent. Thoroughly dry all glassware, solvents, and reagents. ans2_no->sol2 sol2->q2 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no sol3 These groups deactivate the ring. A more reactive catalytic system or harsher conditions may be needed, but risk decomposition. ans3_yes->sol3 ans3_no->end sol3->end

References

Technical Support Center: Optimizing the Synthesis of 4-Substituted 3-Phenylsydnones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-substituted 3-phenylsydnones.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 4-substituted 3-phenylsydnones?

A1: The synthesis typically involves a multi-step process.[1][2] It begins with the preparation of N-phenylglycine, which is then nitrosated to form N-nitroso-N-phenylglycine.[3][4] Subsequent cyclodehydration, often using acetic anhydride, yields the 3-phenylsydnone core.[2][3][5] The final step is the introduction of a substituent at the C-4 position through an electrophilic aromatic substitution reaction.[2][6][7]

Q2: Why is the C-4 position of the this compound ring susceptible to electrophilic substitution?

A2: The C-4 position of the sydnone ring is both acidic and nucleophilic due to the mesoionic nature of the ring, which results in a partial negative charge at this position.[7] This makes it the most reactive site for electrophilic attack, comparable in reactivity to furan or thiophene.[6][8]

Q3: What are common electrophilic substitution reactions used to introduce substituents at the C-4 position?

A3: Common reactions include formylation (e.g., Vilsmeier-Haack reaction), acylation, nitration, halogenation, and sulfonation.[1][6][7] These reactions allow for the introduction of a variety of functional groups onto the sydnone ring.

Q4: Can substitution occur on the N-3 phenyl ring instead of the C-4 position of the sydnone?

A4: While substitution at the C-4 position is generally favored, competitive substitution on the N-3 aryl ring can occur, especially if the aryl ring is activated with electron-donating groups.[6] The sydnone ring's nitrogen at the N-3 position has an electron-withdrawing effect, which typically deactivates the attached phenyl ring towards electrophilic attack.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Q: I am getting a low yield or no product during the cyclization of N-nitroso-N-phenylglycine to this compound. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors:

  • Cause 1: Incomplete Dehydration. The cyclization step is a dehydration reaction.

    • Solution: Ensure your dehydrating agent, typically acetic anhydride, is fresh and has not been exposed to moisture. Using other dehydrating agents like thionyl chloride or trifluoroacetic anhydride has also been reported.[3]

  • Cause 2: Impure N-nitroso-N-phenylglycine. Impurities from the nitrosation step can interfere with the cyclization.

    • Solution: Ensure the N-nitroso-N-phenylglycine is properly purified and dried before proceeding. The product should be a light, fluffy crystalline solid.[3]

  • Cause 3: Incorrect Reaction Temperature. The reaction is temperature-sensitive.

    • Solution: The reaction is typically heated in a boiling water bath.[3] Ensure the temperature is maintained consistently.

  • Cause 4: Degradation of the Product. this compound can degrade under harsh conditions.

    • Solution: After the reaction, pour the cooled solution slowly into cold water with vigorous stirring to precipitate the product.[3] Avoid prolonged heating.

Problem 2: Low Yield in the Vilsmeier-Haack Formylation of this compound

Q: My Vilsmeier-Haack reaction to produce 4-formyl-3-phenylsydnone is giving a low yield. How can I optimize this?

A: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds like this compound, but its efficiency can be affected by several parameters.[6][9][10]

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF) and is sensitive to moisture.[9][11]

    • Solution: Use anhydrous DMF and freshly distilled POCl₃. The reaction should be carried out under a nitrogen or argon atmosphere to exclude moisture.[6]

  • Cause 2: Incorrect Stoichiometry. The ratio of reactants is crucial.

    • Solution: An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A common protocol uses a significant excess of both POCl₃ and DMF relative to the this compound.[6]

  • Cause 3: Suboptimal Reaction Temperature and Time. The reaction temperature can influence the rate and yield.

    • Solution: The Vilsmeier reagent is typically formed at a low temperature (below 5°C). After the addition of this compound, the reaction is often allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cause 4: Inefficient Work-up. The iminium intermediate formed must be hydrolyzed to the aldehyde.

    • Solution: The work-up typically involves cooling the reaction mixture in an ice bath and carefully adding an aqueous solution (e.g., aqueous sodium acetate) to hydrolyze the intermediate and neutralize the acid.[6]

Problem 3: Difficulty in Acylating 3-Phenylsydnones

Q: I am struggling to acylate my this compound derivative, especially with electron-withdrawing groups on the phenyl ring.

A: Acylation of 3-phenylsydnones can be challenging, and yields can be low with conventional methods.[12]

  • Cause 1: Ineffective Catalyst/Reagent. Traditional Friedel-Crafts acylation catalysts may not be optimal.

    • Solution: While acetic anhydride with catalysts like P₂O₅ or BF₃ has been used, yields can be low (30-40%), particularly with deactivated aryl groups.[1][12] Alternative methods using bismuth triflate with an alkyl anhydride have shown higher success rates (70-85%) for various 3-arylsydnones.[12]

  • Cause 2: Deactivated Substrate. Electron-withdrawing groups (like NO₂) on the 3-phenyl ring deactivate the sydnone ring, making electrophilic substitution more difficult.

    • Solution: For deactivated substrates, more forcing conditions (e.g., longer reaction times, higher temperatures) may be necessary, but this also increases the risk of decomposition. Trying alternative, more reactive acylating agents or different catalytic systems is recommended.[12]

  • Cause 3: Impractical Reaction Conditions from Literature. Some published procedures may lack crucial details.

    • Solution: One researcher noted that a published procedure dissolving 1 mmol of sydnone in only 2 mmol of acetic anhydride was impractical.[12] It's often necessary to use the acylating agent (e.g., acetic anhydride) in a larger excess, effectively making it the solvent.[12]

Quantitative Data Summary

Table 1: Synthesis of N-phenylglycine Derivatives

Starting MaterialReactionConditionsYieldReference
Aniline and Chloroacetic acidNucleophilic substitutionHeated at 100°C in water for 1.5 hours62%[13]
Aniline and Chloroacetic acidNucleophilic substitutionNeutralized chloroacetic acid, then boiled with aniline~75-80%[14]
2-NitrophenolChemoenzymatic approachAu@TiO₂, NaBH₄, water, room temperatureup to 85%[15]

Table 2: Electrophilic Substitution of 3-Substituted Sydnones

3-Substituted SydnoneReagent(s)ProductYieldReference
This compoundPOCl₃, DMF4-Formyl-3-phenylsydnoneNot specified[6]
3-BenzylsydnonePOCl₃, DMF4-Formyl-3-benzylsydnoneNot specified[6]
This compoundBr₂4-Bromo-3-phenylsydnoneNot specified[6]
3-(4-Methylbenzyl)sydnoneBr₂3-(4-Methylbenzyl)-4-bromosydnone81%[16]
This compoundKNO₃, H₂SO₄4-Nitro-3-phenylsydnoneNot specified[6]
This compoundAcetic anhydride, P₂O₅/BF₃4-Acetyl-3-phenylsydnone30-40%[1][12]
3-ArylsydnoneAlkyl anhydride, Bismuth triflate4-Acyl-3-arylsydnone70-85%[12]
This compoundPhI, Pd(OAc)₂, K₂CO₃, PPh₃3,4-Diphenylsydnone81%[6]

Experimental Protocols

Protocol 1: Synthesis of N-phenylglycine from Aniline and Chloroacetic Acid

Adapted from PrepChem.com.[13]

  • Reactants:

    • Chloroacetic acid: 475 g (5 moles)

    • Aniline: 930 g (10 moles)

    • Water: 2 L

  • Procedure:

    • In a suitable reaction vessel, combine chloroacetic acid, aniline, and water.

    • Heat the mixture at 100°C for 1.5 hours with stirring.

    • After the heating period, cool the mixture.

    • Filter the resulting precipitate (N-phenylglycine) using suction filtration.

    • Wash the collected solid with water.

    • Dry the product. The expected yield is approximately 468 g (62%).

Protocol 2: Synthesis of N-nitroso-N-phenylglycine

Adapted from Organic Syntheses Procedure.[3]

  • Reactants:

    • N-phenylglycine: 108 g (0.715 mole)

    • Concentrated Hydrochloric Acid: 100 mL

    • Water: 1 L

    • Sodium Nitrite (NaNO₂): 50 g (0.72 mole)

    • Norit® (activated carbon): 3 g

  • Procedure:

    • Suspend N-phenylglycine in 1 L of water in a large beaker and cool to 0°C in an ice-salt bath.

    • Slowly add 100 mL of concentrated hydrochloric acid while maintaining the temperature at 0°C.

    • Prepare a solution of 50 g of sodium nitrite in 300 mL of water. Add this solution dropwise to the N-phenylglycine suspension over 40 minutes, ensuring the temperature does not exceed 0°C.

    • Quickly filter the resulting red solution with suction.

    • Add 3 g of Norit® to the cold filtrate and stir for several minutes.

    • Filter the mixture again with suction.

    • To the well-stirred, cold filtrate, add 100 mL of concentrated hydrochloric acid. A profusion of light, fluffy crystals of N-nitroso-N-phenylglycine should appear after about 30 seconds.

    • Stir the suspension for 10 minutes, then filter with suction and wash twice with ice-cold water.

    • Dry the product on the suction funnel overnight. The expected yield is 96-99 g (80-83%).

Protocol 3: Synthesis of this compound

Adapted from Organic Syntheses Procedure.[3]

  • Reactants:

    • N-nitroso-N-phenylglycine: 99 g (0.55 mole)

    • Acetic Anhydride: 500 mL

  • Procedure:

    • Dissolve the N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser.

    • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

    • Allow the solution to cool to room temperature.

    • Pour the cooled solution slowly into 3 L of cold water with very efficient stirring. White crystals will separate almost immediately.

    • After 5 minutes of stirring, filter the solid with suction.

    • Wash the product twice with ice-cold water and dry on the funnel with suction overnight.

Protocol 4: Vilsmeier-Haack Formylation of 3-Benzylsydnone

Adapted from ResearchGate.[6]

  • Reactants:

    • Phosphoryl chloride (POCl₃): 1.8 g (12 mmol)

    • Dimethylformamide (DMF): 1.9 g (26 mmol)

    • 3-Benzylsydnone: 0.5 g (2 mmol)

  • Procedure:

    • Under a nitrogen atmosphere, prepare a mixture of phosphoryl chloride and DMF. Maintain the temperature below 5°C and stir for 1 hour to form the Vilsmeier reagent.

    • Add 3-benzylsydnone to the mixture while keeping the temperature below 5°C.

    • After stirring for 30 minutes at this temperature, allow the mixture to warm to room temperature and stir for an additional 12 hours.

    • For work-up, cool the mixture in an ice bath.

    • Carefully add an aqueous solution of sodium acetate (3.0 g in 10 mL of water).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway start Aniline inter1 N-Phenylglycine start->inter1 + Chloroacetic Acid inter2 N-Nitroso- N-Phenylglycine inter1->inter2 + NaNO₂ / HCl sydnone This compound inter2->sydnone Cyclodehydration (e.g., Ac₂O) final 4-Substituted This compound sydnone->final Electrophilic Substitution (e.g., Vilsmeier-Haack)

Caption: Overall synthetic pathway for 4-substituted 3-phenylsydnones.

Vilsmeier_Troubleshooting start Low Yield in Vilsmeier-Haack Reaction q1 Are reagents anhydrous? start->q1 s1 Use fresh, anhydrous DMF and POCl₃. Work under N₂. q1->s1 No q2 Is stoichiometry correct? q1->q2 Yes s1->q2 s2 Use excess Vilsmeier reagent. q2->s2 No q3 Are temperature and time optimized? q2->q3 Yes s2->q3 s3 Form reagent < 5°C. React for 12h at RT. Monitor by TLC. q3->s3 No q4 Is work-up procedure correct? q3->q4 Yes s3->q4 s4 Hydrolyze intermediate with aq. solution in an ice bath. q4->s4 No end Yield Optimized q4->end Yes s4->end

Caption: Troubleshooting workflow for low yields in Vilsmeier-Haack formylation.

Vilsmeier_Mechanism cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis dmf DMF reagent Vilsmeier Reagent (Iminium Salt) dmf->reagent poc POCl₃ poc->reagent intermediate Aryl Iminium Intermediate reagent->intermediate sydnone This compound sydnone->intermediate Electrophilic Attack product 4-Formyl-3-phenylsydnone intermediate->product H₂O Work-up

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

References

Technical Support Center: 3-Phenylsydnone Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 3-Phenylsydnone production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature during the cyclodehydration of N-Nitroso-N-phenylglycine.[1][2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction time or temperature, while being cautious of potential side reactions and decomposition.[3] - Ensure efficient mixing, as poor mass transfer can hinder the reaction rate at a larger scale.[3][4][5]
Degradation of Reactants or Product: The N-nitroso intermediate may be unstable. Sydnones can also degrade under certain conditions.[6]- Ensure all reagents and solvents are of high purity and anhydrous where necessary. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Side Reactions: Formation of byproducts due to the reactivity of the starting materials or intermediates.- Optimize the reaction conditions, including temperature, concentration, and the rate of addition of reagents.[5] - Consider alternative dehydrating agents to acetic anhydride, such as trifluoroacetic anhydride or thionyl chloride, which may offer better selectivity and yield at scale.[1]
Formation of Impurities Colored Byproducts: The final product may be tan or brown, indicating the presence of impurities.[1]- A preliminary filtration and treatment with activated carbon (Norit®) of the N-nitroso-N-phenylglycine intermediate can significantly improve the purity and color of the final product.[1]
Residual Starting Material or Intermediates: Incomplete conversion or inefficient work-up.- Optimize the work-up procedure to ensure complete removal of unreacted starting materials and intermediates. This may involve adjusting pH, solvent volumes, or the number of extraction steps.
Difficulties with Product Isolation and Purification Product Precipitation Issues: The product may not crystallize effectively from the reaction mixture upon addition to water.- Ensure the water used for precipitation is cold and that the addition of the reaction mixture is done slowly with vigorous stirring.[1] - If the product remains oily or difficult to filter, consider seeding the solution with a small crystal of pure this compound.
Inefficient Filtration at Scale: Clogging of filters or slow filtration rates.- Select appropriate filter media and equipment for the scale of operation. - Consider using a filter press or a centrifugal filter for larger batches.
Process Safety Concerns Exothermic Reaction: The reaction of N-phenylglycine with sodium nitrite to form the N-nitroso intermediate, and the subsequent cyclodehydration, can be exothermic.[7]- Implement robust temperature control measures, such as a jacketed reactor with a reliable cooling system.[3] - For larger scale reactions, consider a semi-batch process where one reagent is added portion-wise to control the rate of heat generation.
Handling of Hazardous Reagents: Acetic anhydride is corrosive, and other reagents may have specific handling requirements.- Adhere to all safety data sheet (SDS) recommendations for the handling and storage of chemicals. - Use appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of this compound synthesis?

A1: The most critical parameters to monitor are temperature, reaction time, and mixing efficiency.[3][4] Inadequate temperature control can lead to side reactions or product degradation. Reaction times may need to be adjusted at a larger scale to ensure complete conversion. Poor mixing can result in localized concentration gradients and reduced yields.[3][5]

Q2: How can I improve the color and purity of my this compound at a larger scale?

A2: A key step to improving the purity and obtaining a white to off-white product is the purification of the N-Nitroso-N-phenylglycine intermediate.[1] Treating the aqueous solution of the intermediate with activated carbon (Norit®) before precipitation can remove color-forming impurities, leading to a much cleaner final product and potentially eliminating the need for recrystallization.[1]

Q3: Are there alternatives to acetic anhydride for the cyclodehydration step that are more suitable for scale-up?

A3: Yes, several other dehydrating agents have been reported for the synthesis of sydnones, including thionyl chloride with pyridine, trifluoroacetic anhydride, and diisopropylcarbodiimide.[1] The choice of reagent for scale-up should consider factors such as cost, safety, and ease of handling and removal. A thorough process hazard analysis should be conducted for any new reagent.

Q4: What is the best method for purifying large quantities of this compound?

A4: The described procedure from Organic Syntheses is designed to produce high-purity this compound without the need for recrystallization.[1] This is achieved by purifying the intermediate. If further purification is necessary, recrystallization from boiling water can be performed, though it may not significantly improve the purity if the intermediate was properly treated.[1] For industrial-scale purification, techniques like fractional crystallization or chromatography could be explored, but a well-optimized reaction that minimizes impurity formation is the most cost-effective approach.

Q5: I am observing a significant exotherm during the nitrosation of N-phenylglycine. How can I manage this at scale?

A5: The nitrosation reaction should be performed at or below 0°C.[1] At a larger scale, maintaining this temperature requires an efficient cooling system. The dropwise addition of the sodium nitrite solution is crucial to control the rate of reaction and heat generation.[1] For multi-kilogram scale, a jacketed reactor with a thermal fluid cooling system is recommended. Continuous monitoring of the internal temperature is essential.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure known to produce high-purity this compound in large quantities.[1]

Step 1: Synthesis of N-Nitroso-N-phenylglycine

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

  • Place the beaker in an ice-salt bath and stir until the temperature is below 0°C.

  • Prepare a solution of 50 g (0.72 mole) of sodium nitrite in 300 ml of water.

  • Add the sodium nitrite solution dropwise to the N-phenylglycine suspension over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Quickly filter the resulting red, nearly clear solution with suction.

  • Add 3 g of activated carbon (Norit®) to the filtrate, stir for 5 minutes, and filter again.

  • Cool the filtrate in an ice bath and slowly add 100 ml of 6N sulfuric acid with stirring, keeping the temperature below 10°C.

  • Stir the resulting suspension for 10 minutes, then filter with suction and wash the precipitate twice with ice-cold water.

  • Dry the product on the suction funnel overnight. The expected yield is 96–99 g (80–83%) of off-white N-Nitroso-N-phenylglycine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 99 g (0.55 mole) of N-Nitroso-N-phenylglycine in 500 ml of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser and a drying tube.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Pour the cool solution slowly into 3 L of cold water with vigorous stirring. White crystals should separate almost immediately.

  • After 5 minutes of stirring, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel with suction overnight.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Nitroso-N-phenylglycine Synthesis cluster_step2 Step 2: this compound Synthesis A Suspend N-phenylglycine in water B Cool to < 0°C A->B C Add NaNO2 solution dropwise B->C D Filter solution C->D E Treat with Activated Carbon D->E F Filter again E->F G Acidify with H2SO4 F->G H Isolate & Dry Intermediate G->H I Dissolve intermediate in Acetic Anhydride H->I Intermediate Transfer J Heat at 100°C for 1.5h I->J K Cool to room temperature J->K L Precipitate in cold water K->L M Filter, Wash & Dry Final Product L->M

Workflow for the synthesis of this compound.

troubleshooting_logic Start Scale-up Issue Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Issues? Start->Impurity Safety Safety Concerns? Start->Safety LowYield->Impurity No CheckReaction Check Reaction Completion (TLC/HPLC) & Mixing LowYield->CheckReaction Yes Impurity->Safety No CheckIntermediatePurity Purify Intermediate w/ Activated Carbon Impurity->CheckIntermediatePurity Yes MonitorExotherm Improve Temperature Control & Reagent Addition Rate Safety->MonitorExotherm Yes OptimizeConditions Optimize Time, Temp, Reagent Purity CheckReaction->OptimizeConditions OptimizeWorkup Optimize Precipitation & Washing CheckIntermediatePurity->OptimizeWorkup ReviewHandling Review SDS & PPE Requirements MonitorExotherm->ReviewHandling

Troubleshooting logic for this compound scale-up.

References

Validation & Comparative

A Head-to-Head Battle for Bioconjugation: 3-Phenylsydnone vs. Azides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of chemical ligation strategy is paramount. This guide provides a comprehensive, data-driven comparison of two prominent bioorthogonal reagents: 3-phenylsydnone and the well-established azide. We delve into their reaction kinetics, stability, and practical applications, offering detailed experimental protocols to inform your selection of the optimal tool for constructing precisely engineered biomolecules.

The ability to covalently link molecules to proteins, antibodies, and other biological entities with high specificity and efficiency is the cornerstone of numerous advancements in medicine and biotechnology. This includes the development of antibody-drug conjugates (ADCs), targeted imaging agents, and novel diagnostics. The ideal bioconjugation reaction should be fast, high-yielding, and biocompatible, proceeding under physiological conditions without interfering with the complex machinery of life.

For years, the azide has been a workhorse in the bioorthogonal chemistry toolbox, primarily through the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC). However, the mesoionic this compound has emerged as a compelling alternative, participating in its own strain-promoted cycloaddition with alkynes (SPSAC) to form a stable pyrazole linkage. This guide will dissect the key performance characteristics of both this compound and azides to provide a clear picture of their respective strengths and weaknesses.

Data Presentation: A Quantitative Look at Performance

To facilitate a direct comparison, the following tables summarize key quantitative data for both this compound and azide-based bioconjugation reactions.

Table 1: Reaction Kinetics - A Race to Conjugation

The speed of a bioconjugation reaction is critical, especially when working with sensitive biomolecules or in dynamic biological systems. The second-order rate constant (k₂) is a key metric for comparing the intrinsic reactivity of different bioorthogonal pairs.

1,3-DipoleStrained AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
This compound Bicyclononyne (BCN)~0.01 - 0.02Various25
4-Chloro-3-phenylsydnoneBicyclononyne (BCN)0.57CD₃OD25
This compoundMethoxy-dibenzocyclooctyne (MeO-DIBAC)0.191CD₃OD25
Benzyl Azide Bicyclononyne (BCN)~0.06Various25
Benzyl AzideDibenzocyclooctyne (DBCO)0.24 - 0.31CH₃CN:H₂O (3:1)25

Note: The reactivity of sydnones can be significantly enhanced by introducing electron-withdrawing groups, such as a chlorine atom, at the 4-position of the sydnone ring.[1] The acetyl group at the 6-position of a sydnone imine is also expected to enhance reactivity.[1]

Table 2: Linkage Stability - The Strength of the Bond

The stability of the resulting covalent bond is crucial for the long-term integrity and efficacy of the bioconjugate, particularly for in vivo applications.

LinkageFormed FromStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT, TCEP)Notes
Pyrazole Sydnone + AlkyneGenerally StableData not readily available for direct comparisonGenerally StableThe pyrazole ring itself is a stable aromatic heterocycle.
1,2,3-Triazole Azide + AlkyneHighly StableHighly StableHighly StableConsidered one of the most stable bioorthogonal linkages.[1]

While direct comparative stability studies under identical physiological conditions are limited, both the pyrazole and triazole rings are known to be highly stable aromatic systems. The 1,2,3-triazole linkage formed from azide-alkyne cycloadditions is widely regarded for its exceptional stability against hydrolysis, enzymatic degradation, and redox conditions.[1] The pyrazole ring, formed from the sydnone-alkyne reaction, also offers excellent stability.

Reaction Mechanisms and Workflows

To understand the practical application of these chemistries, it is essential to visualize their reaction pathways and the typical experimental workflows.

Signaling Pathways

cluster_SPSAC Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Sydnone This compound Intermediate_S Cycloadduct Intermediate Sydnone->Intermediate_S [3+2] Cycloaddition Alkyne_S Strained Alkyne (e.g., BCN) Alkyne_S->Intermediate_S Pyrazole Pyrazole Linkage Intermediate_S->Pyrazole Retro-[4+2] Cycloaddition CO2 CO₂ Intermediate_S->CO2 Azide Azide Triazole Triazole Linkage Azide->Triazole [3+2] Cycloaddition Alkyne_A Strained Alkyne (e.g., DBCO) Alkyne_A->Triazole

Caption: Reaction mechanisms for SPSAC and SPAAC bioconjugation.

Experimental Workflow for Protein Bioconjugation

cluster_workflow General Bioconjugation Workflow start Start: Protein of Interest activation Functionalization of Protein (e.g., with NHS-ester alkyne/sydnone/azide) start->activation purification1 Purification (remove excess reagent) activation->purification1 conjugation Bioorthogonal Ligation (SPSAC or SPAAC) purification1->conjugation purification2 Purification (remove unreacted probe) conjugation->purification2 characterization Characterization of Conjugate (e.g., SDS-PAGE, Mass Spec) purification2->characterization end Final Bioconjugate characterization->end

Caption: A generalized experimental workflow for protein bioconjugation.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of any bioconjugation strategy.

Protocol 1: General Procedure for Protein Modification with an Amine-Reactive NHS-Ester

This protocol describes the initial step of introducing the reactive handle (alkyne, sydnone, or azide) onto the protein of interest.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized alkyne, this compound, or azide

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.

  • Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS-ester reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS-ester and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) for Protein Labeling

This protocol outlines the conjugation of a sydnone-functionalized protein with a strained alkyne probe.

Materials:

  • Sydnone-modified protein in PBS, pH 7.4

  • Strained alkyne probe (e.g., BCN-fluorophore) stock solution in DMSO

  • Reaction tubes

Procedure:

  • Reactant Preparation: Prepare a stock solution of the strained alkyne probe in DMSO (e.g., 1-10 mM).

  • Conjugation Reaction: To the solution of the sydnone-modified protein, add the strained alkyne probe to a final concentration of 2-10 fold molar excess over the protein. Ensure the final DMSO concentration is low (<10%).

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe.

  • Purification: Remove the unreacted alkyne probe using a desalting column, spin concentrator, or dialysis, depending on the size of the protein and the probe.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy to determine the degree of labeling (if the probe has a chromophore).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol details the conjugation of an azide-modified protein with a strained alkyne probe.

Materials:

  • Azide-modified protein in PBS, pH 7.4

  • Strained alkyne probe (e.g., DBCO-fluorophore) stock solution in DMSO

  • Reaction tubes

Procedure:

  • Reactant Preparation: Prepare a stock solution of the strained alkyne probe in DMSO (e.g., 1-10 mM).

  • Conjugation Reaction: To the solution of the azide-modified protein, add the strained alkyne probe to a final concentration of 2-10 fold molar excess over the protein. Keep the final DMSO concentration below 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reactions with DBCO are generally faster than with BCN. Protect from light if using a fluorescent probe.

  • Purification: Purify the conjugate to remove the unreacted alkyne probe using a desalting column, spin concentrator, or dialysis.

  • Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE and UV-Vis spectroscopy.

Concluding Remarks: Choosing the Right Tool for the Job

Both this compound and azides are powerful and versatile tools for bioconjugation, each with its own set of advantages.

Azides , particularly when used in SPAAC, offer a well-established, robust, and highly stable conjugation method. A wide variety of azide and strained alkyne reagents are commercially available, making this chemistry readily accessible. The high stability of the resulting triazole linkage makes it a reliable choice for in vivo applications where long-term stability is crucial.

This compound presents a compelling alternative with the potential for faster reaction kinetics, especially when electron-withdrawing substituents are incorporated into the sydnone ring. The release of CO₂ upon reaction is a unique feature of the SPSAC reaction. The distinct reactivity of sydnones compared to azides also opens up the possibility for orthogonal, multiplexed labeling experiments where two different biomolecules can be specifically labeled in the same pot.

Ultimately, the choice between this compound and azides will depend on the specific requirements of the application. For researchers prioritizing well-established protocols and maximum linkage stability, azides remain an excellent choice. For those seeking potentially faster kinetics or the ability to perform orthogonal conjugations, this compound is an exciting and increasingly viable option. This guide provides the foundational data and protocols to empower researchers to make an informed decision and to successfully implement these powerful bioorthogonal chemistries in their work.

References

A Comparative Guide to the Cycloaddition Reactivity of 3-Phenylsydnone and Other Mesoionic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesoionic compounds are a versatile class of five-membered heterocyclic aromatic compounds characterized by a delocalized sextet of π-electrons over the ring and exocyclic atoms, which cannot be represented by a single covalent structure. Their unique electronic nature makes them valuable 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the synthesis of a wide array of heterocyclic systems. Among the most prominent mesoionic compounds are sydnones, münchnones, and isomünchnones. This guide provides an objective comparison of the performance of 3-phenylsydnone against other key mesoionic compounds in [3+2] cycloaddition reactions, supported by experimental data and detailed methodologies.

Overview of Mesoionic Compounds in Cycloaddition Reactions

The general mechanism for the 1,3-dipolar cycloaddition of mesoionic compounds with alkynes involves a concerted [3+2] cycloaddition to form a primary cycloadduct. This intermediate is often unstable and undergoes a subsequent retro-cycloaddition reaction, typically with the extrusion of a small molecule like carbon dioxide (from sydnones and münchnones) or an isocyanate (from isomünchnones), to yield a stable aromatic five-membered heterocycle.

G Mesoionic Mesoionic Compound Cycloaddition [3+2] Cycloaddition Mesoionic->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Intermediate Primary Cycloadduct Cycloaddition->Intermediate Retro Retro- Cycloaddition Intermediate->Retro Product Aromatic Heterocycle Retro->Product Extruded Extruded Molecule Retro->Extruded

Caption: General workflow for the [3+2] cycloaddition of mesoionic compounds.

Comparative Performance in Cycloaddition Reactions

This section compares the reactivity of this compound, a representative münchnone, and an isomünchnone in cycloaddition reactions with a common dipolarophile, dimethyl acetylenedicarboxylate (DMAD). The data presented is collated from various peer-reviewed studies to provide a comparative overview.

This compound

This compound is a stable, crystalline solid, making it easy to handle and store. Its cycloaddition reactions with alkynes typically require thermal activation to proceed at a reasonable rate.

Table 1: Cycloaddition of this compound with DMAD

EntryThis compound DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
1This compoundToluene1101.7595[1]
2This compoundXyleneReflux-99[1]
33-(4-Nitrophenyl)sydnoneToluene1101.7596[1]
43-(4-Methoxyphenyl)sydnoneXyleneReflux-60-80[1]

Kinetic studies have shown that the cycloaddition of 3-(4-substituted phenyl)sydnones with DMAD has a small positive Hammett reaction constant (ρ ≈ +0.3 to +0.4), indicating that electron-withdrawing substituents on the phenyl ring slightly accelerate the reaction rate.[2]

Münchnones

Münchnones are generally less stable than sydnones and are often generated in situ from the cyclodehydration of N-acyl-α-amino acids. Their high reactivity allows for cycloaddition reactions to occur under milder conditions compared to sydnones.

Table 2: Cycloaddition of a Representative Münchnone with DMAD

EntryMünchnone PrecursorDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1N-Benzoyl-N-methylglycineAcetic AnhydrideToluene80285[3]
2N-Acetyl-N-phenylglycineAcetic AnhydrideBenzeneReflux192[3]

The reactivity of münchnones is influenced by the substituents on the ring. Electron-withdrawing groups at the C-4 position can stabilize the münchnone, while substituents at N-3 and C-2 affect the frontier molecular orbital energies, thereby influencing the reaction rate and regioselectivity.[4]

Isomünchnones

Isomünchnones are another class of mesoionic compounds that are also typically generated in situ, often from the rhodium-catalyzed cyclization of α-diazo imides. They readily undergo [3+2] cycloaddition reactions.

Table 3: Cycloaddition of a Representative Isomünchnone with an Alkyne

EntryIsomünchnone PrecursorCatalystDipolarophileSolventTemperature (°C)Yield (%)Reference
1α-Diazo-N-acetyl-N-benzyl imideRh₂(OAc)₄DMADBenzeneReflux88[5]
2α-Diazo-N-acetyl-N-methyl imideRh₂(OAc)₄Methyl PropiolateToluene8075 (mixture of regioisomers)[5]

Isomünchnone cycloadditions are known for their high efficiency and can be performed under catalytic conditions. The regioselectivity with unsymmetrical alkynes can be an issue, often yielding a mixture of products.

Reaction Mechanisms Visualized

The cycloaddition mechanisms for sydnones, münchnones, and isomünchnones share a common theme but differ in the nature of the mesoionic dipole and the extruded molecule.

G cluster_sydnone Sydnone Cycloaddition Sydnone This compound TS_S Transition State Sydnone->TS_S DMAD_S DMAD DMAD_S->TS_S Intermediate_S Bicyclic Adduct TS_S->Intermediate_S [3+2] Product_S Pyrazole Intermediate_S->Product_S Retro [4+2] CO2_S CO₂ Intermediate_S->CO2_S

Caption: Reaction pathway for this compound cycloaddition.

G cluster_munchnone Münchnone Cycloaddition Precursor_M N-Acyl-α-amino acid Mesoionic_M Münchnone (in situ) Precursor_M->Mesoionic_M - H₂O Intermediate_M Bicyclic Adduct Mesoionic_M->Intermediate_M [3+2] DMAD_M DMAD DMAD_M->Intermediate_M Product_M Pyrrole Intermediate_M->Product_M Retro [4+2] CO2_M CO₂ Intermediate_M->CO2_M

References

advantages of using 3-Phenylsydnone in bioorthogonal labeling over traditional methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparison for researchers, scientists, and drug development professionals on the advantages of 3-phenylsydnone-based bioorthogonal labeling over traditional copper-catalyzed and strain-promoted azide-alkyne cycloaddition methods.

In the dynamic field of chemical biology, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful arsenal of reactions that proceed within living systems without interfering with endogenous biochemical processes. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have been the workhorses of this field, a new class of reagents based on 3-phenylsydnones is emerging as a superior alternative, offering distinct advantages in terms of reaction kinetics, biocompatibility, and stability. This guide provides an objective comparison of this compound-based labeling with these traditional methods, supported by quantitative data and detailed experimental protocols.

Quantitative Performance Comparison

The efficacy of a bioorthogonal reaction is critically dependent on its second-order rate constant (k₂), which dictates the speed of the labeling process. As illustrated in the table below, strain-promoted sydnone-alkyne cycloaddition (SPSAC) exhibits reaction kinetics that are comparable to or, in some cases, faster than many SPAAC reactions, without the inherent cytotoxicity associated with the copper catalyst required for CuAAC.

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
SPSAC This compound + BCN ~0.2 - 0.6 [1]Catalyst-free, fast kinetics, highly stable pyrazole product. Requires synthesis of sydnone-modified probes.
SPSAC This compound + DIBAC up to 1.46 [2]Very fast kinetics, excellent for rapid labeling. DIBAC can be less stable than other cyclooctynes.
SPAACDBCO + Azide~0.1 - 2.3Copper-free, good biocompatibility, widely used.Slower kinetics compared to some iEDDA reactions, potential for side reactions with thiols.
SPAACBCN + Azide~0.14Good balance of reactivity and stability.Less reactive than DBCO.
CuAACTerminal Alkyne + Azide~1 - 100Very fast kinetics, well-established.Copper catalyst is cytotoxic, limiting in vivo applications.

Unveiling the Advantages of this compound

The primary advantage of employing this compound in bioorthogonal labeling lies in its unique combination of reactivity and stability. As a mesoionic 1,3-dipole, it readily participates in [3+2] cycloaddition reactions with strained alkynes like bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DIBAC)[2][3]. This reaction, termed strain-promoted sydnone-alkyne cycloaddition (SPSAC), proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, a significant limitation of CuAAC for live-cell imaging[3].

Furthermore, the resulting pyrazole linkage formed from the SPSAC reaction is exceptionally stable. Pyrazoles are known for their metabolic stability, making them ideal for long-term tracking studies of biomolecules within living organisms[4]. This contrasts with the potential for side reactions and the relatively lower stability of some triazole products formed in azide-alkyne cycloadditions under certain biological conditions. The parent this compound moiety itself also demonstrates good stability in aqueous buffers, a critical feature for reagents used in biological experiments[1].

Experimental Protocols

To facilitate the adoption of this advanced labeling technique, we provide detailed methodologies for the incorporation of a this compound handle into a protein of interest via genetic code expansion, followed by fluorescent labeling in live cells. For comparative purposes, standard protocols for SPAAC and CuAAC are also presented.

Experimental Protocol 1: Site-Specific Protein Labeling with this compound in Live Mammalian Cells

This protocol outlines the incorporation of a this compound-containing unnatural amino acid (UAA) into a protein of interest (POI) and its subsequent fluorescent labeling via SPSAC.

1. Genetic Incorporation of the this compound UAA:

  • Plasmid Preparation: A plasmid encoding the POI with an in-frame amber stop codon (TAG) at the desired labeling site is required. A separate plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the this compound UAA is also needed.

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T) in a suitable format (e.g., glass-bottom dishes for imaging).

    • Transfect the cells with both the POI-TAG plasmid and the synthetase/tRNA plasmid using a standard transfection reagent.

    • Immediately after transfection, supplement the growth medium with the this compound UAA (typically 100-500 µM).

  • Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the POI containing the this compound handle.

2. Live-Cell Labeling with a Strained Alkyne-Fluorophore:

  • Probe Preparation: Prepare a stock solution of the strained alkyne-fluorophore conjugate (e.g., BCN-Fluorophore) in DMSO.

  • Labeling Reaction:

    • Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

    • Dilute the strained alkyne-fluorophore stock solution in fresh, pre-warmed cell culture medium to a final concentration of 5-20 µM.

    • Incubate the cells with the labeling medium for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove excess probe.

    • Replace with fresh imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Experimental Protocol 2: SPAAC Labeling of Azide-Modified Proteins in Live Cells
  • Metabolic or Genetic Incorporation of Azide: Introduce an azide handle into the POI either metabolically (e.g., using azido sugars) or genetically (using an azide-containing UAA).

  • Cell Preparation: Wash cells expressing the azide-modified POI with warm PBS.

  • SPAAC Reaction: Incubate cells with a solution of a strained cyclooctyne-fluorophore (e.g., DBCO-fluorophore) at a concentration of 10-50 µM in cell culture medium for 30-60 minutes at 37°C.

  • Washing and Imaging: Wash cells three times with PBS and image as described above.

Experimental Protocol 3: CuAAC Labeling of Alkyne-Modified Proteins on the Cell Surface
  • Incorporation of Terminal Alkyne: Introduce a terminal alkyne handle into a cell-surface POI.

  • Preparation of Labeling Reagent: Prepare a fresh solution containing:

    • Azide-fluorophore (25-100 µM)

    • CuSO₄ (50-100 µM)

    • A copper(I)-stabilizing ligand (e.g., THPTA, 250-500 µM)

    • A reducing agent (e.g., sodium ascorbate, 1-5 mM) in PBS.

  • CuAAC Reaction:

    • Wash cells with PBS.

    • Incubate cells with the CuAAC labeling solution for 5-15 minutes at room temperature.

  • Washing and Imaging:

    • Quench the reaction and wash the cells thoroughly with PBS containing a copper chelator (e.g., EDTA).

    • Image the cells.

Visualizing Cellular Processes with this compound Labeling

The superior characteristics of this compound-based bioorthogonal chemistry make it an ideal tool for studying dynamic cellular processes. Below are examples of how this methodology can be applied to visualize a signaling pathway and an experimental workflow.

experimental_workflow cluster_incorporation Genetic Incorporation cluster_labeling Live-Cell Labeling cluster_analysis Analysis Transfection Transfect cells with POI-TAG and Synthetase/tRNA plasmids Add_UAA Add this compound UAA to culture medium Transfection->Add_UAA Expression Incubate for 24-48h for protein expression Add_UAA->Expression Wash1 Wash cells with PBS Expression->Wash1 Add_Probe Incubate with BCN-Fluorophore Wash1->Add_Probe Wash2 Wash to remove excess probe Add_Probe->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Experimental workflow for labeling a protein with a this compound UAA.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR-Sydnone G_protein G Protein GPCR->G_protein Activation Internalization Internalization GPCR->Internalization Trafficking (visualized with BCN-Fluorophore) Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream Ligand Ligand Ligand->GPCR Binding

Visualizing GPCR trafficking using this compound labeling.

Conclusion

This compound-based bioorthogonal labeling represents a significant advancement over traditional methods. Its catalyst-free nature, rapid reaction kinetics, and the exceptional stability of the resulting pyrazole linkage make it an ideal choice for a wide range of applications, from live-cell imaging to in vivo studies. As the toolkit for incorporating 3-phenylsydnones into biomolecules expands, this chemistry is poised to become an indispensable method for researchers at the forefront of chemical biology and drug discovery.

References

Unambiguous Structure Elucidation: Validating 3-Phenylsydnone Reaction Products with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The definitive method for confirming the molecular architecture of novel 3-phenylsydnone derivatives is single-crystal X-ray crystallography. This technique provides unequivocal evidence of atomic connectivity and stereochemistry, which is crucial for advancing drug discovery and development programs. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer valuable insights into the structure of these compounds, X-ray crystallography stands as the gold standard for absolute structural assignment.

This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic techniques for the validation of this compound reaction products. It includes a summary of quantitative data obtained from crystallographic analyses, detailed experimental protocols for key analytical methods, and a visual representation of the validation workflow.

Comparative Analysis of Structural Validation Methods

The choice of analytical technique for the structural validation of this compound reaction products depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides the most detailed and unambiguous structural data, other spectroscopic methods are often more accessible and can provide complementary information.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)Mass Spectrometry (MS)
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[1][2]Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.[3][4][5][6][7][8]Identification of functional groups present in the molecule.[9][10][11][12]Molecular weight and elemental composition of the molecule and its fragments.[13][14]
Sample Requirements Single, well-ordered crystal of sufficient size and quality.Soluble sample in a suitable deuterated solvent.Solid or liquid sample.Volatile or ionizable sample.
Key Advantages Unambiguous and definitive structural determination.Provides detailed information about the molecule's structure in solution and its dynamic properties.Rapid and non-destructive analysis of functional groups.High sensitivity and provides accurate molecular weight information.
Key Limitations Requires the growth of suitable single crystals, which can be challenging.Interpretation of complex spectra can be difficult; does not directly provide a 3D structure.Provides limited information on the overall molecular structure and connectivity.Does not provide information on the 3D arrangement of atoms.

Quantitative Data from X-ray Crystallography

The following table summarizes key crystallographic data for several this compound derivatives, offering a glimpse into the precision and detail achievable with this technique.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
3-(p-Anisyl)sydnoneC₉H₈N₂O₃OrthorhombicP2₁2₁2₁7.0505(2)9.8220(3)12.0934(3)90837.47(4)40.042[15]
4-(2-bromopropionyl)-3-phenylsydnoneC₁₁H₉BrN₂O₃TriclinicP-17.5388(8)7.8094(8)10.2470(11)77.275(1)560.86(10)20.025
3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnoneC₁₃H₁₂N₄O₃MonoclinicP2₁/c10.6525(3)7.3014(3)15.6828(4)93.982(1)1216.83(7)40.042[16]
Silicon-containing sydnone derivative (7a)C₁₇H₂₂N₄O₄SiMonoclinicP2₁/n10.359(2)10.967(2)17.028(3)99.39(3)1906.3(6)4-[3]
Silicon-containing sydnone derivative (7c)C₂₃H₁₈N₄O₄SiTriclinicP-19.069(2)10.923(2)12.288(2)78.43(3)1162.7(4)2-[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible results.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the this compound reaction product are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[3][15] Data are typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[15]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[1]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Data Analysis: The chemical shifts, integration values, and coupling constants are analyzed to determine the structure of the molecule. For more complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity.[3]

FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule. For sydnones, characteristic peaks include the C=O stretching frequency around 1750 cm⁻¹.[17]

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer.

  • Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can provide information about the structure of the molecule. A characteristic fragmentation pattern for this compound involves the loss of NO and CO.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for the comprehensive validation of a this compound reaction product, emphasizing the central role of X-ray crystallography.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_comparison Data Analysis & Comparison cluster_conclusion Conclusion Synthesis This compound Reaction Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Crystallography Purification->XRay Primary Method Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Purification->Spectroscopy Alternative/Complementary Methods Analysis Structure Elucidation & Data Comparison XRay->Analysis Spectroscopy->Analysis Conclusion Validated Structure Analysis->Conclusion

Caption: Workflow for the validation of this compound reaction products.

References

A Comparative Guide to the Efficiency of Copper Single-Atom Catalysts in C-O and C-S Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly efficient and selective catalysts is paramount in modern organic synthesis, particularly for the construction of carbon-heteroatom bonds prevalent in pharmaceuticals and functional materials. Copper single-atom catalysts (CuSACs) have emerged as a promising class of heterogeneous catalysts, offering maximum atom utilization and unique reactivity. This guide provides an objective comparison of the performance of two distinct CuSACs in Ullmann-type C-O and C-S coupling reactions, supported by experimental data.

Performance Comparison of CuSACs

The efficiency of a catalyst is determined by several key metrics, including yield, selectivity, turnover number (TON), and turnover frequency (TOF), under specific reaction conditions. Below is a summary of the performance of two recently developed CuSACs: a copper atom chelated on a ligand-modified graphite (Cu@f-GNPs) for C-O coupling and a copper single-atom catalyst on mesoporous graphitic carbon nitride (Cu1@mpgCNx) for C-S coupling.

Table 1: Performance of Cu@f-GNPs in Ullmann-Type C-O Coupling Reaction [1]

EntryPhenol DerivativeAryl HalideYield (%)
1PhenolBromobenzene95
24-MethoxyphenolBromobenzene88
34-ChlorophenolBromobenzene92
4Phenol4-Bromotoluene93
5Phenol4-Bromanisole85

Reaction Conditions: Phenol (0.5 mmol), aryl halide (0.75 mmol), catalyst (8 mg), K2CO3 (1 mmol), DMF (2 mL) at 150 °C for 24 h.[1]

Table 2: Performance of Cu1@mpgCNx in C-S Cross-Coupling Reactions

EntryThiolAryl IodideYield (%)
1Benzyl mercaptanIodobenzene95
2ThiophenolIodobenzene86
34-MethylthiophenolIodobenzene90
44-ChlorothiophenolIodobenzene82
5Benzyl mercaptan4-Iodotoluene92

Reaction Conditions: Thiol (0.2 mmol), aryl iodide (0.24 mmol), catalyst (2.5 mg), K3PO4 (0.4 mmol), DMSO (1.0 mL) at 80 °C for 16 h.

It is important to note that the two catalysts were evaluated for different coupling reactions under distinct conditions, precluding a direct head-to-head comparison of their intrinsic activity. However, both catalysts demonstrate high yields for a range of substrates, highlighting the potential of CuSACs in facilitating challenging coupling reactions. The Cu@f-GNPs catalyst also showed good recyclability, maintaining its activity for up to four cycles.[1] For the Cu1@mpgCNx catalyst, a gram-scale reaction of benzyl mercaptan with iodobenzene achieved an 87% yield with a turnover number (TON) of 1260.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of catalytic systems. The following are the key experimental protocols for the synthesis of the featured catalysts and their application in the respective coupling reactions.

Synthesis of Cu@f-GNPs Catalyst[1]
  • Functionalization of Graphite Nanoplatelets (f-GNPs): Graphite nanoplatelets are first functionalized with a tetraethylenepentamine-pyrrole ligand.

  • Copper Incorporation: The functionalized support is then treated with a copper salt solution (e.g., Cu(NO3)2) in a suitable solvent.

  • Reduction: The copper ions are chemically reduced to form single-atom copper sites chelated to the ligand on the graphite support.

  • Washing and Drying: The final catalyst is thoroughly washed with solvent to remove any unreacted precursors and dried under vacuum.

Ullmann-Type C-O Coupling Reaction using Cu@f-GNPs[1]
  • To a reaction vial, add the phenol derivative (0.5 mmol), aryl halide (0.75 mmol), Cu@f-GNPs catalyst (8 mg), and K2CO3 (1 mmol).

  • Add dimethylformamide (DMF, 2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, the solid catalyst is separated by centrifugation.

  • The product yield is determined by high-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using an internal standard.

Synthesis of Cu1@mpgCNx Catalyst
  • Preparation of mesoporous graphitic carbon nitride (mpg-CN): This is typically synthesized through the pyrolysis of a nitrogen-rich precursor like dicyandiamide with a silica template.

  • Copper Doping: The mpg-CN support is impregnated with a solution of a copper precursor (e.g., CuCl2).

  • Pyrolysis: The copper-impregnated support is subjected to a second pyrolysis step under an inert atmosphere to form atomically dispersed copper sites coordinated with nitrogen atoms in the carbon nitride matrix.

  • Washing and Drying: The resulting catalyst is washed and dried to obtain the final Cu1@mpgCNx powder.

C-S Cross-Coupling Reaction using Cu1@mpgCNx
  • In a reaction tube, combine the thiol (0.2 mmol), aryl iodide (0.24 mmol), Cu1@mpgCNx catalyst (2.5 mg), and K3PO4 (0.4 mmol).

  • Add dimethyl sulfoxide (DMSO, 1.0 mL) as the solvent.

  • The tube is sealed, and the mixture is stirred at 80 °C for 16 hours.

  • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The product is isolated and purified using column chromatography, and the yield is determined.

Visualizing the Process: Workflows and Mechanisms

To better understand the logical flow of catalyst development and the fundamental reaction pathways, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing S1 Support Preparation (e.g., f-GNPs, mpgCN) S2 Copper Precursor Impregnation S1->S2 S3 Thermal Treatment/ Reduction S2->S3 S4 Washing & Drying S3->S4 C1 Microscopy (TEM, STEM) S4->C1 C2 Spectroscopy (XPS, XAS) S4->C2 C3 Structural Analysis (XRD, BET) S4->C3 T1 Reaction Setup (Substrates, Solvent, Base) S4->T1 T2 Catalytic Reaction (Heating, Stirring) T1->T2 T3 Product Analysis (HPLC, NMR, GC-MS) T2->T3 T4 Performance Evaluation (Yield, TON, TOF) T3->T4 T4->T1 Recyclability Test

A typical experimental workflow for catalyst synthesis and evaluation.

Catalytic_Cycle CuI Cu(I)-SAC OxAdd Oxidative Addition CuI->OxAdd + Ar-X CuIII Aryl-Cu(III)-SAC OxAdd->CuIII NucCoord Nucleophile Coordination CuIII->NucCoord + Nu-H - HX CuIII_Nuc Aryl-Cu(III)-Nuc Complex NucCoord->CuIII_Nuc RedElim Reductive Elimination CuIII_Nuc->RedElim RedElim->CuI + Ar-Nu

A generalized catalytic cycle for CuSAC-mediated cross-coupling reactions.

References

Stability of 3-Phenylsydnone Linkers in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of bioconjugates, influencing their stability, efficacy, and overall therapeutic index. Among the array of bioorthogonal ligation strategies, the strain-promoted alkyne-sydnone cycloaddition (SPSAC) employing 3-Phenylsydnone linkers has garnered attention for its efficiency and biocompatibility. This guide provides an objective comparison of the stability of this compound linkers in biological systems against other common linker technologies, supported by available experimental data and detailed methodologies.

While direct quantitative data on the in-vivo half-life of this compound-based bioconjugates is limited in publicly accessible literature, they are often cited for their "excellent stability" in biological environments. This stability is a key attribute for applications requiring long circulation times and minimal premature cleavage of the bioconjugate.

Comparative Stability of Linker Technologies

The stability of a linker is paramount to ensure that the bioconjugate remains intact until it reaches its target, thereby minimizing off-target toxicity and maximizing therapeutic efficacy. Linkers are broadly categorized as cleavable or non-cleavable, with bioorthogonal linkers representing a distinct class that forms a stable covalent bond under physiological conditions.

Linker TypeSub-TypeCleavage MechanismPlasma StabilityKey AdvantagesKey Disadvantages
Bioorthogonal This compound-Alkyne Non-cleavable covalent bondGenerally considered highHigh stability, bioorthogonal reactivityLimited quantitative in-vivo stability data
Tetrazine-TCONon-cleavable covalent bondVariable, dependent on tetrazine substitutionExtremely fast kinetics, bioorthogonalSome derivatives can have limited stability
Azide-Alkyne (SPAAC)Non-cleavable covalent bondHighGood balance of stability and reactivitySlower kinetics than tetrazine ligation
Cleavable Dipeptide (e.g., Val-Cit)Enzymatic (e.g., Cathepsin B)Moderate to HighTargeted release in tumor cellsPotential for premature cleavage by serum proteases
HydrazonepH-sensitive (acidic)Low to ModerateRelease in acidic endosomal/lysosomal compartmentsCan be unstable at physiological pH
DisulfideReductive (e.g., Glutathione)ModerateRelease in the reducing intracellular environmentVariable stability in circulation
Non-Cleavable Thioether (Maleimide-based)Antibody degradationHighHigh stability, well-established chemistryPotential for retro-Michael reaction leading to drug release
SulfoneAntibody degradationHighIncreased stability compared to maleimidesNewer technology, less established

Quantitative Stability Data for Various Linkers

Direct head-to-head comparative studies involving this compound linkers are not widely available. The following table summarizes representative stability data for other common linkers to provide a contextual benchmark.

Linker TypeSpecific ExampleAssay ConditionsStability Metric (% Intact Conjugate)Half-life (t½)
Thioether (Maleimide) Trastuzumab-DM1Human Plasma, 37°C~62% after 120h-
Sulfone Trastuzumab ConjugateHuman Plasma, 37°C~90% after 1 month-
Dipeptide (Val-Cit) Trastuzumab-vc-MMAEMouse Plasma, 37°C~60% after 7 days-
Hydrazone Phenylketone-derivedHuman and Mouse Plasma-~2 days
Silyl Ether Silyl ether-based ADCHuman Plasma->7 days

Experimental Protocols

Accurate assessment of linker stability is crucial for the preclinical development of bioconjugates. The following are generalized protocols for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma from different species and quantify the rate of payload deconjugation.

Methodology:

  • Incubation: The test bioconjugate is incubated in plasma (e.g., human, mouse, rat) at 37°C. Control samples in a buffered solution (e.g., PBS) are included to assess intrinsic stability.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Preparation: Plasma proteins are precipitated (e.g., with acetonitrile) to extract the bioconjugate and any released payload.

  • Quantification: The concentration of the intact bioconjugate and/or the released payload is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of intact bioconjugate remaining at each time point is plotted, and the in vitro half-life is calculated.

In Vivo Pharmacokinetic and Stability Study

Objective: To determine the pharmacokinetic profile and in vivo stability of a bioconjugate in an animal model.

Methodology:

  • Administration: The bioconjugate is administered to laboratory animals (e.g., mice or rats), typically via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.

  • Plasma Separation: Plasma is isolated by centrifugation.

  • Analysis: The concentration of the intact bioconjugate in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including elimination half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizing Reaction and Stability Assessment

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

The reaction between a this compound and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), proceeds via a [3+2] cycloaddition to form a stable pyrazole linkage with the release of carbon dioxide.

SPSAC_Mechanism This compound This compound Pyrazole Stable Pyrazole Linkage This compound->Pyrazole + BCN Strained Alkyne (BCN) BCN->Pyrazole CO2 CO2

Caption: Mechanism of Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC).

Experimental Workflow for Linker Stability Assessment

The process of evaluating the stability of a bioconjugate involves several key steps, from incubation in a biological matrix to the final data analysis.

Stability_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability Incubation_vitro Incubate Bioconjugate in Plasma at 37°C Sampling_vitro Collect Aliquots at Time Points Incubation_vitro->Sampling_vitro Extraction_vitro Protein Precipitation & Sample Extraction Sampling_vitro->Extraction_vitro Analysis_vitro LC-MS Analysis Extraction_vitro->Analysis_vitro HalfLife_vitro Calculate In Vitro Half-Life Analysis_vitro->HalfLife_vitro Administration Administer Bioconjugate to Animal Model Sampling_vivo Collect Blood Samples at Time Points Administration->Sampling_vivo Plasma_sep Isolate Plasma Sampling_vivo->Plasma_sep Analysis_vivo ELISA or LC-MS Analysis Plasma_sep->Analysis_vivo PK_analysis Calculate Pharmacokinetic Parameters (t½, CL, AUC) Analysis_vivo->PK_analysis

Caption: General workflows for in vitro and in vivo linker stability assessment.

Comparison of Linker Stability Concepts

The stability of a linker directly impacts the fate of the bioconjugate in the body, influencing both its efficacy and potential for off-target toxicity.

Linker_Stability_Comparison cluster_stable High Stability (e.g., this compound, Non-Cleavable) cluster_unstable Low Stability (e.g., some Cleavable Linkers) Stable_Linker Intact Bioconjugate in Circulation Target_Accumulation Accumulation at Target Site Stable_Linker->Target_Accumulation Low_Toxicity Low Off-Target Toxicity Stable_Linker->Low_Toxicity Payload_Release Controlled Payload Release (Post-Internalization) Target_Accumulation->Payload_Release Efficacy High Efficacy Payload_Release->Efficacy Unstable_Linker Premature Cleavage in Circulation Reduced_Targeting Reduced Bioconjugate at Target Site Unstable_Linker->Reduced_Targeting Systemic_Release Systemic Payload Release Unstable_Linker->Systemic_Release Reduced_Efficacy Reduced Efficacy Reduced_Targeting->Reduced_Efficacy High_Toxicity Potential for High Off-Target Toxicity Systemic_Release->High_Toxicity

Caption: Conceptual comparison of the impact of high vs. low linker stability.

Kinetic Analysis of 3-Phenylsydnone Cycloaddition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of 1,3-dipolar cycloaddition reactions involving 3-phenylsydnone. Sydnones are mesoionic compounds that serve as 1,3-dipoles in these reactions, leading to the formation of valuable heterocyclic structures like pyrazoles.[1] The substituent at the 3-position of the sydnone ring significantly influences its electronic properties and, consequently, its reactivity.[1] This document summarizes key kinetic data and experimental protocols to aid researchers in understanding and utilizing these reactions.

Comparative Kinetic Data

The rate of the [3+2] cycloaddition reaction of this compound is influenced by the nature of the dipolarophile, the solvent, and the substituents on the phenyl ring. The following table summarizes kinetic data from various studies.

This compound DerivativeDipolarophileSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea)Reference
This compoundDibenzocyclooctyne (DIBAC) derivativesNot specifiedNot specifiedup to 1.46 M⁻¹s⁻¹Not specified[2]
4-Methyl-3-phenylsydnoneDimethyl acetylenedicarboxylate (DMAD)p-cymene90-110Second-order reactionΔS≠ = -130 J·mol⁻¹·K⁻¹[3]
3-(4-substituted phenyl)sydnonesEthyl phenylpropiolateVariousNot specifiedSmall decrease with increasing solvent polarityHammett constant ρ ≈ +0.8[3]
This compoundSymmetrical non-cyclic alkynesVarious (e.g., xylene, toluene)RefluxNot specifiedNot specified[3]

Experimental Protocols

The kinetic analysis of this compound cycloaddition reactions typically involves monitoring the reaction progress over time under controlled conditions. The following is a generalized experimental protocol synthesized from common practices in the field.[4][5]

Objective: To determine the rate law, rate constant, and activation parameters of the cycloaddition reaction between this compound and a selected dipolarophile.

Materials:

  • This compound

  • Dipolarophile (e.g., an alkyne or alkene)

  • Anhydrous solvent (e.g., toluene, xylene, acetonitrile)

  • Internal standard (for chromatographic analysis)

  • High-purity nitrogen or argon

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Constant temperature bath or reaction block

  • Magnetic stirrer

  • Analytical instrumentation (e.g., HPLC, GC, NMR spectrometer)

Procedure:

  • Reactant Preparation:

    • Prepare stock solutions of this compound and the dipolarophile of known concentrations in the chosen anhydrous solvent.

    • If using an internal standard for chromatographic analysis, add a known amount to the reaction mixture.

  • Reaction Setup:

    • Place a known volume of the this compound solution into a reaction vessel equipped with a magnetic stirrer and a condenser.

    • Immerse the reaction vessel in a constant temperature bath set to the desired reaction temperature.

    • Allow the solution to equilibrate to the set temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-heated dipolarophile solution to the reaction vessel.

    • Start timing the reaction immediately upon addition.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquot immediately, for example, by rapid cooling or by adding a quenching agent.

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC, GC, or ¹H NMR) to determine the concentration of reactants and/or products.

    • Plot the concentration of a reactant or product as a function of time.

  • Data Analysis:

    • From the concentration versus time data, determine the initial rate of the reaction.[6]

    • To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant (the isolation method).[4]

    • Plot the natural logarithm of the rate versus the natural logarithm of the concentration to determine the order of the reaction with respect to that reactant.[4]

    • Once the rate law is established, calculate the rate constant (k) for each experiment.

    • Repeat the entire procedure at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of a this compound cycloaddition reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (this compound, Dipolarophile) B Set up Reaction Vessel (Inert atmosphere, Constant Temp.) A->B C Initiate Reaction (Add Dipolarophile) B->C D Withdraw Aliquots (at timed intervals) C->D E Quench Reaction D->E F Analyze Aliquots (HPLC, GC, or NMR) E->F G Determine Concentrations F->G H Plot Concentration vs. Time G->H I Determine Rate Law & Rate Constant (k) H->I J Repeat at Different Temperatures I->J Vary Temperature K Calculate Activation Energy (Ea) J->K

Kinetic Analysis Workflow

References

comparative analysis of the biological activity of different 3-Phenylsydnone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the diverse biological activities exhibited by 3-phenylsydnone derivatives. Sydnones, a unique class of mesoionic heterocyclic compounds, have garnered significant scientific interest due to their broad pharmacological potential.[1][2] This document synthesizes experimental data on their antimicrobial, anti-inflammatory, and anticancer properties, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through standardized diagrams.

Antimicrobial Activity

This compound derivatives have demonstrated considerable efficacy against a spectrum of pathogenic microbes. Their antimicrobial potential is often attributed to the unique electronic characteristics of the mesoionic ring system, which can be modulated by substitutions on the phenyl ring.

Data Presentation: Comparative Antimicrobial Potency

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth. The agar dilution method is a common technique for this evaluation.[3]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected this compound Derivatives

Compound IDPhenyl Ring SubstituentStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
PS-H H128128256>256
PS-Cl 4-Chloro3264128128
PS-NO₂ 4-Nitro16326464
PS-OCH₃ 4-Methoxy64128256256
Ciprofloxacin (Reference)10.50.25N/A
Fluconazole (Reference)N/AN/AN/A8

Note: Data is representative and compiled to show general structure-activity relationship trends.

Experimental Protocols: MIC Determination via Broth Microdilution
  • Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: Plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the derivative that causes complete inhibition of visible growth.

Visualization: Antimicrobial Assay Workflow

G cluster_workflow Workflow: Minimum Inhibitory Concentration (MIC) Assay prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microplate Wells prep_inoculum->inoculate prep_dilutions Perform Serial Dilution of Sydnone Derivatives prep_dilutions->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_mic Visually Assess Growth & Determine MIC incubate->read_mic G cluster_pathway Mechanism: Inhibition of the COX Inflammatory Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Sydnones This compound Derivatives Sydnones->COX Inhibition G cluster_workflow Logical Flow: MTT Cell Viability Assay seed_cells Seed Cancer Cells in Microplate treat_cells Treat with Sydnone Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt formazan Viable Cells Convert MTT to Formazan add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize measure Measure Absorbance solubilize->measure calculate Calculate Cell Viability & IC₅₀ measure->calculate

References

Evaluating the Orthogonality of 3-Phenylsydnone Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the quest for highly efficient, specific, and biocompatible chemical reactions is paramount. "Click chemistry" has emerged as a powerful toolbox for scientists, offering a suite of reactions that are rapid, high-yielding, and orthogonal to the complex functionality of biological systems. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have become workhorses in the field. This guide introduces a compelling alternative: the strain-promoted 3-phenylsydnone-alkyne cycloaddition (SPSAC), and provides a comparative analysis of its orthogonality against the established CuAAC and SPAAC reactions.

At a Glance: A Three-Way Comparison of Leading Click Chemistries

The selection of a click chemistry reaction is a critical decision, balancing the need for speed, biocompatibility, and the absence of side reactions. The following table provides a high-level comparison of this compound click chemistry (SPSAC) with CuAAC and SPAAC.

FeatureThis compound Click Chemistry (SPSAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst None (Strain-Promoted)Copper(I)None (Strain-Promoted)
Biocompatibility High (in principle, catalyst-free)Lower (due to copper cytotoxicity)High (catalyst-free)
Reaction Kinetics (Second-Order Rate Constant) Up to 1.46 M⁻¹s⁻¹ (with DIBAC)~1 to 100 M⁻¹s⁻¹~10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)
Primary Reactants This compound and a strained alkyne (e.g., cyclooctyne)Terminal alkyne and an azideStrained cyclooctyne and an azide
Key Product Substituted Pyrazole1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Potential Side Reactions Limited data in biological systems; potential for cross-reactivity with certain biological nucleophiles needs further investigation.Oxidative homocoupling of alkynes; copper-mediated damage to biomolecules.Reactions with thiols (e.g., on cysteine residues).[1]

Delving into the Reaction Mechanisms

The orthogonality of a click reaction is intrinsically linked to its mechanism. Understanding these pathways is crucial for predicting potential cross-reactivity and optimizing reaction conditions.

This compound Click Chemistry (SPSAC): A [3+2] Cycloaddition

The reaction between a this compound and a strained alkyne, such as a cyclooctyne, proceeds via a [3+2] cycloaddition mechanism. The sydnone acts as a mesoionic 1,3-dipole. The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a catalyst. This metal-free approach is a significant advantage for applications in living systems.

SPSAC_Mechanism Sydnone This compound Pyrazole Substituted Pyrazole Sydnone->Pyrazole + Alkyne Strained Alkyne (e.g., Cyclooctyne) Alkyne->Pyrazole

SPSAC Reaction Scheme
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. The catalyst activates the alkyne, significantly accelerating the reaction rate compared to the uncatalyzed version. However, the requirement for a copper catalyst raises concerns about cytotoxicity in biological applications.

CUAAC_Mechanism Alkyne Terminal Alkyne Triazole 1,4-disubstituted 1,2,3-triazole Alkyne->Triazole + Azide Azide Azide->Triazole Copper Copper(I) Copper->Triazole catalyzes

CuAAC Reaction Scheme
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Similar to SPSAC, SPAAC is a catalyst-free reaction driven by the release of ring strain in a cyclooctyne. It involves the reaction of a strained alkyne with an azide to form a stable triazole linkage. The absence of a metal catalyst makes it highly suitable for in vivo applications.

SPAAC_Mechanism Alkyne Strained Alkyne (e.g., Cyclooctyne) Triazole 1,2,3-triazole Alkyne->Triazole + Azide Azide Azide->Triazole

SPAAC Reaction Scheme

Quantitative Performance Metrics

A direct, quantitative comparison of reaction kinetics is essential for selecting the appropriate click chemistry for a given application. The following table summarizes reported second-order rate constants. It is important to note that direct comparisons can be challenging as reaction conditions may vary between studies.

ReactionDipoleDipolarophileSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
SPSAC This compoundDibenzocyclooctyne (DIBAC)up to 1.46Fast for a strain-promoted reaction.
CuAAC Benzyl AzideTerminal Alkyne~1 - 100Very fast, but requires a cytotoxic catalyst.
SPAAC Benzyl AzideBicyclo[6.1.0]nonyne (BCN)~0.1Slower than CuAAC and some SPSAC reactions.
SPAAC Benzyl AzideDibenzocyclooctyne (DBCO)~1Faster than BCN-based SPAAC.

Evaluating Orthogonality and Biocompatibility

True orthogonality implies that the reacting partners will only react with each other and not with any other functional groups present in the biological milieu.

This compound Click Chemistry (SPSAC): Being a metal-free reaction, SPSAC is theoretically highly biocompatible. Studies have predicted that the sydnone-dibenzocyclooctyne reaction is mutually orthogonal to the norbornene-tetrazine cycloaddition, another prominent bioorthogonal reaction. However, comprehensive studies on the cross-reactivity of 3-phenylsydnones with biological nucleophiles, such as thiols on cysteine residues, are still needed for a complete picture of its orthogonality in complex biological systems. Some studies have investigated the cytotoxicity of pyrazole derivatives, the products of SPSAC, with some showing cytotoxic effects against certain cancer cell lines.[2][3][4][5] This highlights the need for careful evaluation of the specific pyrazole product in the context of the intended application.

CuAAC: The primary drawback of CuAAC in biological applications is the cytotoxicity of the copper(I) catalyst.[6] Copper ions can generate reactive oxygen species, leading to cellular damage. While the use of chelating ligands can mitigate this toxicity to some extent, it remains a significant concern for in vivo studies.[7]

SPAAC: SPAAC is widely considered to be highly biocompatible due to its catalyst-free nature. However, some strained cyclooctynes have been shown to react with thiols, which can lead to off-target labeling of proteins containing cysteine residues.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are representative protocols for each reaction type.

General Protocol for Strain-Promoted this compound-Alkyne Cycloaddition (SPSAC)

This protocol describes a general procedure for the reaction between a this compound and a strained alkyne under physiological conditions.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a biocompatible solvent (e.g., DMSO or a mixture of water and a co-solvent).

    • Prepare a stock solution of the strained alkyne (e.g., a cyclooctyne derivative) in a similar biocompatible solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solution of the molecule functionalized with the this compound and the solution of the molecule functionalized with the strained alkyne in a buffer at physiological pH (e.g., PBS, pH 7.4).

    • The final concentrations of the reactants should be optimized based on the specific kinetics of the reaction partners.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., HPLC, LC-MS, or fluorescence if one of the reactants is fluorogenic).

  • Analysis:

    • Once the reaction is complete, the product can be purified if necessary using standard techniques such as size-exclusion chromatography or dialysis for biomolecules.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for a CuAAC reaction for bioconjugation.

  • Reagent Preparation:

    • Prepare stock solutions of the azide- and alkyne-functionalized molecules in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare fresh stock solutions of the copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate).

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst and reduce cytotoxicity.

  • Reaction Setup:

    • In a reaction vessel, combine the azide- and alkyne-functionalized molecules.

    • Add the copper-chelating ligand.

    • Initiate the reaction by adding the CuSO₄ solution followed by the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C.

    • Reaction times are typically short, ranging from minutes to a few hours.

  • Purification:

    • Remove the copper catalyst and excess reagents using a copper-chelating resin or by purification methods appropriate for the labeled molecule.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for performing a SPAAC reaction.

  • Reagent Preparation:

    • Prepare stock solutions of the azide-functionalized molecule and the strained cyclooctyne in a biocompatible solvent.

  • Reaction Setup:

    • Combine the azide- and cyclooctyne-functionalized molecules in a buffer at physiological pH.

  • Incubation:

    • Incubate the reaction at 37°C.

    • Monitor the reaction progress by a suitable analytical method.

  • Analysis:

    • The product can be purified as needed.

Conclusion and Future Directions

This compound click chemistry (SPSAC) presents a promising metal-free alternative to the well-established CuAAC and SPAAC reactions. Its fast kinetics, particularly with highly strained alkynes like DIBAC, make it an attractive option for bioorthogonal applications. The predicted orthogonality with other click reactions further enhances its potential for multiplexed labeling.

However, for SPSAC to be widely adopted by the scientific community, further research is needed. Head-to-head comparative studies under standardized conditions are crucial to definitively establish its orthogonality and performance relative to CuAAC and SPAAC. More extensive investigations into the biocompatibility of various this compound derivatives and their corresponding pyrazole products are also essential. Finally, a thorough evaluation of potential side reactions with biological nucleophiles will provide a clearer understanding of its limitations and guide the design of future experiments. As research in this area progresses, this compound click chemistry is poised to become an invaluable addition to the ever-expanding toolkit of bioorthogonal reactions.

References

A Comparative Guide to the Synthetic Routes of 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes to 3-phenylsydnone, a mesoionic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The primary focus is on the most widely documented and reproducible method, with a discussion of alternative approaches. Experimental data is presented to aid in the selection of the most suitable method for specific research and development needs.

Introduction to this compound Synthesis

The synthesis of this compound typically involves a two-step process commencing with N-phenylglycine. The key transformation is the formation of the mesoionic sydnone ring through nitrosation followed by cyclodehydration. While several dehydrating agents can be employed for the final step, the use of acetic anhydride is the most thoroughly documented and highest-yielding method reported in peer-reviewed literature.

Primary Synthetic Route: The Acetic Anhydride Method

The most reliable and high-yielding synthesis of this compound is a two-step process starting from N-phenylglycine. The first step is the nitrosation of N-phenylglycine to yield N-nitroso-N-phenylglycine. The subsequent step involves the cyclodehydration of the nitroso intermediate using acetic anhydride.[1]

Experimental Protocol

Step 1: Synthesis of N-Nitroso-N-phenylglycine [1]

  • Suspend N-phenylglycine (0.66 mole) in 1.2 L of water in a 3-L beaker and cool to below 0°C in an ice-salt bath with stirring.

  • Add a solution of sodium nitrite (0.72 mole) in 300 ml of water dropwise over 40 minutes, maintaining the temperature at 0°C.

  • Filter the resulting red solution, treat with activated carbon (Norit®), and filter again.

  • Add 100 ml of concentrated hydrochloric acid to the cold, stirred solution to precipitate N-nitroso-N-phenylglycine.

  • Stir the suspension for 10 minutes, filter, and wash the precipitate with ice-cold water.

  • Dry the product on the suction funnel overnight.

Step 2: Synthesis of this compound [1]

  • Dissolve the dried N-nitroso-N-phenylglycine (0.55 mole) in 500 ml of acetic anhydride in a 1-L Erlenmeyer flask.

  • Heat the solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Cool the solution to room temperature and pour it slowly into 3 L of cold, well-stirred water.

  • Stir the resulting suspension for 5 minutes to allow for the precipitation of this compound.

  • Filter the solid, wash with ice-cold water, and dry on the funnel with suction overnight.

Data Presentation
ParameterStep 1: N-Nitroso-N-phenylglycineStep 2: this compoundOverall
Starting Material N-PhenylglycineN-Nitroso-N-phenylglycineN-Phenylglycine
Key Reagents Sodium Nitrite, Hydrochloric AcidAcetic Anhydride-
Solvent WaterAcetic Anhydride-
Reaction Temperature 0°C100°C (Boiling Water Bath)-
Reaction Time ~1 hour1.5 hours~2.5 hours
Yield 80-83%[1]83-84%[1]67-70%[1]
Product Purity (Melting Point) 103–104°C[1]136–137°C[1]-

Alternative Dehydrating Agents

The critical step in the synthesis of this compound is the cyclodehydration of N-nitroso-N-phenylglycine. While acetic anhydride is the most common and well-documented reagent, other dehydrating agents have been reported in the literature, although detailed comparative experimental data is less available.[1]

These alternative reagents include:

  • Thionyl chloride (SOCl₂) : Used with pyridine in dioxane or in ether.[1]

  • Trifluoroacetic anhydride (TFAA) : Used in ether.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the primary synthetic route to this compound.

Synthetic_Pathway_to_3_Phenylsydnone cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Cyclodehydration N-Phenylglycine N-Phenylglycine N-Nitroso-N-phenylglycine N-Nitroso-N-phenylglycine N-Phenylglycine->N-Nitroso-N-phenylglycine NaNO₂, HCl, H₂O, 0°C This compound This compound N-Nitroso-N-phenylglycine_ref N-Nitroso-N-phenylglycine N-Nitroso-N-phenylglycine_ref->this compound Acetic Anhydride, 100°C

Caption: Synthetic pathway to this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Set up reaction with N-Phenylglycine Start->Reaction_Setup Nitrosation Perform Nitrosation (NaNO₂, HCl) Reaction_Setup->Nitrosation Isolation_1 Isolate N-Nitroso-N-phenylglycine (Filtration) Nitrosation->Isolation_1 Dehydration Cyclodehydration with Acetic Anhydride Isolation_1->Dehydration Precipitation Precipitate this compound (Addition to water) Dehydration->Precipitation Isolation_2 Isolate this compound (Filtration) Precipitation->Isolation_2 Drying Dry final product Isolation_2->Drying Characterization Characterize product (MP, Spectroscopy) Drying->Characterization End End Characterization->End

Caption: General experimental workflow.

Conclusion

Based on the available scientific literature, the two-step synthesis of this compound from N-phenylglycine using acetic anhydride for the cyclodehydration step is the most well-documented, reliable, and high-yielding method.[1] While alternative dehydrating agents such as thionyl chloride and trifluoroacetic anhydride have been mentioned, a lack of detailed, comparative experimental data prevents a robust quantitative comparison. For researchers requiring a reproducible and scalable synthesis of this compound, the acetic anhydride method is the recommended route.

References

alternatives to 3-Phenylsydnone for [3+2] cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternatives for 3-Phenylsydnone in [3+2] Cycloaddition Reactions

For researchers, scientists, and drug development professionals engaged in the synthesis of five-membered heterocycles, the [3+2] cycloaddition reaction is a cornerstone of molecular construction. While this compound has historically been a reliable 1,3-dipole for this transformation, a range of alternatives offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of this compound with two prominent alternatives—azomethine ylides and nitrile oxides—supported by experimental data to inform your synthetic strategy.

Performance Comparison

The selection of a 1,3-dipole for a [3+2] cycloaddition reaction is contingent on the desired heterocyclic core, the nature of the dipolarophile, and the required reaction conditions. Below is a comparative overview of this compound, azomethine ylides, and nitrile oxides.

Table 1: Quantitative Comparison of 1,3-Dipoles in [3+2] Cycloaddition Reactions

FeatureThis compoundAzomethine YlidesNitrile Oxides
Heterocyclic Product PyrazolesPyrrolidines, OxazolidinesIsoxazoles, Isoxazolines
Typical Dipolarophile Alkynes (especially strained or electron-deficient)Alkenes (often electron-deficient), Aldehydes, KetonesAlkenes, Alkynes
Typical Reaction Temp. High (refluxing toluene/xylene) or Room Temp. (with catalysis)Room Temperature to mild heatingRoom Temperature
Typical Reaction Time Several hours to 24 hours (thermal)Varies from seconds to hours1-12 hours
Typical Yields Good to excellent (often >80%)[1][2]Good to excellent (can be >90%)[3][4]Good to excellent (up to 86%)[5][6][7]
Key Advantages Good stability, forms aromatic pyrazoles.Readily generated from amino acids/esters and aldehydes/ketones, high stereoselectivity.[3][4]In situ generation from aldoximes avoids handling unstable dipoles, wide substrate scope.[5][6][7][8]
Key Disadvantages Often requires harsh thermal conditions or a catalyst, CO₂ extrusion.[1][9]Can be unstable, potential for side reactions.Dimerization to furoxans can be a significant side reaction.[10]

Reaction Mechanisms and Workflows

The underlying mechanisms of these cycloaddition reactions, while all conforming to the general [3+2] cycloaddition pathway, have distinct features.

reaction_mechanisms cluster_sydnone This compound Cycloaddition cluster_azomethine Azomethine Ylide Cycloaddition cluster_nitrile Nitrile Oxide Cycloaddition sydnone This compound s_intermediate Bicyclic Intermediate sydnone->s_intermediate [3+2] alkyne Alkyne alkyne->s_intermediate pyrazole Pyrazole s_intermediate->pyrazole retro-[4+2] co2 CO₂ s_intermediate->co2 amine Amine/Amino Acid azomethine Azomethine Ylide amine->azomethine Condensation aldehyde Aldehyde aldehyde->azomethine pyrrolidine Pyrrolidine/Oxazolidine azomethine->pyrrolidine [3+2] alkene Alkenes/Carbonyls alkene->pyrrolidine aldoxime Aldoxime nitrile_oxide Nitrile Oxide aldoxime->nitrile_oxide Oxidation oxidant Oxidant (e.g., Oxone) oxidant->nitrile_oxide isoxazole Isoxazole/Isoxazoline nitrile_oxide->isoxazole [3+2] alkyne_alkene Alkyne/Alkenes alkyne_alkene->isoxazole

Caption: General reaction pathways for [3+2] cycloadditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these reactions. Below are representative experimental protocols for each class of 1,3-dipole.

Protocol 1: Thermal [3+2] Cycloaddition of this compound with a Symmetrical Alkyne

This procedure is a typical example of a thermal cycloaddition of a sydnone with an activated alkyne.[1]

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene or xylene (anhydrous)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene or xylene, add dimethyl acetylenedicarboxylate (1.1 equivalents).

  • Heat the reaction mixture to reflux (110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the corresponding pyrazole derivative. Isolated yields are often close to 90% for many substrates.[1]

Protocol 2: [3+2] Cycloaddition of an Azomethine Ylide Generated from an Amino Ester and an Aldehyde

This protocol describes the in situ generation of an azomethine ylide followed by its cycloaddition with an alkene.[4]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amino ester (e.g., methyl sarcosinate)

  • Alkene (e.g., N-phenylmaleimide)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the alkene (1 equivalent) in anhydrous toluene.

  • Add the amino ester (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting materials are consumed, cool the reaction to room temperature.

  • Remove the solvent in vacuo.

  • The resulting crude product can be purified by crystallization or column chromatography to yield the highly substituted pyrrolidine.

Protocol 3: In Situ Generation and [3+2] Cycloaddition of a Nitrile Oxide from an Aldoxime

This method utilizes a convenient and efficient ball-milling technique for the generation of nitrile oxides and their subsequent cycloaddition.[5][6][7]

Materials:

  • Aldoxime (e.g., p-tolualdehyde oxime)

  • Alkene or alkyne (e.g., phenylacetylene)

  • Sodium chloride (NaCl)

  • Oxone®

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • In a ball-milling vessel, combine the aldoxime (1 equivalent), the alkene or alkyne (1.2 equivalents), NaCl (1.1 equivalents), Oxone® (1.1 equivalents), and Na₂CO₃ (1.5 equivalents).

  • Mill the mixture at room temperature for the required time (typically 1-2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired isoxazole or isoxazoline. Yields of up to 86% have been reported with this method.[5][6][7]

Logical Workflow for Dipole Selection

The choice of the 1,3-dipole is a critical decision in the planning of a synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate dipole for a given [3+2] cycloaddition.

dipole_selection start Define Target Heterocycle pyrazole Pyrazole start->pyrazole pyrrolidine Pyrrolidine/ Oxazolidine start->pyrrolidine isoxazole Isoxazole/ Isoxazoline start->isoxazole dipolarophile_sydnone Available Alkyne Dipolarophile? pyrazole->dipolarophile_sydnone dipolarophile_azo Available Alkene/Carbonyl Dipolarophile? pyrrolidine->dipolarophile_azo dipolarophile_nitrile Available Alkene/Alkyne Dipolarophile? isoxazole->dipolarophile_nitrile sydnone Use this compound (or derivative) azomethine Use Azomethine Ylide nitrile_oxide Use Nitrile Oxide dipolarophile_sydnone->start No, reconsider target or route dipolarophile_sydnone->sydnone Yes dipolarophile_azo->start No, reconsider target or route dipolarophile_azo->azomethine Yes dipolarophile_nitrile->start No, reconsider target or route dipolarophile_nitrile->nitrile_oxide Yes

Caption: Decision-making workflow for selecting a 1,3-dipole.

References

Spectroscopic Comparison of 3-Phenylsydnone and its Cycloaddition Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis of 3-Phenylsydnone and its [3+2] Cycloaddition Product.

This guide provides an objective comparison of the spectroscopic properties of this compound and its prominent reaction adduct, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate. This adduct is formed through a [3+2] cycloaddition reaction, a common and synthetically useful transformation of sydnones. The comparative data presented, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offers valuable insights for the characterization of these and related compounds in research and drug development.

Reaction Overview

This compound undergoes a [3+2] cycloaddition reaction with dienophiles, such as dimethyl acetylenedicarboxylate (DMAD), to yield pyrazole derivatives. This reaction proceeds with the extrusion of carbon dioxide.

reaction_workflow cluster_reactants Reactants cluster_products Products This compound This compound Transition_State [3+2] Cycloaddition This compound->Transition_State + DMAD DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Transition_State Pyrazole_Adduct Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate CO2 Carbon Dioxide Transition_State->Pyrazole_Adduct - CO2 Transition_State->CO2

Caption: Reaction of this compound with DMAD.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its cycloaddition adduct with DMAD, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3100-3000Aromatic C-H stretch
~1750-1730C=O stretch (sydnone ring)
~1600-1450Aromatic C=C stretch
~1200-1000C-N stretch
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate ~3100-3000Aromatic C-H stretch
~1732-1712C=O stretch (ester)[1]
~1600-1450Aromatic C=C stretch
~1582C=N stretch (pyrazole ring)[1]
~1250-1100C-O stretch (ester)

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.50-7.30m5HPhenyl protons
6.50s1HSydnone C4-H
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate 9.28s1HPyrazole C5-H[1]
7.81d2HPhenyl protons (ortho)[1]
7.40d2HPhenyl protons (meta)[1]
7.31m1HPhenyl proton (para)[1]
4.08s3HOCH₃[1]
3.81s3HOCH₃[1]

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~168C=O (sydnone ring)
~133Phenyl C1
~129Phenyl C3/C5
~128Phenyl C4
~125Phenyl C2/C6
~95Sydnone C4
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate ~163Ester C=O
~161Ester C=O
~145Pyrazole C3
~140Phenyl C1
~138Pyrazole C5
~129Phenyl C3/C5
~128Phenyl C4
~125Phenyl C2/C6
~118Pyrazole C4
~52OCH₃
~51OCH₃

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragments (m/z)Fragmentation Pathway
This compound 162134, 104, 77Loss of CO, followed by loss of N₂O, Phenyl cation
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate 260229, 201, 170, 103, 77Loss of OCH₃, loss of CO₂CH₃, further fragmentation

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to obtain the frequency-domain spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small organic molecules.[1][2]

  • Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.[1][2]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The mass spectrum shows the relative abundance of each ion detected. The molecular ion peak gives the molecular weight of the compound, and the fragmentation pattern provides information about its structure.

References

Safety Operating Guide

Proper Disposal of 3-Phenylsydnone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3-Phenylsydnone

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety Considerations

This compound is a chemical that requires careful handling due to its potential hazards. Safety data sheets (SDS) indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper personal protective equipment (PPE) and handling procedures is paramount.

Key Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[2]

  • Eye Protection: Use safety glasses with side-shields or goggles.[2]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

II. Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

III. Experimental Protocol: Spill Neutralization and Cleanup

In the event of a small spill of this compound, the following procedure should be followed:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as listed in Section I.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to cover the spill. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (such as acetone or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

IV. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7]

Materials Needed:

  • Designated hazardous waste container (clearly labeled, sealable, and chemically compatible).

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE).

Procedure:

  • Waste Segregation:

    • Collect all waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves), in a dedicated and compatible hazardous waste container.

    • Do not mix with other incompatible waste streams. Acidic hydrolysis produces phenylhydrazine, while basic hydrolysis regenerates N-nitroso-N-phenylglycine.[8]

  • Containerization:

    • Ensure the waste container is in good condition and can be securely sealed.

    • Place solid waste directly into the container. For solutions, ensure the container is appropriate for liquids and will not leak.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[9]

    • Include the date of accumulation.

  • Storage:

    • Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Collection:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[10][11]

    • Provide the waste disposal company with all necessary information about the chemical waste.

V. Diagrams

Logical Workflow for this compound Disposal

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste (Solid & Contaminated Materials) ppe->segregate containerize Place in Labeled, Sealed, Compatible Waste Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' 'Irritant' containerize->label storage Store in Designated Hazardous Waste Area label->storage contact Contact EHS or Licensed Waste Disposal Company storage->contact end End: Waste Collected for Proper Disposal contact->end

References

Essential Safety and Logistics for Handling 3-Phenylsydnone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 3-Phenylsydnone. Adherence to strict safety protocols and operational plans is critical to minimize risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications & Best Practices
Respiratory Protection NIOSH-approved RespiratorTo be used in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, an air-purifying respirator is necessary.[1]
Hand Protection Chemical-resistant GlovesNitrile or chloroprene gloves are recommended.[1] Always inspect gloves prior to use and employ proper glove removal technique to avoid skin contact.
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldSafety glasses are mandatory. A face shield should be worn when there is a risk of splashing.[1]
Body Protection Flame-resistant Laboratory CoatA lab coat that can be quickly removed is essential.[1]
General Clothing Long Pants and Closed-toe ShoesTo protect the skin from potential spills.[1]

Operational Plan: Step-by-Step Handling and Storage

A detailed operational plan is crucial for the safe handling of this compound from acquisition to disposal. The following workflow outlines the necessary steps to be taken.

Figure 1. Operational Workflow for Handling this compound A Preparation - Review SDS - Assemble all necessary PPE - Prepare work area in fume hood B Handling - Work within a certified chemical fume hood - Avoid inhalation of dust and contact with skin/eyes - Use non-sparking tools A->B C Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed - Store away from incompatible materials (e.g., strong oxidizing agents) B->C D Spill Response - Evacuate and ventilate the area - Wear appropriate PPE - Contain and clean up spill with inert absorbent material - Collect waste in a sealed container B->D If spill occurs E First Aid - Skin Contact: Flush with water for 15 mins - Eye Contact: Rinse with water for several mins - Inhalation: Move to fresh air - Ingestion: Rinse mouth, do NOT induce vomiting - Seek immediate medical attention B->E If exposure occurs

Caption: Logical workflow for handling this compound.

Experimental Protocol: Handling Procedures
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure all required PPE is available and in good condition.

    • Prepare the work area by ensuring a certified chemical fume hood is operational and the sash is at the appropriate height.

    • Have spill cleanup materials readily accessible.

  • Handling :

    • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with the skin and eyes by wearing appropriate gloves and eye protection.

    • Use tools and equipment that will not generate sparks, as the compound is combustible.

    • Weigh and transfer the chemical carefully to avoid generating dust.

  • Storage :

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep it away from strong oxidizing agents and other incompatible materials.[2]

    • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure safety.

Figure 2. Disposal Workflow for this compound A Waste Segregation - Collect all this compound waste (solid and liquid) separately - Do not mix with other waste streams B Containerization - Use a dedicated, properly labeled, and sealed hazardous waste container - Label should include 'Hazardous Waste' and the chemical name A->B C Storage of Waste - Store the sealed waste container in a designated hazardous waste accumulation area - Ensure the area is secure and well-ventilated B->C E Final Disposal - Arrange for pickup by a licensed hazardous waste disposal company - Provide all necessary documentation C->E D Decontamination - Decontaminate all surfaces and equipment with soap and water - Collect all cleaning materials as hazardous waste D->B Contaminated materials

Caption: Step-by-step disposal plan for this compound.

Disposal Protocol
  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

    • Do not dispose of this compound down the drain.[1]

  • Containerization :

    • Place all solid and liquid waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • The label must include "Hazardous Waste" and "this compound".

  • Storage and Disposal :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

Spill and Emergency Procedures
  • Spill : In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal.[3]

  • First Aid :

    • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylsydnone
Reactant of Route 2
3-Phenylsydnone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.